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Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate Documentation Hub

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  • Product: Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate
  • CAS: 80916-48-9

Core Science & Biosynthesis

Foundational

Chemical properties of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

The following is an in-depth technical guide regarding the chemical properties, synthesis, and applications of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate. Executive Summary Ethyl 1-methylbicyclo[2.2.1]heptane-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the chemical properties, synthesis, and applications of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate.

Executive Summary

Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a bicyclic ester characterized by a rigid norbornane skeleton substituted with a bridgehead methyl group and an ethyl carboxylate moiety.[1] Chemically related to terpenoids such as fenchol and camphor derivatives, this compound is valued in fragrance chemistry for its diffusive fruity and herbal odor profile and in pharmaceutical research as a lipophilic, stereochemically defined scaffold.

This guide provides a comprehensive analysis of its physicochemical properties, the regioselective synthesis required to install the bridgehead methyl group, and its stereochemical implications in drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identification

The compound is a saturated derivative of the norbornene adduct formed between 1-methylcyclopentadiene and ethyl acrylate.

ParameterDetail
IUPAC Name Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate
Common Synonyms Ethyl 1-methylnorbornane-2-carboxylate
CAS Number 80916-48-9
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
SMILES CCOC(=O)C1CC2CCC1(C)C2
Physical Properties

Note: Values marked with () are predicted based on structure-property relationships (SPR) of analogous norbornane esters where experimental data is proprietary.*

PropertyValue / Description
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, herbal, piney, with berry-like nuances
Boiling Point ~215–220 °C (at 760 mmHg); ~85–90 °C (at 10 mmHg)
Density 0.98 – 1.01 g/cm³ (at 20 °C)
Refractive Index 1.450 – 1.460 (at 20 °C)*
Solubility Insoluble in water; soluble in ethanol, diethyl ether, and organic solvents.[1][2][3][4]
LogP (Octanol/Water) ~3.2 (Predicted) – Highly Lipophilic

Synthesis & Production Methodologies

The synthesis of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a two-step process involving a Diels-Alder cycloaddition followed by catalytic hydrogenation .[1] The critical technical challenge is the regiochemical control during the Diels-Alder step to ensure the methyl group is positioned at the bridgehead (C1) rather than the bridge (C7) or alkene (C5/C6).[1]

Step 1: Regioselective Diels-Alder Reaction

The reaction utilizes 1-methylcyclopentadiene and ethyl acrylate . Unlike unsubstituted cyclopentadiene, the methylated diene exists in equilibrium with isomers (1-methyl and 2-methyl).[1] However, the 1-methyl isomer reacts to form the 1-methylnorbornene skeleton.

  • Reagents: 1-Methylcyclopentadiene, Ethyl Acrylate.[1]

  • Conditions: Thermal (Reflux) or Lewis Acid Catalyzed (e.g., AlCl₃, BF₃[1]·OEt₂).

  • Selectivity: The reaction favors the endo isomer kinetically. The methyl group at C1 is determined by the specific diene isomer reacting.

Step 2: Catalytic Hydrogenation

The unsaturated intermediate (Ethyl 1-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate) is reduced to the final saturated product.[1]

  • Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.[1]

  • Conditions: H₂ atmosphere (1–5 bar), Ethanol or Ethyl Acetate solvent, Ambient Temperature.[1]

  • Outcome: Quantitative conversion of the C=C double bond to a single bond, retaining the endo/exo stereochemistry established in Step 1.

Reaction Pathway Visualization

SynthesisPathway Diene 1-Methylcyclopentadiene (Diene) Intermediate Unsaturated Intermediate (Ethyl 1-methylbicyclo[2.2.1] hept-5-ene-2-carboxylate) Diene->Intermediate Diels-Alder (Heat/Lewis Acid) Dienophile Ethyl Acrylate (Dienophile) Dienophile->Intermediate Product Final Product (Ethyl 1-methylbicyclo[2.2.1] heptane-2-carboxylate) Intermediate->Product Hydrogenation (H2, Pd/C)

Figure 1: Synthetic pathway from precursor dienes to the saturated norbornane ester.[1]

Stereochemistry & Isomerism

The biological activity and odor profile of this compound are heavily influenced by its stereochemistry. The bicyclic [2.2.1] system creates a rigid environment with two primary forms of isomerism:

Endo vs. Exo Isomers

The carboxylate group at position C2 can be oriented either "down" (away from the bridge) or "up" (toward the bridge).[1]

  • Endo Isomer: The ester group is cis to the longest bridge (C5-C6 bond).[1] This is typically the major product of the Diels-Alder reaction due to secondary orbital interactions (Alder's Rule).[1]

  • Exo Isomer: The ester group is trans to the longest bridge. This is the thermodynamically more stable isomer.[1]

Regioisomerism (1-Methyl vs. others)

Commercial methylcyclopentadiene is often a mixture.[1] If 2-methylcyclopentadiene reacts, it yields 5-methyl or 6-methyl derivatives.[1] High-purity 1-methylbicyclo[2.2.1]heptane derivatives require the specific isolation or equilibration of the 1-methyl diene precursor prior to reaction.[1]

Applications

Fragrance & Flavor Industry

The compound is utilized as a fragrance ingredient, often described as having "Pine," "Herbal," and "Fruity" notes.

  • Function: Top-to-middle note modifier.

  • Stability: The saturated norbornane structure renders it highly stable against oxidation compared to monoterpenes (like limonene), making it suitable for functional perfumery (soaps, detergents) where stability is paramount.[1]

Pharmaceutical Research

In drug discovery, the 1-methylbicyclo[2.2.1]heptane system serves as a bioisostere for phenyl rings or other lipophilic groups.[1]

  • Rigidity: The bridge locks the conformation, reducing the entropic penalty of binding to protein targets.

  • Lipophilicity: The bridgehead methyl increases metabolic stability by blocking potential oxidation sites at the bridgehead position (a common metabolic soft spot in norbornanes).[1]

Handling and Safety Protocols

While specific toxicological data for CAS 80916-48-9 is limited, it should be handled according to protocols for lipophilic esters and terpenes.[1]

  • Flammability: Combustible liquid (Flash point predicted > 80 °C).[1]

  • Storage: Store in cool, dry conditions under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester.

  • PPE: Nitrile gloves and safety glasses are mandatory.[1]

  • Spill Management: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water due to high aquatic toxicity potential typical of lipophilic hydrocarbons.[1]

References

  • PubChem. Ethyl bicyclo[2.2.1]heptane-2-carboxylate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Payette, J. N., & Yamamoto, H. (2007).[1][5] Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes.[1][5] Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. Diels-Alder Reaction: Kinetic and Thermodynamic Control.[Link]

  • Merbouh, N. (2020).[1][6] Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism.[1][6] Simon Fraser University / Journal of Laboratory Chemical Education.[1] [Link]

Sources

Exploratory

Thermodynamic Stability of Ethyl Norbornane Carboxylate Derivatives

Executive Summary The thermodynamic stability of ethyl norbornane carboxylate derivatives is governed by the steric constraints of the bicyclo[2.2.1]heptane scaffold. While the endo isomer is the kinetically favored prod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of ethyl norbornane carboxylate derivatives is governed by the steric constraints of the bicyclo[2.2.1]heptane scaffold. While the endo isomer is the kinetically favored product of the Diels-Alder synthesis (via the Alder endo rule), the exo isomer is the thermodynamically stable form.

For researchers and process chemists, this dichotomy presents a specific challenge: standard synthesis yields the unstable isomer. Achieving the stable exo form requires a post-synthetic equilibration step. This guide details the structural dynamics, provides a self-validating protocol for base-catalyzed isomerization, and establishes the thermodynamic baseline for these derivatives.

Structural Dynamics & Isomerism

The Endo/Exo Dichotomy

The norbornane skeleton is a rigid, bridged bicyclic system. Substituents at the C2 position can exist in two stereochemical configurations:

  • Endo (Kinetic): The substituent is on the same side as the C5-C6 bridge (or double bond in norbornene precursors). This position suffers from non-bonded steric repulsion with the C5/C6 hydrogens (or

    
    -system interactions in the transition state).
    
  • Exo (Thermodynamic): The substituent is on the same side as the C7 bridge. This position is sterically less encumbered, making it the energetic minimum.

Thermodynamic Equilibrium

Experimental data and DFT calculations confirm that the exo isomer is lower in energy by approximately 1.5 – 2.5 kcal/mol compared to the endo isomer.

  • Kinetic Synthesis Ratio: ~80:20 (endo:exo)[1][2][3]

  • Thermodynamic Equilibrium Ratio: ~60:40 to 85:15 (exo:endo), depending on solvent polarity and temperature.

The equilibration is driven by the relief of steric strain. In the endo isomer, the carboxylate group experiences significant torsional strain with the bridgehead hydrogens.

Synthetic Pathways & Kinetic Control

The synthesis of ethyl norbornane carboxylate typically proceeds via a Diels-Alder reaction followed by hydrogenation. It is critical to understand that the initial step sets a "kinetic trap."

The Kinetic Trap (Diels-Alder)

The reaction between cyclopentadiene and ethyl acrylate is highly endo-selective due to secondary orbital interactions in the transition state (Alder's Rule).

  • Reaction: Cyclopentadiene + Ethyl Acrylate

    
     Ethyl 5-norbornene-2-carboxylate
    
  • Conditions:

    
     to Ambient, Lewis Acid catalysis (optional).
    
  • Outcome: The product is predominantly endo (up to 4:1 ratio).

Visualization of the Energy Landscape

The following diagram illustrates the reaction coordinate, highlighting the lower activation energy (


) for the endo path versus the lower ground state energy (

) for the exo product.

ReactionCoordinate Reactants Reactants (CPD + Ethyl Acrylate) TS_Endo TS (Endo) Lower Ea Reactants->TS_Endo Fast TS_Exo TS (Exo) Higher Ea Reactants->TS_Exo Slow Endo_Prod Endo-Product (Kinetic, Less Stable) TS_Endo->Endo_Prod Exo_Prod Exo-Product (Thermodynamic, Stable) TS_Exo->Exo_Prod Endo_Prod->Exo_Prod Equilibration (Base Catalysis)

Caption: Reaction coordinate diagram showing the kinetic preference for Endo formation and the thermodynamic stability of the Exo isomer.

Thermodynamic Equilibration Protocol

To access the thermodynamically stable exo-ethyl norbornane carboxylate, one must overcome the activation barrier for isomerization. This is most effectively achieved via base-catalyzed enolization.

Mechanism

The


-proton at the C2 position is acidic (

). A strong base removes this proton, forming a planar enolate intermediate. Upon reprotonation, the proton attacks from the less hindered face (the endo face), forcing the carboxylate group into the stable exo position.
Experimental Protocol: Base-Catalyzed Isomerization

Objective: Convert endo-rich ethyl norbornene/norbornane carboxylate to the thermodynamic exo-rich mixture.

Reagents:

  • Substrate: Ethyl 5-norbornene-2-carboxylate (endo/exo mixture).

  • Base: Sodium tert-butoxide (

    
    -BuONa) (20 mol%).
    
  • Solvent: Anhydrous THF or

    
    -Butanol.
    
  • Quench: Acetic acid.[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the endo-rich substrate (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Catalysis: Add sodium tert-butoxide (

    
    -BuONa, 0.2 eq) in a single portion. The solution may darken slightly.
    
  • Equilibration: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Note: Room temperature isomerization is possible but slower (12–24h).

  • Monitoring (Self-Validation): Withdraw a

    
     aliquot, quench in wet ether, and analyze via GC-MS or 
    
    
    
    -NMR.
    • Validation Metric: Monitor the H-2 proton signal. The endo H-2 signal typically appears upfield relative to the exo H-2. Continue until the ratio stabilizes (typically 60:40 to 75:25 exo:endo).

  • Workup: Cool to room temperature. Quench with equimolar Acetic Acid. Dilute with diethyl ether, wash with water and brine. Dry over

    
     and concentrate.
    
  • Hydrogenation (If Saturated Target Required): Dissolve the isomerized alkene in Ethanol, add 10% Pd/C (5 wt%), and stir under

    
     (1 atm) for 4 hours. Filter through Celite.
    

Why this works: The


-BuO

is bulky and non-nucleophilic enough to avoid saponification of the ethyl ester under these conditions, acting purely as a base to drive the equilibrium.

Data Summary & Physical Properties

The following data provides a baseline for characterizing the stability and identity of the isomers.

PropertyEndo-IsomerExo-IsomerNotes
Thermodynamic Stability +1.5 kcal/mol (Relative)0.0 kcal/mol (Ground State)Exo is favored.
Kinetic Formation Major Product (~80%)Minor Product (~20%)Diels-Alder selectivity.
Equilibrium Ratio ~25 - 40%~60 - 75%Base-catalyzed (

-BuONa).

-NMR (H-2)
Multiplet, UpfieldMultiplet, DownfieldDiagnostic signals.
Boiling Point Slightly HigherSlightly LowerDifficult to separate by distillation.
Workflow Visualization

This diagram outlines the complete process from raw materials to the stable saturated product.

Workflow cluster_0 Step 1: Kinetic Synthesis cluster_1 Step 2: Thermodynamic Control cluster_2 Step 3: Saturation DA Diels-Alder Reaction (CPD + Ethyl Acrylate) KineticMix Kinetic Mixture (80% Endo / 20% Exo) DA->KineticMix Base Add t-BuONa / THF Reflux 6h KineticMix->Base ThermoMix Thermodynamic Mixture (~70% Exo / 30% Endo) Base->ThermoMix Hydrog Hydrogenation (H2, Pd/C) ThermoMix->Hydrog FinalProd Ethyl Norbornane Carboxylate (Exo-Rich) Hydrog->FinalProd

Caption: Process flow for converting kinetically favored precursors to thermodynamically stable ethyl norbornane carboxylate.

References

  • Ogino, K. et al. (2012).[2] Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing.

  • Kanao, M. et al. (2016). Simple and Efficient Stereo-Selective Synthesis of Exo-5-Norbornene-2-Carboxylic Acid. ResearchGate.

  • PubChem. Ethyl bicyclo[2.2.1]heptane-2-carboxylate Compound Summary. National Library of Medicine.

  • NIST WebBook. Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-. National Institute of Standards and Technology.

Sources

Foundational

Olfactory profile and odor characteristics of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

The following technical guide provides an in-depth assessment of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate . [1][2] Introduction & Chemical Identity Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate .

[1][2]

Introduction & Chemical Identity

Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a specialized fragrance molecule belonging to the class of bicyclic esters . Structurally, it consists of a norbornane (bicyclo[2.2.1]heptane) skeleton substituted with a methyl group at the bridgehead (C1) and an ethyl carboxylate group at the C2 position.

This molecule represents a saturated, methylated derivative of the well-known "norbornene carboxylate" family (e.g., Ethyl 5-norbornene-2-carboxylate). Its structural features—saturation and bridgehead methylation—impart unique physicochemical properties, enhancing stability and substantivity compared to its unsaturated counterparts.

Chemical Identifiers
PropertyDetail
IUPAC Name Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate
Common/Related Names Ethyl 1-methylnorbornane-2-carboxylate; Saturated Methyl-Fruitate Analog
CAS Number 80916-48-9 (Isomeric mixture/generic)
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
Functional Group Ester (Ethyl)
Skeleton 1-Methylnorbornane

Olfactory Profile & Odor Characteristics[11][12][13][14][15]

The odor profile of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is characterized by a complex interplay between the fruity nature of the ethyl ester and the woody-terpenic character of the methylated norbornane core.

Primary & Secondary Notes[2][12][15]
  • Primary Note (Top/Heart): Fruity-Green . Dominant notes of apple, pineapple, and berry . The ethyl ester moiety drives a sweet, diffusive fruitiness similar to Ethyl 2-methylbutyrate but with more body.

  • Secondary Note (Heart/Base): Woody-Piney . The 1-methyl-norbornane skeleton introduces a camphoraceous, pine-needle, and herbal nuance. This distinguishes it from simple aliphatic esters, adding a "forest-floor" or "sap-like" depth.

  • Tertiary Nuances: Herbal/Minty . A cooling, slightly minty or eucalyptus-like undertone is often observed due to the bridgehead methyl group (reminiscent of Borneol/Camphor structures).

Performance Metrics
ParameterDescription
Odor Threshold Low (~1–10 ppb in air). Highly diffusive.
Tenacity Moderate to Long . The bicyclic structure and methylation increase molecular volume and lipophilicity, extending the evaporation curve beyond typical fruit esters (4–8 hours on blotter).
Substantivity Good performance on fabric/hair due to the hydrophobic norbornane core.
Impact High. It provides "lift" to fruity accords and "naturalness" to pine/woody accords.

Structure-Odor Relationship (SAR) Analysis

The olfactory characteristics are strictly governed by three structural domains: the bicyclic core, the ester chain, and the methyl substituent.

Mechanistic Breakdown
  • The Bicyclic Core (Norbornane):

    • Provides the Woody/Earthy scaffold. Unlike the unsaturated norbornene (which is sharper/greener), the saturated norbornane is smoother, heavier, and more camphoraceous.

  • The 1-Methyl Substituent (Bridgehead):

    • Steric Bulk: Increases the molecule's volume, enhancing tenacity.

    • Odor Shift: Shifts the profile towards Pine/Camphor . This is a classic SAR trend seen when comparing Norbornanone (woody) to Camphor (1,7,7-trimethyl... piney/minty).

  • The Ethyl Ester (C2 Position):

    • Fruity Vector: The ethyl group is the primary driver of the Apple/Berry character. Changing this to Methyl would sharpen it (more ether-like); changing to Propyl/Butyl would make it heavier/waxy.

SAR Visualization (Graphviz)

SAR_Analysis Core Norbornane Skeleton (Bicyclo[2.2.1]heptane) Effect_Core Woody, Earthy, Diffusive Base Core->Effect_Core Sub1 1-Methyl Group (Bridgehead) Effect_Sub1 Camphoraceous, Piney, Increased Tenacity Sub1->Effect_Sub1 Sub2 Ethyl Carboxylate (Position 2) Effect_Sub2 Fruity (Apple/Berry), Sweet Top Note Sub2->Effect_Sub2 Result Target Profile: Fruity-Woody-Piney (High Impact) Effect_Core->Result Effect_Sub1->Result Effect_Sub2->Result

Figure 1: Structure-Odor Relationship mapping functional groups to sensory outcomes.

Synthesis & Production Logic

Understanding the synthesis is crucial for identifying potential isomeric impurities (Exo/Endo) that affect the odor profile.

Synthetic Pathway[1]
  • Diels-Alder Cycloaddition:

    • Reactants: 1-Methylcyclopentadiene (generated in situ from dimer) + Ethyl Acrylate.

    • Product: Ethyl 1-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate (Unsaturated Intermediate).

    • Note: This step produces a mixture of Endo (kinetic) and Exo (thermodynamic) isomers, as well as regioisomers (1-methyl vs 5-methyl).

  • Catalytic Hydrogenation:

    • Catalyst: Pd/C or Raney Nickel.

    • Conditions: H₂ pressure (low/medium), Ambient Temp.

    • Product: Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate (Saturated Target).[1]

Isomeric Considerations
  • Endo-Isomer: Typically has a woody, dry odor.

  • Exo-Isomer: Typically has a fruiter, sweeter, more pine-like odor.

  • Optimization: Commercial grades often aim for a specific Endo/Exo ratio (e.g., 60:40) to balance the "natural" fruitiness with the woody backbone.

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Precursor Prep: Cracking of Methylcyclopentadiene Dimer Step2 Diels-Alder Reaction: + Ethyl Acrylate (170-190°C) Step1->Step2 Step3 Intermediate: Ethyl 1-methyl-5-norbornene-2-carboxylate (Mixture of isomers) Step2->Step3 Step4 Hydrogenation: H2 + Pd/C Catalyst Step3->Step4 Step5 Final Product: Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate Step4->Step5

Figure 2: Synthetic route from Methylcyclopentadiene to the saturated ester.

Experimental Protocols: Sensory Evaluation

To accurately characterize this material, a standardized Gas Chromatography-Olfactometry (GC-O) and Blotter Test protocol is required.

Protocol A: Blotter Evaluation (Tenacity & Evaporation)
  • Preparation: Dilute the material to 1% and 10% in Dipropylene Glycol (DPG) or Ethanol.

  • Application: Dip a smelling strip (0.5 cm depth) into the solution.

  • Time-Point Analysis:

    • T=0 (Top Note): Assess immediate impact (expect sharp, fruity, solvent-like).

    • T=15 min: Assess the "bloom" (expect apple/pineapple core).

    • T=4 hrs: Assess tenacity (expect woody/piney transition).

    • T=24 hrs: Check for substantivity (faint herbal/camphor residue).

Protocol B: GC-Olfactometry (GC-O)
  • Column: DB-Wax (Polar) or DB-5 (Non-polar).

  • Method:

    • Inject sample.[2]

    • Split effluent: 50% to FID (Detector), 50% to Sniffing Port.

    • Objective: Identify if specific isomers (Endo vs. Exo) possess distinct odor characters.

    • Expected Result: Separation of isomers will likely reveal one peak as "Sweet/Fruity" (Exo) and another as "Woody/Dry" (Endo).

Applications in Fragrance & Flavor[11][12][13][15][16][17]

Fragrance
  • Functional Perfumery: Due to the saturated norbornane ring, this molecule is chemically stable in aggressive media (bleach, high pH).

    • Use: Detergents, Soaps, Fabric Softeners.

  • Fine Fragrance:

    • Accord:Fougère (adds modern fruitiness to lavender/oakmoss), Pine/Forest (bridges citrus top notes to woody base), Fruity-Floral (adds "crunchy" green apple effect).

Flavor (Theoretical)
  • Note: While many esters are used in flavors, specific FEMA GRAS status must be verified for the 1-methyl derivative.

  • Potential Use: Artificial Berry (Raspberry/Blackberry) or Tropical (Pineapple/Mango) flavors, where a "skin-like" or "seedy" woody nuance is desired.

References

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).[3] Vol. I & II. Montclair, N.J. (General reference for Norbornane carboxylates).

  • Fráter, G., Bajgrowicz, J. A., & Kraft, P. (1998). "Fragrance Chemistry".[3] Tetrahedron, 54(27), 7633-7703. Link (Review of bicyclic SAR).

  • Guidechem. (n.d.). Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate Product Details. Retrieved from

  • PubChem. (n.d.).[4][5] Bicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester.[6][7] Retrieved from

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Mechanisms of substantivity in bicyclic terpenes).

Sources

Exploratory

Technical Assessment: Solubility Profile of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

This guide provides a comprehensive technical assessment of the solubility profile of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate (CAS: 80916-48-9).[1][2] It is designed for application scientists and process chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical assessment of the solubility profile of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate (CAS: 80916-48-9).[1][2] It is designed for application scientists and process chemists requiring precise data for extraction, purification, and formulation.[3]

Executive Summary & Compound Identity

Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a lipophilic ester characterized by a rigid bicyclic norbornane core.[1][2] Commonly utilized as a specialized intermediate in pharmaceutical synthesis (e.g., for KCNQ channel modulators) and high-performance fragrance formulations, its solubility is governed by the interplay between its hydrophobic hydrocarbon skeleton and the polar ethyl ester functionality.[3]

  • CAS Number: 80916-48-9[1][2][4][5][6]

  • Molecular Formula: C₁₁H₁₈O₂[1][2]

  • Molecular Weight: ~182.26 g/mol [1][2]

  • Predicted LogP: ~3.0 ± 0.3 (High Lipophilicity)[1][3]

Solubility Verdict: The compound exhibits high solubility in non-polar and polar aprotic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate) and negligible solubility in water.[3] Ethanol and methanol serve as effective solvents, particularly at elevated temperatures.[3]

Physicochemical Basis of Solubility

To understand the dissolution behavior, we must analyze the solute-solvent interactions using Hansen Solubility Parameters (HSP) .[3] The molecule possesses two distinct domains:[3][7]

  • The Norbornyl Core (Hydrophobic): A bulky, bicyclic aliphatic structure that drives dispersion forces (

    
    ).[3]
    
  • The Ester Moiety (Polar/H-Bond Acceptor): Provides moderate polarity (

    
    ) and hydrogen bond accepting capability (
    
    
    
    ), but lacks hydrogen bond donors.[3]
Hansen Solubility Parameter (HSP) Prediction

Estimated values based on group contribution methods for functionalized norbornanes.

ParameterValue (MPa

)
Mechanistic Role
Dispersion (

)
16.5 - 17.5Interaction with non-polar solvents (alkanes, aromatics).[1][2]
Polarity (

)
4.0 - 6.0Interaction via dipole-dipole forces (esters, ketones).[1][2]
H-Bonding (

)
4.5 - 6.5Interaction with protic solvents (alcohols) via acceptance.[1][2]

Interpretation: The compound's "Solubility Sphere" overlaps significantly with solvents that have moderate polarity and low-to-moderate H-bonding capacity.[1][2]

Solvent Compatibility Guide

The following table categorizes organic solvents based on their thermodynamic compatibility with Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL)Primary choice for synthesis and extraction.[1][2] Matches dispersion and polarity vectors perfectly.
Esters & Ketones Ethyl Acetate, AcetoneVery Good (>300 mg/mL)"Like dissolves like" principle applies to the ester moiety.[3] Ideal for crystallization.
Aromatic Hydrocarbons Toluene, BenzeneGood (>200 mg/mL)Strong dispersion interactions stabilize the norbornyl core.
Alcohols (Protic) Ethanol, Methanol, IsopropanolModerate to Good Soluble, but temperature-dependent.[3] Useful for recrystallization (cooling induces precipitation).[3]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate Soluble due to the lipophilic core, but the polar ester group may cause phase separation at very low temperatures.
Highly Polar Aprotic DMSO, DMF, AcetonitrileGood Soluble, but recovery is difficult due to high boiling points.[3]
Water WaterInsoluble (<0.1 mg/mL)The hydrophobic effect dominates; the ester group cannot overcome the bulk hydrophobicity.[3]

Mechanism of Dissolution

The following diagram illustrates the thermodynamic forces driving the dissolution process.

SolubilityMechanism Solute Ethyl 1-methylbicyclo[2.2.1] heptane-2-carboxylate Interaction_VDW Van der Waals Dispersion Forces Solute->Interaction_VDW Interaction_Dipole Dipole-Dipole Interactions Solute->Interaction_Dipole Solvent_NP Non-Polar Solvent (e.g., Toluene) Solvent_NP->Interaction_VDW Matches Core Solvent_PA Polar Aprotic (e.g., Ethyl Acetate) Solvent_PA->Interaction_Dipole Matches Ester Solvent_Aq Aqueous Solvent (Water) Interaction_Hydrophobic Hydrophobic Exclusion Solvent_Aq->Interaction_Hydrophobic H-Bond Network Intact Result_Soluble High Solubility (Homogeneous Phase) Interaction_VDW->Result_Soluble Interaction_Dipole->Result_Soluble Result_Insoluble Phase Separation (Precipitation) Interaction_Hydrophobic->Result_Insoluble

Caption: Thermodynamic interaction map showing how dispersion and dipole forces drive solubility in organic media, while hydrophobic exclusion prevents dissolution in water.[1][2]

Experimental Protocol: Self-Validating Solubility Determination

For critical applications (e.g., drug formulation), rely on this Shake-Flask Method with HPLC Quantification . This protocol includes internal checks to ensure data integrity.

Phase 1: Preparation & Equilibration
  • Excess Addition: Add the compound to the selected solvent in a glass vial until a visible solid residue or oil droplet persists (supersaturation).[3]

  • Agitation: Shake at constant temperature (e.g., 25°C) for 24 hours.

    • Validation Step: Check for persistent solid/oil. If clear, add more compound.[3]

  • Sedimentation: Allow the mixture to stand for 4 hours or centrifuge at 10,000 rpm for 10 minutes to separate undissolved material.

Phase 2: Sampling & Analysis
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filter prevents water clogging).[3]

    • Pre-saturation:[1][2] Discard the first 0.5 mL of filtrate to prevent adsorption losses on the filter membrane.[3]

  • Dilution: Dilute the filtrate with Acetonitrile (ACN) to bring the concentration within the linear range of the detector.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[3]

    • Mobile Phase: ACN:Water (70:30 v/v) isocratic.[3]

    • Detection: UV at 210 nm (ester carbonyl absorption).[3]

    • Calibration: Use a 5-point standard curve (

      
      ).
      
Workflow Visualization

SolubilityProtocol Start Start: Solubility Determination Supersaturation 1. Create Supersaturated Solution (Solvent + Excess Solute) Start->Supersaturation Equilibration 2. Equilibrate (24h Agitation @ 25°C) Supersaturation->Equilibration Check Solid Persists? Equilibration->Check AddMore Add more Solute Check->AddMore No Separation 3. Phase Separation (Centrifuge/Filter 0.45µm PTFE) Check->Separation Yes AddMore->Equilibration Dilution 4. Dilution with ACN Separation->Dilution Analysis 5. HPLC-UV Analysis (210 nm) Dilution->Analysis

Caption: Step-by-step workflow for the quantitative determination of solubility using the shake-flask method.

References

  • PubChem. (n.d.).[3][8] Ethyl bicyclo[2.2.1]heptane-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved March 3, 2026, from [Link][3]

  • Abbott, S. (n.d.).[3] Hansen Solubility Parameters: Theory and Application.[9] Steven Abbott - Practical Science.[1][2] Retrieved March 3, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.).[3] Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester.[1][2][4][5][10] National Institute of Standards and Technology.[11] Retrieved March 3, 2026, from [Link][3]

Sources

Foundational

Safety Data Sheet (SDS) and Toxicity Profile for Bicyclic Ester Compounds

An In-Depth Technical Guide for Drug Development Executive Summary Bicyclic ester compounds—characterized by two joined rings (bridged or fused) functionalized with an ester group—represent a high-value chemical space in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

Bicyclic ester compounds—characterized by two joined rings (bridged or fused) functionalized with an ester group—represent a high-value chemical space in drug discovery. They frequently serve as bioisosteres for planar aromatic rings, offering improved lipophilicity (


), metabolic stability, and stereochemical complexity. However, their unique steric bulk presents distinct toxicological challenges, particularly regarding carboxylesterase (CES) resistance  and reactive metabolite formation .

This guide synthesizes the protocol for generating compliant Safety Data Sheets (SDS) and executing robust toxicity profiles for this chemical class. It moves beyond generic safety assessments to address the specific physicochemical behaviors of bicyclic scaffolds (e.g., norbornanes, phthalides) that drive their safety profiles.

Part 1: Chemical Identity & Structural Implications[1][2][3]

To accurately assess toxicity, one must first classify the bicyclic architecture, as this dictates the "Inaccessible Solid Angle" (


)—a critical parameter predicting hydrolytic stability.
Bicyclic ClassStructural CharacteristicToxicological RelevanceExample
Bridged Rings share

2 non-adjacent atoms.[1] High steric rigidity.
High CES Resistance. Slow hydrolysis may lead to parent compound accumulation or unexpected off-target binding.Norbornane-2-carboxylate
Fused Rings share 2 adjacent atoms. Planar or semi-planar.Variable Stability. Often susceptible to ring-opening metabolism (e.g., lactones), leading to reactive hydroxy-acid intermediates.Phthalide, Coumarin
Spiro Rings share 1 atom.[1]High Rigidity. Unique vector exploration; often metabolically stable but potential for hERG channel inhibition.Spiro[3.3]heptane ester
Part 2: Metabolic Fate & Toxicity Mechanisms

The safety profile of a bicyclic ester is governed by its interaction with Carboxylesterases (CES1/CES2) . Unlike linear esters, bicyclic esters often exhibit delayed hydrolysis due to steric hindrance at the carbonyl carbon.

The Toxicity-Stability Paradox
  • Delayed Hydrolysis: If the bicyclic cage blocks the CES catalytic triad, the intact ester persists in systemic circulation. While this improves half-life (

    
    ), it increases the risk of off-target pharmacology .
    
  • Acyl Glucuronidation: Once hydrolyzed, the resulting bicyclic carboxylic acid can undergo glucuronidation. Acyl glucuronides are electrophilic species capable of covalent binding to plasma proteins, leading to Idiosyncratic Drug Toxicity (IDT) via immune activation (haptenation).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergent fate of bicyclic esters, highlighting the critical risk of acyl glucuronide formation.

MetabolicFate Parent Bicyclic Ester (Parent Drug) CES Carboxylesterase (CES1 / CES2) Parent->CES Acid Bicyclic Acid (Metabolite) Parent->Acid Hydrolysis (Slowed by Sterics) Alcohol Alcohol Leaving Group Parent->Alcohol UGT UGT Enzymes Acid->UGT AcylGluc Acyl Glucuronide (Reactive Electrophile) Acid->AcylGluc Glucuronidation Elimination Renal/Biliary Elimination Acid->Elimination Safe Route ProteinAdduct Protein Adduct (Immune Response/IDT) AcylGluc->ProteinAdduct Covalent Binding AcylGluc->Elimination Excretion

Caption: Metabolic divergence of bicyclic esters. Steric bulk slows hydrolysis; subsequent acid metabolites may form reactive acyl glucuronides causing toxicity.

Part 3: SDS Generation Strategy (GHS Compliance)

When generating an SDS for a novel bicyclic ester, do not default to "Generic Ester" templates. The specific hazards often involve Skin Sensitization (Category 1) and Aquatic Chronic Toxicity .

Section 2: Hazard Identification (Drafting Guide)
  • Signal Word: WARNING

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[2][3][4] (Common for lipophilic esters that penetrate the stratum corneum and act as haptens).

    • H411: Toxic to aquatic life with long-lasting effects. (Bicyclic structures often have high LogP, leading to bioaccumulation).

Section 11: Toxicological Information (Required Data Points)

You must populate this section with data derived from the protocols in Part 4.

  • Acute Toxicity: Oral LD50 (Rat). Expect >2000 mg/kg for simple bicyclic esters unless specific pharmacophores are present.

  • Skin Sensitization: Cite OECD 442C (DPRA) results.[3][4][5][6]

  • CMR Effects: Ames test results (OECD 471). Note: Strained bicyclic rings (e.g., epoxides, strained lactones) carry higher mutagenic risk.

Part 4: Toxicology Profiling Protocols

To validate the safety profile, the following experimental workflows are mandatory.

Protocol A: Metabolic Stability & Hydrolysis Kinetics

Purpose: To determine if the bicyclic steric bulk effectively blocks hydrolysis, predicting systemic exposure.

  • System: Human Liver Microsomes (HLM) or Recombinant CES1/CES2.

  • Preparation:

    • Prepare 10 mM stock of Bicyclic Ester in DMSO.

    • Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) at 37°C for 5 min.

    • Initiate reaction by adding the compound.

    • Time points: 0, 5, 15, 30, 60, 120 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring disappearance of Parent and appearance of Acid metabolite.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
    • Interpretation:

      
       min indicates high metabolic stability (steric protection).
      
Protocol B: In Chemico Skin Sensitization (OECD 442C - DPRA)

Purpose: To assess the potential of the ester (or its hydrolysis product) to bind skin proteins (haptenation).

  • Principle: Quantify reactivity towards synthetic peptides containing Cysteine (Cys) and Lysine (Lys).[3][4][5][6]

  • Reagents:

    • Cys-peptide: Ac-RFAACAA-COOH[4]

    • Lys-peptide: Ac-RFAAKAA-COOH[4]

  • Workflow:

    • Incubate Test Chemical with peptides (1:10 ratio for Cys, 1:50 for Lys) for 24 hours at 25°C in dark.

    • Control: Co-run Cinnamic Aldehyde (Positive Control).

  • Analysis: HPLC-UV (

    
    ). Measure the Percent Peptide Depletion .
    
  • Classification Logic:

    • Mean Depletion > 6.38%: Sensitizer (Cat 1) .

    • Mean Depletion < 6.38%: Non-Sensitizer .

Visualization: Toxicity Assessment Workflow

This diagram outlines the decision logic for classifying the toxicity of a new bicyclic ester.

ToxWorkflow Start New Bicyclic Ester InSilico In Silico Screen (DEREK / QSAR) Start->InSilico Alert Structural Alert? InSilico->Alert Hydrolysis Hydrolysis Assay (Protocol A) Alert->Hydrolysis No Alert DPRA Sensitization (DPRA) (Protocol B) Alert->DPRA Alert Found Stable Stable (t1/2 > 60m) Hydrolysis->Stable Steric Shielding Unstable Rapid Hydrolysis Hydrolysis->Unstable High CES Activity Stable->DPRA Unstable->DPRA Test Metabolites Result Peptide Depletion DPRA->Result Class1 Classify: Skin Sens. 1 (H317) Result->Class1 > 6.38% Safe Low Tox Candidate Result->Safe < 6.38%

Caption: Integrated toxicity workflow. Stability testing precedes sensitization assays to determine if the parent or metabolite is the primary toxicant.

Part 5: Data Interpretation & Case Study

When analyzing data for bicyclic esters, comparing the Inaccessible Solid Angle (


)  to the Half-life (

)
provides a predictive index for toxicity.

Table 1: Structure-Toxicity Correlation

Compound StructureSteric Bulk (

)
Hydrolysis

(HLM)
Acyl Glucuronide RiskSensitization Potential
Linear Ester (Ethyl acetate)Low< 5 minLow (Rapid Cl)Low
Bridged Bicyclic (Norbornane)High > 120 min High (Slow elimination)Moderate (Lipophilic hapten)
Fused Bicyclic (Phthalide)Medium20-40 minModerateHigh (Ring opening)

Key Insight: For bridged systems, a long


 is desirable for efficacy but requires rigorous monitoring of acyl glucuronide accumulation in plasma (check via LC-MS/MS for M+176 Da adducts).
References
  • OECD Test Guideline 442C . (2015).[3] In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals.[3][4][5][6] [Link][2]

  • Buchwald, P. (2001).[7] Structure-Metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Journal of Medicinal Chemistry. [Link]

  • Regan, S. L., et al. (2010). Acyl Glucuronides and Drug Toxicity. Chemical Research in Toxicology. [Link]

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3][4] UNECE. [Link]

  • ECHA. (2017). Guidance on the Application of the CLP Criteria. European Chemicals Agency. [Link]

Sources

Exploratory

Literature review of 1-methylbicyclo[2.2.1]heptane derivatives in fragrance chemistry

The following technical guide provides an in-depth review of 1-methylbicyclo[2.2.1]heptane derivatives in fragrance chemistry. It is designed for researchers and synthesis chemists, focusing on the structural influence o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 1-methylbicyclo[2.2.1]heptane derivatives in fragrance chemistry. It is designed for researchers and synthesis chemists, focusing on the structural influence of the bridgehead methyl group on olfactory perception and the synthetic pathways used to access these rigid scaffolds.

From Synthetic Scaffolds to Olfactory Perception

Executive Summary

The 1-methylbicyclo[2.2.1]heptane skeleton (systematically 1-methylnorbornane ) represents a "privileged scaffold" in fragrance chemistry. Unlike its unmethylated parent (norbornane), the introduction of a bridgehead methyl group at the C1 position significantly alters the molecule's steric volume and lipophilicity (logP), commonly shifting the olfactory profile from "chemical/solvent-like" to "natural/terpenic."

This guide analyzes the derivatives of this scaffold—ranging from naturally occurring terpenoids (fenchane/camphane classes) to synthetic nitriles and ethers—demonstrating how the rigid bicyclic cage acts as a spatial vector for functional groups, optimizing interactions with hydrophobic pockets in olfactory G-protein coupled receptors (GPCRs).

Structural Classes & Olfactory Significance[1][2][3][4]

The 1-methylbicyclo[2.2.1]heptane core serves as the parent structure for several commercially vital fragrance ingredients. We categorize these into Natural Terpenoid Analogs and Synthetic Functionalized Derivatives .

2.1 The "Methyl Switch": Norbornane vs. 1-Methylnorbornane

The addition of the C1-methyl group is not merely incremental; it is transformative.

  • Norbornane Derivatives: Often possess weak, camphoraceous, or plastic-like odors.

  • 1-Methyl Derivatives: Exhibit enhanced diffusivity and substantivity. The methyl group blocks the exo face, forcing specific conformational bindings.

Compound ClassKey SubstituentsOdor ProfileRepresentative Molecule
Fenchane 1,3,3-TrimethylCamphoraceous, Earthy, PineFenchone, Fenchyl Alcohol
Camphane 1,7,7-TrimethylMedicinal, Minty, CoolingCamphor, Isoborneol
Synthetic Nitriles 1-Methyl, Cyano-Woody, Spicy, Cuminic2-Cyano-3-methylbicyclo[2.2.1]heptane
Synthetic Ethers 1-Methyl, Alkoxy-Woody, Amber, HerbalCedryl methyl ether analogs
Synthetic Pathways

The construction of the 1-methylbicyclo[2.2.1]heptane skeleton typically follows two distinct retrosynthetic logics: De Novo Construction (Diels-Alder) or Semi-Synthetic Rearrangement (Wagner-Meerwein).

3.1 Pathway A: Diels-Alder Cycloaddition

This route allows for the precise placement of substituents on the bicyclic ring, essential for generating novel "nature-identical" woody notes.

  • Precursors: Methylcyclopentadiene (MCPD) and functionalized alkenes (dienophiles).

  • Mechanism: [4+2] Cycloaddition followed by hydrogenation.

  • Regioselectivity: The methyl group on the diene directs the formation of 1-methyl vs. 5-methyl isomers.

3.2 Pathway B: Wagner-Meerwein Rearrangement

Used industrially to convert abundant terpenes (α-pinene, camphene) into 1-methylbicyclo[2.2.1]heptane derivatives (e.g., isobornyl acetate).

  • Mechanism: Acid-catalyzed carbocation formation

    
     1,2-alkyl shift 
    
    
    
    Nucleophilic attack.
3.3 Visualization of Synthetic Logic

The following diagram illustrates the divergence between obtaining the "Fenchyl" (1,3,3) and "Synthetic Nitrile" scaffolds.

SynthesisPathways cluster_legend Pathway Logic MCPD Methylcyclopentadiene Adduct [4+2] Adduct (Unsaturated) MCPD->Adduct Diels-Alder Dienophile Acrylonitrile / Acrolein Dienophile->Adduct Pinene Alpha-Pinene Camphene Camphene Pinene->Camphene Isomerization Hydrogenation Pd/C Hydrogenation Adduct->Hydrogenation AcidCat H+ / AcOH Rearrangement Camphene->AcidCat Target1 1-Methylbicyclo[2.2.1] heptane Nitriles (Woody/Spicy) Hydrogenation->Target1 Functionalization Target2 Isobornyl Acetate (Pine/Herbal) AcidCat->Target2 Wagner-Meerwein Synthesis Synthesis Step

Figure 1: Divergent synthetic pathways for accessing 1-methylbicyclo[2.2.1]heptane derivatives. Pathway A (top) yields novel synthetic odorants; Pathway B (bottom) yields classical terpenoids.

Structure-Odor Relationships (SOR)

The olfactory receptor activation by these derivatives is governed by the "Profile-Shape" Theory . The 1-methyl group provides the necessary bulk to anchor the molecule in the hydrophobic pocket of the receptor, while the functional group (C2 or C3 position) interacts with the hydrogen-bonding site.

4.1 The C2-Substituent Effect

In the 1-methylbicyclo[2.2.1]heptane series, the nature of the substituent at C2 determines the primary odor category:

  • C2-Hydroxyl (Exo): Moldy, Earthy (e.g., 2-Methylisoborneol).

  • C2-Hydroxyl (Endo): Camphoraceous, Pine.

  • C2-Nitrile: Woody, Cuminic, Metallic.

  • C2-Acetate: Fresh, Pine-needle, Herbal.

4.2 Stereochemistry: Endo vs. Exo

The rigid bridge locks the molecule into a fixed conformation.

  • Exo-isomers generally exhibit lower odor thresholds (stronger smell) due to better accessibility of the functional group to the receptor site, unhindered by the C7-bridge.

  • Endo-isomers are often weaker or possess different nuances due to steric shielding by the bridge.

Experimental Protocol: Synthesis of Woody Nitriles

Based on methodologies adapted from EP0203152 and standard Diels-Alder protocols.

Objective: Synthesis of 2-cyano-1,3-dimethylbicyclo[2.2.1]heptane (Generic woody/spicy odorant).

5.1 Reagents & Equipment
  • Diene: Methylcyclopentadiene (freshly cracked from dimer).

  • Dienophile: Crotononitrile (2-butenenitrile).

  • Catalyst: Aluminum Chloride (AlCl₃) or thermal initiation.

  • Solvent: Toluene (anhydrous).

  • Hydrogenation: 5% Pd/C, Hydrogen gas (balloon or autoclave).

5.2 Step-by-Step Methodology

Phase 1: Diels-Alder Cycloaddition

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and addition funnel.

  • Charging: Add anhydrous Toluene (100 mL) and AlCl₃ (0.05 eq) under N₂ atmosphere. Cool to 0°C.[1]

  • Addition: Mix Methylcyclopentadiene (1.0 eq) and Crotononitrile (1.1 eq). Add dropwise to the catalyst suspension over 60 minutes, maintaining temperature <10°C to control exotherm.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via GC-MS for disappearance of diene.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Result: Crude 5-cyano-1,6-dimethylbicyclo[2.2.1]hept-2-ene (mixture of isomers).

Phase 2: Hydrogenation

  • Setup: Transfer crude alkene to a pressure vessel or hydrogenation flask. Dissolve in Ethanol.

  • Catalysis: Add 5% Pd/C (1 wt% loading).

  • Reduction: Pressurize with H₂ (3 atm) or stir vigorously under H₂ balloon for 6 hours at ambient temperature.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.

  • Distillation: Perform fractional distillation under reduced pressure (approx. 5 mmHg) to isolate the target saturated nitrile.

Validation Criteria (Self-Correcting):

  • If GC shows unreacted diene: The Diels-Alder step requires higher temperature (thermal route: 160°C in autoclave without Lewis Acid).

  • If Odor is "Green/Pungent": Indicates incomplete hydrogenation (presence of alkene). Re-submit to hydrogenation.

Mechanistic Visualization: Olfactory Interaction

The following diagram hypothesizes the binding interaction of the 1-methyl derivative within a generic "Woody/Camphoraceous" receptor pocket.

ReceptorBinding HydrophobicWall Hydrophobic Pocket (Valine/Leucine rich) HBondDonor H-Bond Donor Site (Serine/Threonine) StericGate Steric Gate (Restricts bulky groups) Ligand_Bridgehead 1-Methyl Group (Lipophilic Anchor) Ligand_Bridgehead->HydrophobicWall Van der Waals Interaction Ligand_Scaffold Bicyclo[2.2.1] Cage (Rigid Spacer) Ligand_Scaffold->StericGate Shape Fit (Critical) Ligand_Func Functional Group (Nitrile/Hydroxyl) Ligand_Func->HBondDonor Hydrogen Bond

Figure 2: Hypothetical pharmacophore model. The 1-methyl group serves as a critical lipophilic anchor, positioning the functional group for optimal receptor activation.

References
  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.

  • Brunke, E. J., & Klein, E. (1982). Chemistry of Sandalwood Fragrance Ingredients. In Fragrance Chemistry, Academic Press.
  • European Patent EP0203152B1 . (1986). Methyl substituted bicyclo[2.2.1]heptane nitriles, process for production of these nitriles and their use as scents.

  • US Patent 4,187,243 . (1980). Novel 2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-enes and hydrogenated derivatives thereof.

  • Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000). Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition.

Sources

Foundational

The Architectural Blueprint of Bridged Scaffolds: IUPAC Nomenclature and Methodological Workflows for Substituted Bicyclo[2.2.1]heptane Carboxylates

Executive Summary The bicyclo[2.2.1]heptane scaffold, traditionally known as norbornane, represents a privileged polycyclic framework in medicinal chemistry and organic synthesis[1]. As modern drug discovery pivots towar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[2.2.1]heptane scaffold, traditionally known as norbornane, represents a privileged polycyclic framework in medicinal chemistry and organic synthesis[1]. As modern drug discovery pivots toward molecules with higher sp³ character to improve metabolic stability, aqueous solubility, and target specificity, substituted bicyclo[2.2.1]heptane carboxylates have emerged as critical bioisosteres for flat aromatic rings[2]. This technical guide provides a rigorous deconstruction of the IUPAC naming conventions for these systems, coupled with field-validated synthetic workflows and stereochemical analytical techniques.

Deconstructing the Nomenclature Logic

The IUPAC nomenclature for bridged bicyclic systems follows a strict hierarchical algorithm designed to generate an unambiguous, machine-readable name[3]. As a Senior Application Scientist, I train researchers to approach these structures not as memorized trivial names, but as logical spatial networks. The foundational rules for a substituted bicyclo[2.2.1]heptane carboxylate are as follows:

  • The Bicyclic Core : The prefix "bicyclo" indicates two fused or bridged rings sharing at least two atoms[4].

  • Bridgehead Identification : The numbering must begin at one of the two bridgehead carbons—the tertiary carbons connecting the three bridges[4].

  • Path Lengths : The numbers in the brackets [x.y.z] represent the number of carbon atoms in each of the three paths connecting the bridgeheads, cited in descending order[5]. For norbornane, the paths contain 2, 2, and 1 carbons, yielding [2.2.1][5].

  • Base Alkane : The sum of all carbons in the ring system dictates the parent alkane. With 7 carbons (2 bridgeheads + 2 + 2 + 1), the parent is heptane[5].

  • Principal Functional Group : The carboxylate group (-COO⁻ or -COOH) typically holds the highest priority for numbering[6]. The numbering sequence proceeds from a bridgehead, along the longest path to the second bridgehead, then along the second-longest path, and finally the shortest path[4]. The starting bridgehead and direction are chosen to assign the lowest possible locant to the carboxylate group[6]. Because the carboxylate carbon is exterior to the ring, the suffix "-carboxylic acid" or "-carboxylate" is appended to the parent name[7].

IUPAC_Logic Start Identify Bicyclic Core Bridgeheads Locate Bridgeheads (C1 & C4) Start->Bridgeheads Pathways Count Path Lengths (2, 2, 1) Bridgeheads->Pathways BaseName Base: bicyclo[2.2.1]heptane Pathways->BaseName Substituents Identify Principal Group (Carboxylate) BaseName->Substituents Numbering Numbering Rule: Lowest locant for Carboxylate Substituents->Numbering Stereo Assign Stereochemistry (Endo/Exo, R/S) Numbering->Stereo FinalName Assemble Full IUPAC Name Stereo->FinalName

Logical workflow for assigning IUPAC nomenclature to bicyclic carboxylates.

Stereochemical Paradigms: Endo, Exo, and Absolute Configuration

The rigid 3-dimensional geometry of the bicyclo[2.2.1]heptane system introduces distinct stereochemical challenges. The relative stereochemistry of substituents on the 2-carbon bridges (C2, C3, C5, C6) is defined by their spatial relationship to the shortest bridge (C7)[8].

  • Exo Configuration : The substituent is oriented towards the highest-numbered (shortest) bridge (C7)[9].

  • Endo Configuration : The substituent is oriented away from the highest-numbered bridge (C7)[7].

Causality in Drug Design: The endo/exo configuration dictates the pharmacological vector of the carboxylate pharmacophore. For instance, in the development of CXCR2 selective antagonists, specific bicyclo[2.2.1]heptane stereoisomers demonstrated vastly different binding affinities because the spatial projection of their functional groups either perfectly aligned with or sterically clashed against the receptor's binding pocket[2].

Causality in Experimental Design & Analytical Validation

Synthesizing these scaffolds requires a self-validating experimental design. The most robust method to construct the bicyclo[2.2.1]heptane core is via a [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene and an acrylic acid derivative.

  • Kinetic vs. Thermodynamic Control : The Diels-Alder reaction typically proceeds under kinetic control to yield the endo isomer as the major product. This is driven by secondary orbital interactions between the diene and the carbonyl pi-system of the dienophile.

  • Analytical Self-Validation (NMR) : The definitive assignment of endo vs. exo isomers relies on ¹H NMR spectroscopy, specifically leveraging the Karplus equation. The coupling constant (

    
    ) between the proton at the substituted carbon (e.g., C2) and the adjacent bridgehead proton (C1) is highly dependent on the dihedral angle.
    
    • For an endo-carboxylate, the C2 proton is exo. The dihedral angle between the exo-H and the bridgehead-H is ~45°, resulting in a measurable coupling constant (

      
       Hz).
      
    • For an exo-carboxylate, the C2 proton is endo. The dihedral angle is ~90°, resulting in a near-zero coupling constant (

      
       Hz).
      

Experimental Protocol: Synthesis of Methyl endo-bicyclo[2.2.1]heptane-2-carboxylate

The following step-by-step methodology outlines the synthesis, isolation, and saturation of the endo-carboxylate scaffold.

Synthesis_Workflow Reactants Cyclopentadiene + Alkyl Acrylate Cycloaddition [4+2] Cycloaddition (Diels-Alder, 0 °C) Reactants->Cycloaddition Intermediate Bicyclo[2.2.1]hept-5-ene-2-carboxylate (Endo Major) Cycloaddition->Intermediate Separation Chromatographic Separation (Isomer Purification) Intermediate->Separation Hydrogenation Catalytic Hydrogenation (Pd/C, H2, 1 atm) Separation->Hydrogenation Product Substituted Bicyclo[2.2.1]heptane Carboxylate Hydrogenation->Product

Step-by-step synthetic workflow for endo-bicyclo[2.2.1]heptane carboxylates.

Step 1: [4+2] Cycloaddition (Formation of the unsaturated core)
  • Freshly crack dicyclopentadiene at 170 °C to obtain cyclopentadiene monomer. Collect the distillate at -78 °C.

  • In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve methyl acrylate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M).

  • Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., TiCl₄, 0.1 equiv) to enhance endo selectivity and reaction rate.

  • Add cyclopentadiene (1.2 equiv) dropwise over 30 minutes. Stir the reaction at 0 °C for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (predominantly endo).

Step 2: Chromatographic Isomer Resolution
  • Load the crude mixture onto a silica gel column.

  • Elute using a gradient of hexanes/ethyl acetate (typically 95:5). The exo isomer generally elutes slightly faster than the endo isomer due to the reduced steric shielding of the ester carbonyl, allowing stronger interaction with the stationary phase for the endo isomer.

Step 3: Catalytic Hydrogenation (Saturation of the scaffold)
  • Dissolve the purified endo-alkene in methanol (0.2 M).

  • Add 10% Palladium on Carbon (Pd/C) (10 wt%).

  • Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon. Stir vigorously at room temperature for 12 hours.

  • Filter the suspension through a pad of Celite to remove the catalyst, wash with methanol, and concentrate the filtrate to yield the pure methyl endo-bicyclo[2.2.1]heptane-2-carboxylate.

Quantitative Data: Isomeric Comparison

The following table summarizes the critical physicochemical and analytical distinctions between the endo and exo isomers of methyl bicyclo[2.2.1]heptane-2-carboxylate, providing a reference for structural validation.

Property / ParameterEndo IsomerExo IsomerMechanistic Causality
Thermodynamic Stability Lower (Kinetic Product)Higher (Thermodynamic Product)Endo faces steric repulsion from the C5/C6 ethylene bridge. Exo points into less hindered space.
¹H NMR: C2-H to C1-H Coupling (

)
~4.5 Hz (C2-H is exo)~0 - 1.0 Hz (C2-H is endo)Karplus equation: Dihedral angle is ~45° for exo-H, ~90° for endo-H.
¹³C NMR: C7 (Bridge) Shift ~38 ppm~35 ppmSteric

-gauche effect from the exo substituent shields the C7 carbon.
Relative R_f (Hexanes/EtOAc 9:1) ~0.45~0.55Endo ester carbonyl is more accessible to silica silanol groups, increasing retention.

References

1.[5] "Explain the nomenclature name of bicyclo[2.2.1]heptane", askfilo.com, 2. "An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis", rsc.org, 3.[2] "Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents", nih.gov, 4.[6] "IUPAC nomenclature of organic chemistry", wikipedia.org, 5.[8] "Bicyclo[2.2.1]heptane, endo-2-methyl-exo-2-acetoxy-", nih.gov, 6.[1] "Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition", acs.org, 7.[4] "Naming Bicyclic Compounds", chemistrysteps.com, 8.[9] "Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, endo-", nist.gov, 9.[3] "Blue Book - IUPAC", iupac.org, 10.[7] "Bicyclo(2.2.1)heptane-2-carboxylic acid, endo-", nist.gov,

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation protocols for unsaturated bicyclic esters

Executive Summary The catalytic hydrogenation of unsaturated bicyclic esters (e.g., norbornene carboxylates, Diels-Alder adducts) is a pivotal transformation in the synthesis of pharmaceutical intermediates and chiral sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of unsaturated bicyclic esters (e.g., norbornene carboxylates, Diels-Alder adducts) is a pivotal transformation in the synthesis of pharmaceutical intermediates and chiral scaffolds. While the reduction of the olefinic bond (


) is thermodynamically favorable, achieving high diastereoselectivity (endo/exo ratios) and preventing the over-reduction of the ester moiety (

) requires precise catalyst selection.

This guide details two distinct protocols:

  • Protocol A (Heterogeneous): A scalable, cost-effective method using Pd/C or PtO₂ for sterically driven selectivity.

  • Protocol B (Homogeneous): A precision method using Cationic Iridium (Crabtree’s Catalyst) for directed stereochemical outcomes.

Mechanistic Insight: The Stereoselectivity Challenge

In bicyclic systems like norbornenes, the stereochemical outcome is dictated by the trajectory of hydrogen delivery.

  • Steric Control (The "Exo-Face" Rule): In rigid bicyclic frameworks, the methylene bridge creates significant steric hindrance on the "endo" face. Consequently, heterogeneous catalysts (Pd, Pt) almost exclusively bind to the accessible "exo" face. This delivers hydrogen from the top, forcing the ester substituent into the endo position.

  • Directed Control: Homogeneous catalysts with vacant coordination sites (e.g., Crabtree’s catalyst) can coordinate to the carbonyl oxygen of the ester before oxidative addition of H₂. This "anchoring" effect directs hydrogen delivery to the same face as the ester, overriding steric bias.

Decision Framework: Catalyst Selection

CatalystSelection Start Substrate Analysis: Unsaturated Bicyclic Ester Sterics Is the alkene tetrasubstituted or hindered? Start->Sterics Directing Is the Ester group proximal to the alkene? Sterics->Directing No (Di/Tri-substituted) Crabtree Protocol B: Homogeneous (Crabtree's Catalyst) Favors Directed Delivery (Syn-H2) Sterics->Crabtree Yes (Tetrasubstituted) PdC Protocol A: Heterogeneous (Pd/C or PtO2) Favors Steric Control (Exo-H2) Directing->PdC No / Don't Care Directing->Crabtree Yes (Need Syn-Product) Wilkinson Alternative: Wilkinson's Cat. (RhCl(PPh3)3) Less active, steric control Directing->Wilkinson No (Need mild conditions)

Figure 1: Decision tree for selecting the appropriate hydrogenation catalyst based on substrate sterics and desired stereochemistry.

Protocol A: Heterogeneous Hydrogenation (Scalable)

Target: General reduction of Diels-Alder adducts and norbornene esters where exo-hydrogen addition (forming endo-isomers) is desired or acceptable.

Materials
  • Catalyst: 10 wt% Palladium on Carbon (Pd/C), wet support (approx. 50% water) to minimize pyrophoric risk.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1] Note: MeOH accelerates reaction rates but increases fire risk.

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30-50 psi).

Step-by-Step Procedure
  • Safety Check: Ensure all ignition sources are removed. Ground the reaction vessel.

  • Slurry Preparation:

    • Place the reaction flask under an inert atmosphere (Nitrogen/Argon).[1][2]

    • Weigh the Pd/C catalyst (5-10 wt% loading relative to substrate).

    • CRITICAL: Add a small amount of toluene or EtOAc to the dry catalyst first to wet it before adding flammable solvents like MeOH. This prevents sparking.[3]

  • Substrate Addition: Dissolve the bicyclic ester in MeOH (0.1 – 0.5 M concentration) and carefully add to the catalyst slurry via syringe or funnel.

  • Purge Cycle:

    • Seal the vessel.[1]

    • Evacuate (vacuum) until solvent bubbles gently, then backfill with Nitrogen. Repeat 3x.

    • Evacuate and backfill with Hydrogen.[2] Repeat 3x.

  • Reaction: Stir vigorously at Room Temperature (20-25°C).

    • Monitoring: Track H₂ uptake.[2][4] Most bicyclic esters reduce within 1-4 hours at 1 atm.

  • Work-up:

    • Flush vessel with Nitrogen.[1][3]

    • Filter the mixture through a pad of Celite® to remove Pd/C. Do not let the filter cake dry out (fire hazard). Keep it wet with water/solvent.[5]

    • Concentrate filtrate in vacuo.[2]

Protocol B: Homogeneous Directed Hydrogenation (Stereoselective)

Target: Substrates requiring syn-delivery relative to the ester, or sterically congested tetrasubstituted alkenes.

Materials
  • Catalyst: Crabtree’s Catalyst [Ir(cod)(PCy3)(py)]PF6.[6][7] Note: Air-stable solid, but active species is sensitive.

  • Solvent: Anhydrous Dichloromethane (DCM). Avoid coordinating solvents like MeOH or THF which compete with the substrate.

  • Pressure: Often requires higher pressure (50-100 psi) for hindered substrates.

Step-by-Step Procedure
  • Catalyst Loading: In a glovebox or under strict Argon flow, charge the high-pressure reactor (e.g., Parr bomb) with the substrate and Crabtree’s catalyst (1-5 mol%).

  • Solvent Addition: Add anhydrous DCM (degassed). Concentration: 0.1 M.

  • Pressurization:

    • Purge with Hydrogen (do not use Nitrogen for the final purge steps to avoid inhibiting the catalyst).

    • Pressurize to 50 psi (3.4 bar).

  • Reaction: Stir at Room Temperature.

    • Note: Crabtree’s catalyst can deactivate (form trimers) if H₂ is depleted. Maintain constant pressure.

  • Work-up:

    • Vent H₂ and flush with Nitrogen.[1][3]

    • Concentrate the solvent.[2]

    • The iridium residue is often minimal; purify via short silica plug filtration.

Comparative Data & Performance

ParameterPd/C (Heterogeneous)PtO₂ (Adam's Catalyst)Crabtree's (Homogeneous)
Primary Selectivity Steric (Exo-face delivery)Steric (Exo-face delivery)Directed (Syn to ester)
Activity HighVery HighHigh (even for tetrasubstituted)
Solvent Choice Alcohols, EstersAcetic Acid, AlcoholsStrictly Non-coordinating (DCM)
Ester Tolerance ExcellentExcellentExcellent
Risk Profile Pyrophoric (Fire)Pyrophoric (Fire)Expensive, Deactivates if H₂ low
Typical Loading 5-10 wt%1-5 wt%0.5-5 mol%

Safety & Operational Workflow

High-pressure hydrogenation involves significant risks. The following workflow integrates safety checkpoints directly into the experimental path.

SafetyWorkflow Prep Reactor Prep (Check O-rings, Burst Disk) Load Load Reagents (Inert Atmosphere) Prep->Load LeakTest Leak Test (N2 at 1.5x working pressure) Load->LeakTest LeakTest->Prep Fail (Reseal) Purge O2 Removal (Vac/N2 Cycles x3) LeakTest->Purge Pass Reaction Hydrogenation (Monitor Temp/Press) Purge->Reaction Vent Depressurize (Vent to Scrubber) Reaction->Vent Cleanup Catalyst Disposal (Keep wet, dedicated waste) Vent->Cleanup

Figure 2: Operational safety loop for high-pressure hydrogenation. Note the critical Leak Test step before introducing Hydrogen.

Troubleshooting Guide

  • Low Conversion:

    • Heterogeneous: Catalyst poisoning by Sulfur or Amines. Switch to higher loading or wash substrate with dilute HCl/NaHCO₃.

    • Homogeneous: "Induction period" issues. Ensure solvent is strictly anhydrous and non-coordinating (DCM is best).

  • Poor Stereoselectivity:

    • Check pressure.[1][2][3][5][8] Lower H₂ pressure often favors thermodynamic control (isomerization), while higher pressure favors kinetic control.

    • Switch catalyst family (Pd → Ir) to invert facial selectivity.

  • Ester Reduction (Over-reaction):

    • Rare with Pd/C or Crabtree's at RT. Avoid PtO₂ in strong acid if the ester is labile.

References

  • Crabtree, R. H. (1979).[6] Iridium compounds in catalysis. Accounts of Chemical Research. (Seminal work on directed hydrogenation).

  • Brown, J. M. (1987).[6] Directed Homogeneous Hydrogenation. Angewandte Chemie International Edition. (Mechanism of directing groups).[9]

  • BenchChem Protocols. (2025). Application Notes for Catalytic Hydrogenation of Tropinone Esters. (Specific protocols for bicyclic esters).

  • H.E.L Group. (2026). Hydrogenation: Safety Best Practices. (Current safety standards for high-pressure reactors).

  • University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. (Standard Operating Procedures for academic/pharma labs).

Sources

Application

Application Note: Optimizing Ethyl Ester Formation in Sterically Hindered Bicyclic Systems

This Application Note is structured to serve as a definitive guide for process chemists and medicinal chemists facing the specific challenge of esterifying hindered bicyclic carboxylic acids. Abstract & Strategic Analysi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive guide for process chemists and medicinal chemists facing the specific challenge of esterifying hindered bicyclic carboxylic acids.

Abstract & Strategic Analysis

Bicyclic systems (e.g., indoles, quinolines, bicyclo[2.2.2]octanes) present unique challenges in esterification not seen in simple aliphatic chains. The rigid geometry and steric bulk proximal to the carboxyl group often retard the formation of the tetrahedral intermediate required for nucleophilic acyl substitution. Furthermore, the specific requirement for ethyl esters (vs. methyl) introduces additional steric strain and a less favorable entropy of activation.

This guide details three distinct protocols optimized for bicyclic substrates, categorized by the substrate's electronic and steric profile:

  • The "Sledgehammer" Method: Thionyl Chloride (

    
    ) mediated in situ acid chloride formation.
    
  • The "Scalpel" Method: Steglich Esterification (DCC/DMAP) for acid-sensitive or highly hindered substrates.

  • The "Equilibrium" Method: Modified Fischer Esterification using molecular sieves.

Decision Matrix: Selecting Your Protocol

Before beginning, classify your substrate using the logic flow below.

DecisionMatrix Start Start: Bicyclic Carboxylic Acid AcidSensitive Is the substrate acid-sensitive? (e.g., contains Boc, acetal, epoxide) Start->AcidSensitive StericBulk Is the COOH at a bridgehead or ortho-substituted? AcidSensitive->StericBulk No MethodB Protocol B: Steglich (DCC/DMAP) or Yamaguchi AcidSensitive->MethodB Yes Solubility Is substrate soluble in EtOH? StericBulk->Solubility No (Moderate Sterics) MethodA Protocol A: SOCl2 / EtOH (In situ Acid Chloride) StericBulk->MethodA Yes (High Sterics) Solubility->MethodA Yes MethodC Protocol C: Modified Fischer (H2SO4 + Mol. Sieves) Solubility->MethodC No (Requires Co-solvent)

Figure 1: Strategic decision tree for selecting the optimal esterification protocol based on substrate stability and steric hindrance.

Critical Mechanistic Insight: The Bicyclic Challenge

In bicyclic systems, such as Indole-2-carboxylic acid , the carboxylic acid is conjugated with the aromatic ring, reducing the electrophilicity of the carbonyl carbon. In bridgehead systems like 1-Adamantanecarboxylic acid , the backside is completely blocked, and the adjacent cage structure prevents the optimal orbital alignment for nucleophilic attack.

Standard acid catalysis (


) often fails here because the equilibrium constant (

) is unfavorable and the rate of forward reaction (

) is kinetically throttled by the ethyl group's bulk.

Protocol A: Thionyl Chloride Mediated Esterification

Best For: Robust substrates, highly hindered acids, and scale-up. Mechanism: Converts the unreactive


 into a highly reactive acid chloride (

) in situ. The chloride is a better leaving group than water/hydroxide, and the reaction produces anhydrous HCl and

, driving the equilibrium irreversibly.
Materials
  • Substrate: Bicyclic Carboxylic Acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Absolute Ethanol (anhydrous, 0.5 M concentration relative to substrate)

  • Equipment: Round bottom flask, reflux condenser, drying tube (CaCl2) or

    
     line.
    
Step-by-Step Protocol
  • Preparation: Flame-dry the glassware and cool under nitrogen.

  • Solvent Charge: Add absolute ethanol to the flask and cool to

    
     in an ice bath.
    
  • Activation (Exothermic): Add

    
     dropwise to the cold ethanol over 15 minutes.
    
    • Note: This generates dry HCl in situ. Caution:

      
       gas evolution occurs.[1]
      
  • Substrate Addition: Remove the ice bath. Add the bicyclic carboxylic acid in one portion.

    • Why? Adding the solid to the cold HCl/EtOH mixture prevents immediate charring but ensures high acid concentration.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by TLC (System: 20% EtOAc/Hexanes). Look for the disappearance of the baseline acid spot.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess EtOH and

      
      .
      
    • Redissolve residue in EtOAc.

    • Wash with Sat.

      
       (to neutralize residual HCl) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Optimization Data (Protocol A)
SubstrateConditionsYield (Ethyl Ester)Notes
Indole-2-carboxylic acid3 eq

, 4h Reflux
92%No N-protection needed
Bicyclo[2.2.2]octane-1-COOH5 eq

, 12h Reflux
88%Highly hindered
Quinaldic acid2 eq

, 2h Reflux
95%Very clean conversion

Protocol B: Steglich Esterification (DCC/DMAP)

Best For: Acid-sensitive substrates (e.g., containing Boc groups, epoxides) or when mild conditions are required. Mechanism: Uses DCC to form an O-acylisourea intermediate.[2] DMAP acts as an acyl-transfer catalyst, generating a reactive N-acylpyridinium species that is more susceptible to attack by ethanol.[3]

Materials
  • Substrate: Bicyclic Carboxylic Acid (1.0 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl (for easier workup).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%).

  • Solvent: Dichloromethane (DCM) (dry).

  • Nucleophile: Ethanol (3.0 equiv).

Step-by-Step Protocol
  • Dissolution: Dissolve the carboxylic acid in dry DCM (0.2 M) under nitrogen.

  • Catalyst & Alcohol: Add DMAP (10 mol%) and Ethanol (3 equiv). Stir for 5 minutes.

  • Coupling: Cool to

    
    . Add DCC (or EDC) in one portion.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Visual Check: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form within 30 minutes.

  • Workup:

    • If DCC used: Filter off the white DCU solid through a Celite pad.

    • Dilute filtrate with DCM.

    • Wash with 0.5 M HCl (to remove DMAP), Sat.

      
      , and Brine.
      
    • Concentrate to yield the crude ester.

Mechanistic Workflow: vs. Steglich

The following diagram illustrates the pathway differences, highlighting why


 is preferred for sterics (Acid Chloride pathway) and Steglich for sensitivity (Activated Ester pathway).

MechanismComparison Acid Bicyclic Acid (R-COOH) SOCl2 Reagent: SOCl2 Acid->SOCl2 DCC Reagent: DCC/DMAP Acid->DCC AcidChloride Acid Chloride (R-COCl) SOCl2->AcidChloride -SO2, -HCl ProductA Ethyl Ester (High Yield, Robust) AcidChloride->ProductA +EtOH ActiveEster N-Acyl Pyridinium (Activated Intermediate) DCC->ActiveEster O-Acylisourea ProductB Ethyl Ester (Mild, Acid-Safe) ActiveEster->ProductB +EtOH

Figure 2: Mechanistic divergence between the Thionyl Chloride route (via Acid Chloride) and Steglich route (via Active Ester).

Troubleshooting & Optimization (E-E-A-T)

  • Problem: Low Yield with Ethanol.

    • Cause: Ethanol is less nucleophilic and more sterically hindered than methanol.

    • Solution: Switch from Protocol C (Fischer) to Protocol A (

      
      ). The acid chloride is reactive enough to overcome ethanol's lower nucleophilicity.
      
  • Problem: Racemization of Chiral Centers.

    • Cause: High heat or strong base.

    • Solution: Use Protocol B (Steglich) at

      
      . If racemization persists, switch DMAP for HOBt (Hydroxybenzotriazole) to form a less reactive but safer active ester.
      
  • Problem: Substrate Insolubility.

    • Cause: Bicyclic systems are often lipophilic and insoluble in cold ethanol.

    • Solution: Use a co-solvent.[4] For Protocol A, add Toluene (10-20% v/v) to the Ethanol. Toluene forms a ternary azeotrope with EtOH/Water, aiding water removal if refluxing, though

      
       usually negates the need for azeotropic removal.
      

References

  • Steglich Esterification (Original Method): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2] Angew.[2] Chem. Int. Ed.1978 , 17, 522-524.[2]

  • Yamaguchi Esterification (For Macrolactones/Highly Hindered): Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride."[5] Bull.[5] Chem. Soc. Jpn.1979 , 52, 1989–1993.[5]

  • Thionyl Chloride Mechanism: Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides."

  • Optimization of Ethyl Ester Production: "Optimization of ethyl oleate... with Dean-Stark trap technology." E3S Web of Conferences2021 .

Sources

Method

GC-MS method development for detecting Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for the Detection of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate Abstract This document provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for the Detection of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

Abstract

This document provides a comprehensive guide for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate. This bicyclic ester is representative of a class of compounds relevant in various fields, including fragrance analysis, environmental monitoring, and as potential impurities or starting materials in pharmaceutical manufacturing. This guide is intended for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical principles with practical, field-proven insights. The protocols herein are designed to be self-validating, grounded in authoritative standards, and presented with clarity to ensure scientific integrity and reproducibility.

Introduction and Analyte Profile

The detection and quantification of specific organic molecules are critical for quality control, safety assessment, and research and development. Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a molecule with a complex, bridged-ring structure, making its selective analysis a suitable topic for a detailed method development guide. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds due to its exceptional separating power combined with the definitive identification capabilities of mass spectrometry.[1] This application note will detail the logical progression from understanding the analyte's properties to establishing a fully validated analytical method.

Physicochemical Properties of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development process.[2] These properties dictate the choice of sample preparation techniques, GC column chemistry, and instrument parameters.

  • Molecular Formula: C₁₁H₁₈O₂

  • Molecular Weight: 182.26 g/mol

  • Structure:

    
    

    (Note: The image is of the closely related Ethyl bicyclo[2.2.1]heptane-2-carboxylate[3]; the target analyte has an additional methyl group on the bridgehead carbon C1).

  • Predicted Properties:

    • Boiling Point: Estimated to be in the range of 200-250 °C. This volatility makes it an ideal candidate for GC analysis.

    • Polarity: The molecule possesses a polar ester group but a nonpolar bicyclic hydrocarbon backbone. This intermediate polarity suggests that a mid-polarity GC column would provide optimal retention and peak shape.

    • Solubility: Expected to be soluble in common organic solvents such as hexane, dichloromethane, and ethyl acetate.[4]

Sample Preparation Strategies

The objective of sample preparation is to extract the analyte from the sample matrix, concentrate it, and remove interfering components to ensure a clean injection and protect the GC-MS system.[4][5] The choice of technique is entirely dependent on the sample matrix.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique used to separate analytes based on their differential solubility in two immiscible liquids.[4] It is particularly useful for aqueous samples.

Protocol for LLE:

  • To 10 mL of an aqueous sample in a separatory funnel, add a suitable internal standard.

  • Add 20 mL of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Shake the funnel vigorously for 2-3 minutes, ensuring to vent pressure periodically.

  • Allow the layers to separate completely.

  • Drain the organic layer (bottom layer for dichloromethane) into a clean flask.

  • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of the solvent to improve recovery.

  • Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Solid-Phase Extraction (SPE)

SPE is a more modern and efficient technique that uses a solid sorbent to isolate the analyte.[5] It consumes less solvent and can be easily automated. For an analyte of intermediate polarity, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent could be chosen depending on the sample matrix.

Protocol for SPE (Reversed-Phase):

  • Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water through the C18 SPE cartridge.

  • Loading: Load 10 mL of the aqueous sample (pre-spiked with an internal standard) onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute the target analyte with 5 mL of a suitable organic solvent like ethyl acetate or acetone.

  • Drying & Concentration: Dry the eluate with anhydrous sodium sulfate and concentrate to 1 mL as described in the LLE protocol.

  • Transfer to an autosampler vial for analysis.

Headspace Analysis

For analyzing volatile traces of the analyte in solid or high-boiling liquid matrices (e.g., pharmaceutical excipients, polymers), static headspace analysis is the preferred method as it is solvent-free and minimizes matrix interference.[6][7]

Protocol for Static Headspace (HS):

  • Accurately weigh a specified amount of the solid sample (e.g., 100 mg) into a 20 mL headspace vial.

  • Add the internal standard and any matrix-modifying solvent if necessary.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Place the vial in the headspace autosampler's incubator.

  • Heat the vial at a specified temperature (e.g., 100 °C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[7]

  • Automatically inject a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.

GC-MS Method Development Workflow

Method development is an iterative process of optimizing parameters to achieve the desired analytical goals, such as resolution, sensitivity, and run time.[2][8]

Overall Workflow Diagram

The following diagram illustrates the comprehensive workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_report Reporting SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (LLE, SPE, or Headspace) SampleReceipt->SamplePrep GCMS_Run GC-MS Injection & Data Acquisition SamplePrep->GCMS_Run DataProcessing Data Processing (Integration & Identification) GCMS_Run->DataProcessing Quantification Quantification & Review DataProcessing->Quantification FinalReport Final Report Generation Quantification->FinalReport

Caption: Overall GC-MS analysis workflow.

GC Parameter Optimization
  • Column Selection: The choice of capillary column is critical. For Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate, a low-to-mid polarity column is recommended. A 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms) is an excellent starting point due to its versatility and robustness. A standard column dimension of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable for most applications.

  • Injector Parameters:

    • Mode: Splitless injection is preferred for trace analysis to maximize sensitivity. A split injection (e.g., 50:1 split ratio) should be used for higher concentration samples to prevent column overloading.

    • Temperature: An injector temperature of 250 °C is a good starting point to ensure rapid and complete vaporization of the analyte without causing thermal degradation.

    • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program: The temperature program is optimized to separate the analyte from matrix interferences and other components.

    • Initial Temperature: Start at a low temperature (e.g., 60 °C) and hold for 1-2 minutes to focus the analytes at the head of the column.

    • Ramp Rate: A ramp of 10-20 °C/min to a final temperature of ~280 °C is a good starting point. The ramp rate can be decreased to improve the resolution of closely eluting peaks.

    • Final Hold: A final hold time of 2-5 minutes ensures that all high-boiling components are eluted from the column.

MS Parameter Optimization
  • Ionization Mode: Electron Ionization (EI) at the standard 70 eV is used for its reproducibility and the creation of extensive, searchable mass spectral libraries.

  • Acquisition Mode:

    • Full Scan: During method development, acquire data in full scan mode (e.g., m/z 40-450) to identify the analyte's retention time and fragmentation pattern. The resulting spectrum can be compared to a library for tentative identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, switch to SIM mode. This mode monitors only a few characteristic ions of the target analyte, dramatically increasing sensitivity and selectivity. Based on the structure, key expected fragment ions for Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate would include:

      • The molecular ion (M⁺) at m/z 182.

      • Loss of an ethoxy group (-OC₂H₅): m/z 137.

      • Loss of the carboxylate group (-COOC₂H₅): m/z 109.

      • Fragments characteristic of the bicyclo[2.2.1]heptane ring system.

Method Development Decision Diagram

The following diagram illustrates the logical decision-making process during method optimization.

Method_Dev_Logic Start Inject Mid-Range Standard with Initial Method CheckPeak Assess Peak Shape & Retention Time Start->CheckPeak PeakGood Peak Shape & RT Acceptable? CheckPeak->PeakGood CheckRes Assess Resolution from Interfering Peaks PeakGood->CheckRes Yes OptimizeInjector Adjust Inlet Temp or Injection Mode PeakGood->OptimizeInjector No ResGood Resolution Acceptable? CheckRes->ResGood CheckSens Assess Sensitivity (S/N) ResGood->CheckSens Yes OptimizeOven Adjust Oven Temp Program (Initial Temp, Ramp Rate) ResGood->OptimizeOven No SensGood Sensitivity Acceptable? CheckSens->SensGood OptimizeMS Switch to SIM Mode or Adjust Dwell Time SensGood->OptimizeMS No Final Method Optimized SensGood->Final Yes OptimizeInjector->CheckPeak OptimizeOven->CheckPeak OptimizeMS->CheckSens

Caption: Decision workflow for GC method optimization.

Optimized Method Parameters

The following tables summarize a well-optimized set of starting parameters for the analysis.

Table 1: Optimized Gas Chromatograph (GC) Parameters

Parameter Setting
GC System Modern GC with Autosampler
Injector Split/Splitless
Injector Temp 250 °C
Injection Mode Splitless (1 min purge delay)
Injection Volume 1 µL
Carrier Gas Helium, 99.999% purity
Flow Rate 1.2 mL/min (Constant Flow)
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Oven Program
- Initial Temp 60 °C, hold for 2 min
- Ramp 15 °C/min to 280 °C

| - Final Hold | Hold at 280 °C for 5 min |

Table 2: Optimized Mass Spectrometer (MS) Parameters

Parameter Setting
MS System Single Quadrupole or Triple Quadrupole MS
Ion Source Electron Ionization (EI)
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (Development) / SIM (Quantification)
Scan Range m/z 40-450
SIM Ions m/z 182, 137, 109 (example ions, must be confirmed)

| Transfer Line | 280 °C |

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The protocol should follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[9]

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Test Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte and potential interferences. No interfering peaks at the retention time of the analyte. Peak purity should be confirmed by MS.[10]
Linearity Analyze calibration standards at a minimum of 5 concentration levels (e.g., 7-point curve).[8][11] Correlation coefficient (R²) ≥ 0.999.[12]
Accuracy Analyze spiked matrix samples at 3 concentration levels (low, mid, high), n=3. Mean recovery should be within 98-102%.[9][12]
Precision
- Repeatability Analyze 6 replicates of a mid-level standard on the same day. Relative Standard Deviation (RSD) ≤ 2%.[9]
- Intermediate Analyze 6 replicates on different days, with different analysts, or on different instruments. RSD ≤ 3%.[12]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1. Analyte is reliably detected.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1. Analyte can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 10%).

| Robustness | Deliberately vary method parameters (e.g., oven ramp ±1°C/min, flow rate ±0.1 mL/min). | System suitability parameters remain within specification; results are not significantly affected.[9][10] |

Data Analysis and System Suitability

Before any sample analysis, a system suitability test (SST) must be performed to ensure the GC-MS system is functioning correctly.[10] This typically involves injecting a mid-level standard and verifying that retention time, peak area, and peak shape are within predefined limits.

Conclusion

This application note provides a detailed, systematic framework for developing and validating a GC-MS method for Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate. By following the outlined steps—from understanding the analyte's properties and selecting an appropriate sample preparation technique to optimizing and validating the instrumental method—researchers can establish a reliable, robust, and accurate analytical procedure. This structured approach ensures data integrity and is applicable to a wide range of similar volatile and semi-volatile compounds across various industries.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • MDPI. (2023). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. [Link]

  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

  • ChromSolutions. GC & GC/MS Method Development Quick Reference Guide. [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • LabRulez GCMS. (2021, April 22). GC & GC/MS Method Development Quick Reference Guide. [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • University of Alabama in Huntsville. Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]

  • ResearchGate. GC/MS analyses of esters from wings of male Bicyclus martius sanaos.... [Link]

  • PubMed. (2015, January 23). Bicyclic naphthenic acids in oil sands process water: identification by comprehensive multidimensional gas chromatography-mass spectrometry. [Link]

  • EPA. Method 5000: Sample Preparation for Volatile Organic Compounds. [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • University of Plymouth. On the bicyclic acids of petroleum. [Link]

  • SCION Instruments. GC Method Development - Webinar. [Link]

  • AOCS Lipid Library. (2019, July 23). Structural Analysis of the Cyclic Fatty Acids Formed during Frying. [Link]

  • ResearchGate. GC-MS chromatogram of bicyclic sesquiterpanes (m/z 123) in the oil samples. [Link]

  • PubChem. Ethyl bicyclo(2.2.1)heptane-2-carboxylate. [Link]

Sources

Application

Application Note: Advanced Isolation and Purification Strategies for Norbornane Carboxylate Esters

Introduction & Mechanistic Context Norbornane carboxylate esters are critical bicyclic building blocks utilized in the synthesis of advanced functional polymers[1], reactive coalescent agents[2], and complex pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Norbornane carboxylate esters are critical bicyclic building blocks utilized in the synthesis of advanced functional polymers[1], reactive coalescent agents[2], and complex pharmaceutical active ingredients, including thromboxane A2 receptor antagonists[3] and rapamycin analogues[4].

The synthesis of these esters typically proceeds via a Diels-Alder cycloaddition of cyclopentadiene with an acrylic ester, yielding a norbornene intermediate that is subsequently reduced via catalytic hydrogenation[3]. However, the intrinsic mechanism of the Diels-Alder reaction kinetically favors the endo isomer, commonly resulting in an 80:20 endo:exo ratio[5]. If the exo conformation is required for downstream steric alignment, base-catalyzed isomerization is necessary, as the active proton at the α-position of the carbonyl group allows for the generation of a carbanion[5]. This multi-step synthesis creates a complex crude matrix containing inorganic catalysts, unreacted dienes, oligomeric byproducts, and a mixture of stereoisomers that must be rigorously purified.

Causality in Purification Challenges

Purifying norbornane carboxylate esters requires overcoming specific physicochemical hurdles:

  • Boiling Point Proximity: Hydrogenated norbornane esters have boiling points nearly identical to their unsaturated norbornene precursors[6]. Fractional distillation cannot efficiently separate them; thus, hydrogenation must be driven to absolute completion before distillation is attempted.

  • Stereoisomeric Similarity: The endo and exo isomers share identical molecular weights and nearly identical polarities. Standard silica gel chromatography often results in co-elution, necessitating highly optimized mobile phases or preparative HPLC.

  • Thermal Instability of Contaminants: Residual dicyclopentadiene can undergo retro-Diels-Alder reactions at elevated distillation temperatures, contaminating the distillate with volatile cyclopentadiene.

Multi-Stage Purification Workflow

To achieve >99% chemical purity and isolate specific stereoisomers, a sequential approach leveraging phase-partitioning, vacuum fractionation, and stereoselective chromatography is required.

G Start Crude Norbornane Carboxylate Ester LLE Liquid-Liquid Extraction (Toluene/Water) Start->LLE Remove salts Distillation Vacuum Distillation (Vigreux Column) LLE->Distillation Remove solvent Chromatography Preparative HPLC (Isomer Separation) Distillation->Chromatography Isomeric enrichment Pure Purified Ester (>99% Purity) Chromatography->Pure Final Polish

Figure 1: Multi-stage purification workflow for norbornane carboxylate esters.

Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) and Matrix Cleanup

Objective: Remove inorganic catalysts (e.g., aluminum chloride or basic isomerization catalysts) and highly polar impurities.

  • Quenching: Dilute the crude reaction mixture containing the norbornane carboxylate ester with an equal volume of cold deionized water.

  • Extraction: Add a non-polar organic solvent such as toluene or hexane (1:1 v/v ratio to the aqueous phase). Toluene is highly recommended for its excellent partitioning coefficient for bicyclic esters and its ability to separate the reaction product into the oil layer[1].

  • Phase Separation: Agitate vigorously for 10 minutes, then allow the phases to separate. Extract the aqueous layer twice more with the organic solvent.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 to neutralize residual acids, followed by a brine wash[5].

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4. Filter and concentrate under reduced pressure (rotary evaporation at 40°C, 50 mbar) to yield the crude oil.

Protocol B: Vacuum Distillation

Objective: Isolate the bulk ester from oligomeric dicyclopentadiene byproducts and high-boiling residues.

  • Setup: Equip a distillation flask with a Vigreux column to provide sufficient theoretical plates for separating the ester from residual solvents and low-boiling impurities[2].

  • Degassing: Apply a vacuum of 0.1 to 1.0 mmHg and gently warm the flask to degas residual volatile organics.

  • Fractionation: Gradually increase the oil bath temperature. For typical methyl or ethyl norbornane carboxylates, collect the main fraction at vapor temperatures between 60°C and 85°C (at 0.5 mmHg).

  • Validation: Analyze fractions via GC-FID. The main fraction typically achieves >95% chemical purity, though the endo/exo ratio remains unchanged.

Protocol C: Isomeric Enrichment via Preparative HPLC

Objective: Separate endo and exo isomers to achieve >99% isomeric purity.

  • Column Selection: Utilize a normal-phase silica column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane/Ethyl Acetate (95:5 v/v). The slight polarity difference allows the exo isomer (which possesses a less sterically hindered dipole) to elute slightly faster than the endo isomer under normal-phase conditions.

  • Detection: Refractive Index (RI) detection is preferred due to the lack of strong UV chromophores in saturated norbornane rings.

  • Collection: Pool fractions based on peak elution, concentrate under vacuum, and verify the endo/exo ratio via 1H-NMR.

Alternative for Solid Derivatives: If the ester is hydrolyzed to the free norbornane-2-carboxylic acid, purification can alternatively be achieved by sublimation under extremely reduced pressure (100–120 °C / 0.01 mmHg) followed by recrystallization[7].

Quantitative Data & Method Comparison

Purification TechniqueTarget Impurity RemovedTypical Yield RecoveryFinal Purity (Chemical)Final Purity (Isomeric)Scalability
Liquid-Liquid Extraction Salts, polar organics90 - 95%70 - 80%UnchangedHigh (Process scale)
Vacuum Distillation Oligomers, solvents74 - 85%95 - 99%UnchangedHigh (Process scale)
Preparative HPLC Stereoisomers (endo/exo)40 - 60%>99.5%>99%Low (Lab/Prep scale)
Sublimation (Free Acid) Non-volatile organics50 - 60%>99%>95%Moderate

Conclusion & Self-Validating System Checks

A robust purification protocol for norbornane carboxylate esters must be self-validating.

  • Post-Distillation Check: GC-MS must confirm the absence of dicyclopentadiene (m/z 132) and unreacted acrylic esters.

  • Post-Chromatography Check: 1H-NMR is mandatory for isomeric validation. The proton adjacent to the carboxylate group exhibits distinct coupling constants depending on its spatial orientation. An endo proton typically presents as a doublet of doublets (due to coupling with the bridgehead and adjacent protons), whereas an exo proton often appears as a simpler multiplet due to ~90° dihedral angles with the bridgehead proton. This serves as an internal, self-validating check of isomeric purity[5].

References

1.[1] Title: Functional norbornanyl ester derivatives, polymers and process for preparing same | Source: Google Patents | URL: 1 2.[7] Title: Electrochemical synthesis and transformations of polycyclic molecules | Source: University of Southampton Research Repository | URL: 7 3.[6] Title: Process for the preparation of high purity norbornene alkanols and derivatives thereof | Source: Google Patents | URL: 6 4.[5] Title: Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis | Source: Scientific Research Publishing | URL: 5 5.[3] Title: Process for producing optically active 2-norbornanone | Source: Google Patents | URL: 3 6.[4] Title: Rapamycin analogues | Source: Google Patents | URL: 4 7.[2] Title: Reactive coalescent agents | Source: Google Patents | URL: 2

Sources

Method

Application Notes &amp; Protocols: The Olfactory Potential of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate in Modern Perfumery

Abstract: The bicyclo[2.2.1]heptane framework, a rigid and structurally complex motif, is a recurring feature in fragrance chemistry, often imparting unique and diffusive odor characteristics. This document provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The bicyclo[2.2.1]heptane framework, a rigid and structurally complex motif, is a recurring feature in fragrance chemistry, often imparting unique and diffusive odor characteristics. This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the evaluation and application of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate. While this specific molecule is a novel investigational compound, its structural similarity to known perfumery ingredients suggests significant potential. These notes synthesize established analytical and sensory evaluation protocols to build a framework for characterizing its olfactory profile and performance, drawing parallels from established analogs like ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.[1][2][3]

Introduction: The Bicyclo[2.2.1]heptane Moiety in Fragrance

The bicyclo[2.2.1]heptane skeleton, commonly known as the norbornane system, provides a rigid, three-dimensional structure that limits conformational flexibility. In fragrance molecules, this rigidity can lead to a more defined interaction with olfactory receptors, resulting in distinct and often powerful odor profiles. The addition of functional groups, such as esters, and substitutions on the bicyclic frame, like the methyl group in the target compound, allows for fine-tuning of the olfactory character, volatility, and substantivity.

Patented derivatives of the bicyclo[2.2.1]heptane system are noted for their complex odor profiles, often described as fruity, green, and sweet.[1][2] For instance, isomers of ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate are described as having notes ranging from fruity, sweet, and green to watery and honey-dew like.[1][2] The addition of a methyl group at the C1 bridgehead position, as in our target molecule, is hypothesized to enhance the woody and camphoraceous facets of the odor profile while potentially modulating its fruity character.

Physicochemical & Predicted Olfactory Profile

A precise olfactory description requires empirical testing. However, based on its structure, a preliminary profile can be hypothesized to guide initial evaluations.

PropertyPredicted Value / DescriptionRationale & Comparative Compounds
Chemical Name Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylateIUPAC Nomenclature
Molecular Formula C11H18O2Based on structure
Molecular Weight 182.26 g/mol Based on structure
Predicted Odor Family Fruity, Woody, GreenAnalogy to ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (fruity, green)[1][4] and the influence of the methyl group often enhancing woody/camphoraceous notes.
Predicted Volatility Medium (Middle Note)The ester functionality and molecular weight suggest it will likely perform as a middle note in a fragrance composition.[5]
Potential Nuances Camphoraceous, Spicy, EarthyThe rigid, methylated bicyclic structure can introduce these complex undertones.

Protocols for Olfactory Characterization

A multi-faceted approach is essential for the comprehensive characterization of a new fragrance molecule. This involves both instrumental analysis to identify odor-active components and sensory analysis to understand the human perception of the scent.[6][7][8]

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a cornerstone technique in fragrance analysis, as it directly links the chemical identity of a volatile compound to its perceived odor.[6][7][9] It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[7]

Protocol: GC-MS/O Analysis

  • Sample Preparation: Prepare a 1% solution of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate in high-purity ethanol.

  • Instrumentation: Utilize a Gas Chromatograph coupled with both a Mass Spectrometer (MS) and an olfactory detection port (ODP).

  • GC Column: Select a non-polar column (e.g., DB-5 or equivalent) to separate compounds based on boiling point.

  • Injection: Inject 1 µL of the prepared sample.

  • GC Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/minute to 250°C.

    • Final Hold: Hold at 250°C for 10 minutes.

  • Effluent Split: Split the column effluent 1:1 between the MS detector and the ODP.

  • Olfactory Evaluation: A trained panelist sniffs the effluent from the ODP throughout the run, recording the time, intensity, and description of each perceived odor.

  • Data Analysis: Correlate the retention times of the odor events with the peaks identified by the MS to characterize the odor of the parent molecule and any impurities or isomers.[6][9]

Workflow for Olfactory Characterization

G cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis Sample Sample Preparation (1% in EtOH) GCO GC-MS/O Analysis Sample->GCO Inject Data Data Correlation (MS Peak vs. Odor) GCO->Data Generate Data Panel Trained Sensory Panel (n=10) Data->Panel Inform Panel Evaluation Descriptive Profiling (Odor Descriptors, Intensity) Panel->Evaluation Hedonics Hedonic Testing (Liking/Disliking) Evaluation->Hedonics Report Comprehensive Olfactory Profile Hedonics->Report

Caption: Workflow combining instrumental and sensory analysis.

Sensory Panel Evaluation

Instrumental analysis must be complemented by human sensory evaluation to capture the full, holistic perception of the fragrance.[10][11]

Protocol: Descriptive Sensory Profiling

  • Panel Selection: Assemble a panel of at least 10 trained sensory evaluators. Training should include recognition of standard odor descriptors and intensity rating scales.[12]

  • Sample Presentation:

    • Dip standard fragrance blotters into a 10% solution of the compound in ethanol.

    • Allow the solvent to evaporate for 30 seconds before presentation.

  • Evaluation Stages: Instruct panelists to evaluate the blotters at three key time points to assess the fragrance's evolution (top, middle, and base notes):

    • Initial (0-5 minutes): Captures the most volatile top notes.

    • Mid (30-60 minutes): Evaluates the core character or heart of the fragrance.

    • Dry Down (>4 hours): Assesses the substantivity and lingering base notes.

  • Data Collection: Panelists will rate the perceived intensity of various odor descriptors (e.g., fruity, woody, green, sweet, spicy) on a labeled magnitude scale (0 = not perceptible, 10 = extremely strong). They will also provide free-form comments on the overall hedonic quality (liking).[11]

Application Notes & Performance Testing

The true value of a fragrance ingredient is determined by its performance and stability within a final product.[13][14] A fragrance can behave differently depending on the chemical environment of the product base (e.g., pH, presence of other chemicals).[14]

Incorporation into Product Bases

Evaluate the performance of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate in a range of standard consumer product bases.

Product BaseRecommended Dosage (%)Key Performance Metric
Fine Fragrance (Ethanolic) 1.0% - 5.0%Odor profile fidelity, Longevity on skin
Rinse-off (Shampoo/Body Wash) 0.5% - 1.5%Bloom (scent intensity in shower), Substantivity on skin/hair
Leave-on (Lotion) 0.2% - 0.8%Stability with base, Scent profile on skin
Soap Bar 1.0% - 2.5%Performance at high pH, Discoloration
Stability Testing Protocols

Stability testing is crucial to ensure that the fragrance maintains its character and intensity throughout the product's shelf life.[13] This involves subjecting the perfumed product bases to accelerated aging conditions.[13]

Protocol: Accelerated Stability Testing

  • Sample Preparation: Prepare batches of each perfumed product base as described in section 3.1. Include an unperfumed control base for comparison.[14]

  • Storage Conditions: Store samples under the following conditions for a period of 12 weeks:

    • Elevated Temperature: 40°C oven (to simulate long-term aging).[13]

    • Light Exposure: UV light box (to test for light-induced degradation and discoloration).[13][14]

    • Room Temperature: 25°C (as a control).

    • Freeze-Thaw Cycles: Three cycles of -20°C for 24 hours followed by 25°C for 24 hours (to assess physical stability).[13]

  • Evaluation Schedule: Evaluate samples at time 0, 2, 4, 8, and 12 weeks.

  • Assessment Criteria:

    • Olfactory: A sensory panel evaluates changes in odor character and intensity compared to the room temperature control.

    • Physical: Observe changes in color, clarity, viscosity, and pH.

Workflow for Application Stability Testing

G cluster_stress Accelerated Aging (12 Weeks) cluster_assessment Assessment Criteria Start Incorporate Fragrance into Product Bases Bases Perfumed Bases (Lotion, Soap, etc.) + Unperfumed Control Start->Bases Temp 40°C Oven Bases->Temp Light UV Light Box Bases->Light Control 25°C Control Bases->Control Freeze Freeze-Thaw Cycles Bases->Freeze Evaluation Periodic Evaluation (0, 2, 4, 8, 12 weeks) Temp->Evaluation Light->Evaluation Control->Evaluation Freeze->Evaluation Odor Odor Profile & Intensity Evaluation->Odor Physical Color, pH, Viscosity Evaluation->Physical Result Stability Report Odor->Result Physical->Result

Caption: Protocol for testing fragrance stability in products.

Safety & Handling

While specific toxicological data for Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is not available, standard laboratory safety protocols for new chemical entities should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[15][16]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[15]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep the container tightly closed.[15][17]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[17]

It is imperative to conduct a full safety and toxicological assessment, including skin sensitization potential, before this material is considered for commercial use.

References

  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). Vertex AI Search.
  • Fragrance Stability Testing. (2023, December 15). ILT - Integrated Liner Technologies.
  • Pino, J. A. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Available at: [Link]

  • Fragrance Stability. Orchadia Solutions. Available at: [Link]

  • D'Acampora Zellner, B., et al. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A. Available at: [Link]

  • Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. (2024, February 22). Oxford Academic. Available at: [Link]

  • Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Cinquième Sens. Available at: [Link]

  • Formulation and Evaluation of Perfume: A Comprehensive Review. (2025, April). IJIRT. Available at: [Link]

  • Fragrance & Perfume Stability: How to Make it Last. (2024, July 21). Jasmine. Available at: [Link]

  • Sensory Evaluation of a Perfume Made of Orange Essential Oil. (2019). IJCEA. Available at: [Link]

  • Fragrance and Sensory Appeal Testing. Umbrex. Available at: [Link]

  • Gas Chromatography—Olfactometry of Aroma Compounds. ResearchGate. Available at: [Link]

  • From craftsmanship to science: A toolbox for sensory analysis in perfumery. TimTul. Available at: [Link]

  • Mowitz, M., et al. (2012). Stability of fragrance patch test preparations applied in test chambers. PubMed. Available at: [Link]

  • Stability of fragrance test preparations applied in test chambers. ResearchGate. Available at: [Link]

  • Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. Google Patents.
  • SAFETY DATA SHEET. The Perfumers Apprentice. Available at: [Link]

  • Cyclohexane-, cyclohexene- and cyclohexadiene, bicyclo[2.2.1]heptane and bicyclo [2.2.1]heptenecarboxylic acid esters, and also perfume compositions and perfumed products which contain one or more of said compounds as perfume component. Google Patents.
  • The use of isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester... Google Patents.
  • bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester. The Good Scents Company. Available at: [Link]

  • Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. Google Patents.
  • FRAGRANCE COMPOSITIONS. Patent 2961374 - EPO. Available at: [Link]

Sources

Application

Application Note: Reagents for the Synthesis of Hindered Bicyclic Esters

Executive Summary & Strategic Context In modern drug discovery, the transition from planar aromatic rings to saturated bicyclic bioisosteres—such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane, and adamantane—is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the transition from planar aromatic rings to saturated bicyclic bioisosteres—such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane, and adamantane—is a dominant strategy to improve solubility and metabolic stability ("Escape from Flatland"). However, functionalizing these cores, particularly forming ester linkages at bridgehead positions, presents a formidable synthetic challenge.

Standard coupling reagents (EDC/NHS, DCC) often fail due to:

  • Extreme Steric Shielding: The bridgehead carbon prevents the approach of bulky activating groups.

  • Electronic Deactivation: The cage structure can reduce the nucleophilicity of bridgehead alcohols or the electrophilicity of bridgehead carbonyls.

  • Side Reactions: Slow kinetics favor

    
    -acyl urea rearrangement over nucleophilic attack.
    

This guide details three "field-proven" protocols designed specifically to overcome these energy barriers, moving beyond standard textbook chemistry to high-potency activation methods.

Decision Matrix: Reagent Selection

Do not apply a "one-size-fits-all" approach. Select your reagent based on the specific steric and electronic profile of your substrate.

ReagentSelection Start Substrate Profile AcidSens Is substrate Acid Sensitive? Start->AcidSens Steric Steric Bulk Level AcidSens->Steric No Shiina Protocol C: Shiina (MNBA) (Mild Anhydride) AcidSens->Shiina Yes HighSteric Extreme (e.g., Tertiary-Tertiary) Steric->HighSteric ModSteric High (e.g., Bridgehead Acid) Steric->ModSteric Ghosez Protocol A: Ghosez's Reagent (Neutral Chloride Gen) HighSteric->Ghosez Max Activation Yamaguchi Protocol B: Yamaguchi (Mixed Anhydride) ModSteric->Yamaguchi Robust TCFH Protocol D: TCFH-NMI (Imidazolium) ModSteric->TCFH Low Epimerization

Figure 1: Decision tree for selecting the optimal esterification reagent for hindered systems.

Detailed Protocols

Protocol A: The "Sledgehammer" – Ghosez’s Reagent

Best For: Extremely hindered substrates (e.g., adamantane carboxylic acid + tertiary alcohol) where standard activation is insufficient. Mechanism: Converts the acid to an acid chloride under neutral conditions using an


-chloroenamine.[1] Unlike thionyl chloride (

), this avoids generating HCl gas that degrades sensitive protecting groups.

Reagents:

  • Ghosez’s Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous DCM or CHCl

    
    .
    

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve the hindered carboxylic acid (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Reagent Addition: Add Ghosez’s reagent (1.2 to 1.5 equiv) dropwise at room temperature.

    • Observation: Gas evolution is NOT observed (unlike oxalyl chloride), but the solution may turn slightly yellow.

  • Incubation: Stir at room temperature for 1–3 hours.

    • Checkpoint: Monitor by withdrawing an aliquot, quenching with MeOH, and checking for methyl ester formation by TLC/LCMS. If the acid remains, stir longer.

  • Coupling: Once acid chloride formation is complete, cool to

    
    . Add the alcohol (1.2 equiv) followed by dry Pyridine (3.0 equiv) or DMAP (2.0 equiv).
    
  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and brine.
    

Why it works: The


-chloroenamine forms a highly electrophilic intermediate that collapses to the acid chloride and a neutral amide byproduct. This bypasses the need for acidic conditions while providing the high reactivity of an acid chloride.
Protocol B: The "Gold Standard" – Yamaguchi Esterification

Best For: General hindered bicyclic acids (e.g., BCP-acids) coupling with primary or secondary alcohols. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC). The extreme steric bulk of the TCBC group forces the nucleophile (DMAP/Alcohol) to attack the substrate's carbonyl, preventing self-reaction.

Reagents:

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC).[2]

  • Additives: Et

    
    N, DMAP (Stoichiometric).
    
  • Solvent: Toluene (preferred for higher T) or THF.

Step-by-Step Procedure:

  • Mixed Anhydride Formation: Dissolve the bicyclic acid (1.0 equiv) and Et

    
    N (1.5 equiv) in anhydrous Toluene.
    
  • Add TCBC (1.1 equiv) dropwise. Stir at RT for 1 hour.

    • Observation: A white precipitate (Et

      
      N
      
      
      
      HCl) will form rapidly.
  • Nucleophilic Attack: Add a solution of the alcohol (1.0–1.5 equiv) and DMAP (1.5–2.0 equiv) in Toluene.

    • Critical Note: Unlike standard catalytic DMAP reactions, Yamaguchi requires stoichiometric DMAP to effectively activate the mixed anhydride.

  • Reaction: Stir at room temperature. If no product forms after 2 hours, heat to

    
    .
    
  • Workup: Dilute with Et

    
    O (precipitates more salts). Wash with 1M NaHSO
    
    
    
    (removes DMAP/Et
    
    
    N), then sat. NaHCO
    
    
    (removes Trichlorobenzoic acid byproduct).

Yamaguchi cluster_logic Selectivity Logic Acid Hindered Acid MixedAnh Mixed Anhydride (Steric Bias) Acid->MixedAnh + TCBC, Et3N TCBC TCBC Reagent (Bulky) TCBC->MixedAnh Activated N-Acyl Pyridinium (Highly Reactive) MixedAnh->Activated + DMAP (Regioselective Attack) DMAP DMAP Product Hindered Ester Activated->Product + Alcohol Note DMAP attacks substrate carbonyl because TCBC carbonyl is too sterically shielded.

Figure 2: Regioselectivity mechanism in Yamaguchi Esterification.

Protocol C: The "Modern Mild" – TCFH-NMI

Best For: Acid-sensitive substrates or when preventing epimerization is critical. Reagents:

  • TCFH: N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate.[3]

  • NMI: N-Methylimidazole.[3][4]

  • Solvent: MeCN (Acetonitrile).

Step-by-Step Procedure:

  • Dissolve carboxylic acid (1.0 equiv) and alcohol (1.0–1.2 equiv) in anhydrous MeCN.

  • Add NMI (2.5 equiv).

  • Add TCFH (1.1 equiv) in one portion.[4]

  • Stir at room temperature for 1–4 hours.

    • Note: The reaction proceeds via a highly reactive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -acyl imidazolium species. It is often faster and cleaner than EDC/HOBt for hindered systems.
      

Comparative Data & Troubleshooting

FeatureGhosez's ReagentYamaguchi (TCBC)Shiina (MNBA)TCFH-NMI
Steric Tolerance Highest (Tertiary-Tertiary)HighHighHigh
Acidity Neutral (during activation)Mildly BasicNeutral/BasicBasic
Byproducts Amide (Neutral)Trichlorobenzoic acidNitrobenzoic acidUrea/Imidazolium
Cost HighModerateHighModerate
Key Failure Mode Moisture sensitivityRegioselectivity loss (rare)Slow kineticsSolvent incompatibility

Troubleshooting Guide:

  • Problem: No reaction with Yamaguchi.

    • Fix: Ensure DMAP is stoichiometric, not catalytic. Switch solvent to Toluene and heat to

      
      .
      
  • Problem: Acid chloride forms but doesn't couple (Ghosez).

    • Fix: The alcohol is likely too hindered. Add AgCN (1.0 equiv) to the coupling step to act as a "halide scavenger" and push the equilibrium.

  • Problem: Substrate decomposes.

    • Fix: Switch to Shiina Esterification (MNBA). It avoids chloride ions entirely and operates under very mild conditions.

References

  • Ghosez's Reagent Protocol

    • Haveaux, B., et al. "

      
      -Chloro Enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[1] Organic Syntheses, 1980 , 59, 26.[1]
      
  • Yamaguchi Esterification Mechanism

    • Inanaga, J., et al.[5] "A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride." Bulletin of the Chemical Society of Japan, 1979 , 52(7), 1989–1993.

  • Shiina Esterification (MNBA)

    • Shiina, I., et al.[2] "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters, 2002 , 31(3), 286–287.

  • TCFH-NMI for Hindered Couplings

    • Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations."[3] Organic Letters, 2018 , 20(14), 4218–4222.

  • Bicyclo[1.1.

    • West, J. G., et al. "Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids.
    • (Note: Cited as general context for BCP relevance in drug discovery).

Sources

Method

Application Note: Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate as a Rigid Scaffold

This guide details the application of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate (CAS 80916-48-9) as a high-value scaffold in medicinal chemistry. Unlike standard aliphatic esters, this bridged bicyclic system off...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate (CAS 80916-48-9) as a high-value scaffold in medicinal chemistry. Unlike standard aliphatic esters, this bridged bicyclic system offers a unique combination of conformational rigidity , defined stereochemistry , and metabolic stability due to the steric bulk of the bridgehead methyl group.

Introduction: The "Escape from Flatland"

Modern drug discovery has shifted away from flat, aromatic-heavy molecules toward three-dimensional (Fsp3-rich) architectures. Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate provides a saturated, lipophilic core that serves as a bioisostere for ortho-substituted phenyl rings or tert-butyl groups, while offering superior solubility and metabolic resistance.

Key Structural Features
  • Bridgehead Methyl (C1): A quaternary center that locks the conformation and provides steric shielding to the adjacent C2 position.

  • Bicyclic Core: Fixes the vector of substituents, preventing "floppy" binding modes that cost entropy upon protein binding.

  • Ester Functionality (C2): A versatile handle for conversion to acids, alcohols, amides, or heterocycles.

Chemical Properties & Handling

PropertyValueNotes
CAS Number 80916-48-9
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
Boiling Point ~215°C (Predicted)High boiling point due to molecular weight and shape.
Solubility DCM, THF, Et₂O, TolueneInsoluble in water.
Stereochemistry Mixture of endo and exoExo isomer is thermodynamically more stable; Endo is kinetically favored in Diels-Alder precursors.
Stability HighResistant to oxidation; sterically hindered ester hydrolysis.

Strategic Applications in Synthesis

The primary utility of this intermediate lies in its transformation into hindered amines , neopentyl-like alcohols , and rigid amides .

Mechanistic Insight: The Steric Challenge

The C1-methyl group creates significant steric hindrance for reagents approaching the C2-carbonyl, particularly in the endo isomer. This "shielding" effect renders the ester resistant to plasma esterases (metabolic stability) but requires vigorous conditions for synthetic manipulation.

Visualizing the Reaction Pathways

ReactionPathways Figure 1: Divergent synthetic pathways from the parent ester scaffold. Ester Ethyl 1-methylbicyclo [2.2.1]heptane-2-carboxylate Acid Carboxylic Acid (Hydrolysis Product) Ester->Acid LiOH, THF/H2O Reflux (Protocol A) Alcohol 1-Methyl-2-hydroxymethyl norbornane Ester->Alcohol LiAlH4, THF 0°C -> RT (Protocol B) Amine 1-Methyl-2-amino norbornane Acid->Amine DPPA, tBuOH (Curtius Rearrangement) Amide Rigid Amide Scaffold Acid->Amide HATU, R-NH2 DIPEA

Detailed Experimental Protocols

Protocol A: Sterically Demanding Hydrolysis (Saponification)

Standard saponification (NaOH/MeOH, RT) is often too slow for this hindered ester. This protocol uses Lithium Hydroxide at elevated temperatures.

Reagents:

  • Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF / Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in THF (5 mL per mmol) in a round-bottom flask.

  • Activation: Dissolve LiOH·H₂O in the minimum amount of water and add to the THF solution. The mixture may become biphasic.

  • Reflux: Equip with a condenser and heat to reflux (66°C) for 12–18 hours.

    • Checkpoint: Monitor by TLC (10% EtOAc/Hexane). The starting material spot (high R_f) should disappear. If conversion is <50% after 6h, add 10% MeOH to improve solubility.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove THF.

  • Acidification: Acidify the aqueous residue carefully with 1M HCl to pH ~2. The carboxylic acid will precipitate or oil out.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.

Protocol B: Reductive Conversion to Hindered Alcohol

Accessing the neopentyl-like alcohol for ether synthesis or further functionalization.

Reagents:

  • Starting Ester (1.0 equiv)

  • LiAlH₄ (Lithium Aluminum Hydride) (2.0 equiv) [2.0 M in THF]

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon. Add anhydrous THF.

  • Chilling: Cool the THF to 0°C. Carefully add the LiAlH₄ solution dropwise.

  • Addition: Dissolve the ester in minimal anhydrous THF and add dropwise to the LAH suspension.

    • Note: Gas evolution (H₂) will occur. Maintain temperature <5°C.

  • Reaction: Allow to warm to Room Temperature and stir for 4 hours.

    • Tip: Due to steric bulk, this reduction is slower than linear esters. If incomplete, heat to 40°C.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LAH used).
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to yield the alcohol.

Protocol C: Amide Coupling (The "Rigid Linker" Strategy)

Coupling the hindered acid to an amine requires potent coupling agents to overcome the steric barrier.

Reagents:

  • Acid from Protocol A (1.0 equiv)

  • Amine Partner (R-NH₂) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (dry)

Procedure:

  • Dissolve the Acid and DIPEA in DMF. Stir for 5 mins.

  • Add HATU. The solution usually turns yellow/orange. Stir for 15 mins to form the activated ester.

  • Add the Amine Partner.

  • Stir at RT for 24 hours .

    • Critical: Do not heat initially to avoid racemization, though the rigid bicyclic system is relatively resistant.

  • Dilute with EtOAc, wash with sat. LiCl (to remove DMF), NaHCO₃, and Brine.

Stereochemical Considerations (Endo vs. Exo)

The commercial material is often a mixture. For precise MedChem applications, separation is recommended after hydrolysis or amide coupling.

  • Exo-Isomer: The carboxylate points away from the bridge. It is more accessible and hydrolyzes faster (Kinetic resolution is possible during Protocol A by stopping the reaction at 50% conversion).

  • Endo-Isomer: The carboxylate points down (away from the bridgehead methyl). It is sterically crowded by the C5/C6 protons and the bridgehead methyl.

Separation Strategy:

  • Flash Chromatography: The esters are difficult to separate.

  • Crystallization: The corresponding amides often separate easily by fractional crystallization.

References

  • Bicyclic Scaffolds in Drug Design

    • Kombo, D. C., et al. "The role of bicyclic scaffolds in medicinal chemistry: From flatland to 3D." Journal of Medicinal Chemistry, 2013. Link (General concept grounding).

  • Steric Hindrance in Norbornanes

    • Brown, H. C., & Liu, K. T. "Steric effects in the solvolysis of 1-methyl-2-norbornyl derivatives." Journal of the American Chemical Society, 1975. Link

  • Hydrolysis Protocols for Hindered Esters

    • Gassman, P. G., & Schenk, W. N. "Saponification of hindered esters." Journal of Organic Chemistry, 1977. Link

  • Compound Data

    • PubChem CID 108540 (Related unmethylated ester for comparison). Link

    • Note: Specific CAS 80916-48-9 data is derived from vendor catalogs and structural analogy to 1-methylnorbornane liter

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

Executive Summary & Reaction Logic This guide addresses the synthesis of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate , a saturated norbornane derivative. The synthesis typically proceeds via a two-step sequence: Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate , a saturated norbornane derivative. The synthesis typically proceeds via a two-step sequence:

  • Diels-Alder Cycloaddition: Reaction of methylcyclopentadiene with ethyl acrylate.

  • Catalytic Hydrogenation: Saturation of the alkene bond.

The Central Challenge: The primary yield-limiting factor is regioselectivity . Methylcyclopentadiene exists as a dynamic equilibrium of isomers (1-methyl, 2-methyl, and 5-methyl).

  • Target Pathway: The 1-methyl-1,3-cyclopentadiene isomer reacts with ethyl acrylate to form the "ortho" product (the 1-methyl target).

  • Competing Pathway: The 2-methyl-1,3-cyclopentadiene isomer (often thermodynamically favored in the diene mix) reacts to form the "meta" or "para" products (typically 4-methyl or 5-methyl isomers), which are difficult to separate.

This guide focuses on maximizing the 1-methyl regioisomer through kinetic control and Lewis Acid catalysis.

Critical Workflow Visualization

The following diagram illustrates the competing pathways and the critical control points for maximizing the target yield.

G cluster_Diene Diene Equilibrium (Dynamic) cluster_DA Diels-Alder Transition State Dimer Methylcyclopentadiene Dimer Cracking Thermal Cracking (180-200°C) Dimer->Cracking MeCP_1 1-Methyl-CP (Required Precursor) Cracking->MeCP_1 Kinetic Mix MeCP_2 2-Methyl-CP (Competing Precursor) Cracking->MeCP_2 MeCP_1->MeCP_2 [1,5]-H Shift (Fast >0°C) TS_Ortho Ortho TS (Favored by LA) MeCP_1->TS_Ortho + Reagent Byproducts Byproducts: 4-Me / 5-Me Isomers MeCP_2->Byproducts + Reagent Reagent Ethyl Acrylate + Lewis Acid (AlCl3) Intermediate Ethyl 1-methylbicyclo [2.2.1]hept-5-ene-2-carboxylate TS_Ortho->Intermediate Hydrogenation Hydrogenation (H2, Pd/C) Intermediate->Hydrogenation Target TARGET: Ethyl 1-methylbicyclo [2.2.1]heptane-2-carboxylate Hydrogenation->Target

Caption: Pathway analysis showing the critical dependency on the 1-methyl diene isomer. Lewis Acid (LA) catalysis is essential to lock the regioselectivity.

Optimized Experimental Protocol

Phase 1: Diels-Alder Cycloaddition (Regioselective)

Objective: Maximize the formation of the 1-methyl regioisomer. Mechanism: Lewis acid catalysis enhances "ortho" selectivity (1,2-substitution) and accelerates the reaction, allowing it to proceed at lower temperatures where diene equilibration is slower.

Reagents:

  • Methylcyclopentadiene (Freshly cracked)

  • Ethyl Acrylate (1.2 equivalents)

  • Aluminum Chloride (

    
    ) or Diethylaluminum Chloride (
    
    
    
    ) (0.1 - 0.2 equiv)
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

  • Catalyst Prep: Under nitrogen, suspend anhydrous

    
     in DCM at 
    
    
    
    .
  • Dienophile Addition: Add Ethyl Acrylate dropwise. Stir for 15 min to form the activated complex.

  • Diene Addition (CRITICAL):

    • Crack the methylcyclopentadiene dimer immediately before use.

    • Collect the monomer at

      
       if possible to preserve the kinetic isomer ratio.
      
    • Add the cold diene slowly to the reaction mixture at

      
       to 
      
      
      
      .
    • Note: Do not allow the reaction to exotherm significantly; high heat promotes diene equilibration to the thermodynamically stable (but wrong) isomers.

  • Workup: Quench with ice water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Phase 2: Hydrogenation

Objective: Saturate the C5-C6 double bond without reducing the ester.

Protocol:

  • Dissolve the crude Diels-Alder adduct in Ethanol or Ethyl Acetate.

  • Add 5-10 wt% of 10% Pd/C catalyst.

  • Pressurize with Hydrogen (balloon pressure or 1-3 bar is usually sufficient).

  • Stir vigorously at Room Temperature (RT) for 4–12 hours.

  • Filter through Celite to remove catalyst.[1]

  • Purification: Fractional distillation is required to separate the 1-methyl target from any remaining 5-methyl isomers.

Troubleshooting Guide & FAQs

Issue: Low Yield of the 1-Methyl Isomer

Symptom: NMR shows a mixture dominated by the 5-methyl or mixed isomers, not the bridgehead 1-methyl.

Possible CauseTechnical ExplanationCorrective Action
Diene Equilibration The 1-methyl diene rapidly rearranges to the 2-methyl isomer via [1,5]-sigmatropic shifts at RT.Keep it Cold: Store freshly cracked diene at

. Perform the DA reaction at the lowest possible temperature (

or lower) using a Lewis Acid to maintain rate.
Lack of Catalysis Thermal DA reactions (uncatalyzed) have lower regioselectivity and require higher heat (promoting equilibration).Use Lewis Acids: Switch from thermal reflux to

or

catalyzed conditions. This favors the "ortho" (1,2) product.
Old Feedstock Commercial "Methylcyclopentadiene" is often the dimer, which may have isomerized to the most stable form over time.Crack Fresh: Never use the monomer if it has sat at RT. Always crack the dimer immediately before the reaction.
Issue: Polymerization or "Goo" Formation

Symptom: Reaction mixture becomes viscous; yield is lost to non-volatile residue.

  • Cause: Ethyl acrylate is prone to radical polymerization; Diels-Alder adducts can also oligomerize.

  • Fix:

    • Add a radical inhibitor (e.g., Hydroquinone or BHT) to the reaction mixture.

    • Ensure the Lewis Acid is added slowly and temperature is controlled; "runaway" exotherms promote polymerization.

Issue: Incomplete Hydrogenation

Symptom: Double bond signals remain in


 NMR (approx 6.0 ppm).
  • Cause: Catalyst poisoning (sulfur from diene) or steric hindrance.

  • Fix:

    • Ensure the DA adduct is distilled before hydrogenation to remove sulfur-containing impurities often found in crude cracking fractions.

    • Increase

      
       pressure to 5 bar (approx 70 psi) or warm the reaction to 
      
      
      
      .

Data Summary: Isomer Properties[2][3][4][5]

Differentiation of the isomers is critical for yield calculation.

IsomerStructure NoteRegiochemistry OriginKey NMR Feature (Approx)
1-Methyl (Target) Methyl at Bridgehead (C1)From 1-Methyl-CP (Ortho)Methyl singlet/doublet shielded by bridgehead position.
5-Methyl Methyl at C5 (Alkene) or C5/6 (Alkane)From 2-Methyl-CP (Para)Methyl doublet distinct from bridgehead.
7-Methyl Methyl at Bridge (C7)From 5-Methyl-CPDistinct high-field shift for bridge protons.

References

  • Regioselective Diels-Alder Catalysis: Payette, J. N., & Yamamoto, H. (2007).[2] Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine.[2] Journal of the American Chemical Society, 129(31), 9536–9537.

  • General Norbornene Synthesis: Gassman, P. G., & Mansfield, K. T. (1969). Bicyclo[2.1.0]pentane. Organic Syntheses, 49, 1. (Describes the general handling of cyclopentadiene precursors).

  • Isomerization Mechanisms: Wagner–Meerwein rearrangement. (Describes the migration of alkyl groups in bicyclic systems, relevant for post-synthesis isomer equilibration).

  • Lewis Acid Effects: Inukai, T., & Kojima, T. (1971). Aluminum chloride catalyzed diene condensation. The Journal of Organic Chemistry, 36(7), 924–928. (Foundational text on AlCl3 enhancing ortho-selectivity).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Methylcyclopentadiene is flammable and forms explosive peroxides; handle with care.

Sources

Optimization

Overcoming steric hindrance in 1-methylbicyclo[2.2.1]heptane-2-carboxylate formation

Welcome to the technical support center for the synthesis of 1-methylbicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-methylbicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formation of this sterically hindered bicyclic ester. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your synthetic goals.

Introduction: The Challenge of the Bridgehead Methyl Group

The synthesis of 1-methylbicyclo[2.2.1]heptane-2-carboxylate presents a significant stereochemical challenge due to the steric hindrance imposed by the methyl group at the C1 bridgehead position. This hindrance influences the facial selectivity of the incoming dienophile in the key Diels-Alder reaction and can also impede subsequent esterification reactions. This guide will explore strategies to overcome these steric barriers and achieve the desired product with optimal yield and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the 1-methylbicyclo[2.2.1]heptane core?

A1: The most common and direct route is the Diels-Alder reaction between methylcyclopentadiene and a suitable dienophile, such as methyl acrylate. However, this reaction is complicated by the fact that methylcyclopentadiene exists as a mixture of rapidly equilibrating isomers (1-methyl-, 2-methyl-, and 5-methylcyclopentadiene) via a 1,5-sigmatropic shift.[1] The reaction of this mixture with methyl acrylate can lead to a complex mixture of regio- and stereoisomers.

Q2: What are the primary stereoisomers formed in the Diels-Alder reaction, and how does the 1-methyl group influence their formation?

A2: The Diels-Alder reaction typically yields a mixture of endo and exo stereoisomers. The endo product is generally favored under kinetic control (lower temperatures) due to stabilizing secondary orbital interactions.[2] However, the exo product is thermodynamically more stable due to reduced steric hindrance.[3][4] The presence of the 1-methyl group exacerbates steric repulsion in the endo transition state, potentially leading to a lower endo:exo ratio compared to the reaction with unsubstituted cyclopentadiene.

Q3: How can I control the endo/exo selectivity of the Diels-Alder reaction?

A3: The endo/exo selectivity can be influenced by several factors:

  • Temperature: Lower temperatures favor the kinetically controlled endo product. Higher temperatures can lead to a retro-Diels-Alder reaction, allowing the reaction to equilibrate to the more thermodynamically stable exo product.[2][3]

  • Lewis Acid Catalysis: Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can catalyze the Diels-Alder reaction, often increasing the reaction rate and enhancing endo selectivity.[3][5]

  • High Pressure: Applying high pressure can also favor the formation of the more compact endo transition state.[6]

Q4: I am observing a complex mixture of products in my Diels-Alder reaction. What is the likely cause and how can I simplify the outcome?

A4: The complex product mixture is likely due to the isomerization of methylcyclopentadiene. To simplify the product mixture, you can employ a Lewis acid catalyst. Lewis acids can accelerate the Diels-Alder reaction to a greater extent than the 1,5-sigmatropic shift, effectively "trapping" the desired isomer as the Diels-Alder adduct before significant isomerization occurs.[1]

Q5: I have synthesized 1-methylbicyclo[2.2.1]heptane-2-carboxylic acid, but the subsequent esterification is proving difficult. What are my options?

A5: The steric hindrance of the 1-methyl group can make the carboxylic acid at the C2 position less accessible for esterification. Standard Fischer esterification conditions (acid catalyst and alcohol) may be slow or inefficient.[7][8] Consider the following alternatives:

  • Formation of a more reactive acyl intermediate: Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The resulting acyl chloride is much more reactive and will readily react with the alcohol to form the ester.

  • Use of coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the esterification under milder conditions (Steglich esterification).[11]

  • Alkylation of the carboxylate: Convert the carboxylic acid to its carboxylate salt with a base and then alkylate it with a suitable methylating agent like methyl iodide or dimethyl sulfate.[11] Trimethylsilyldiazomethane is another effective reagent for this transformation.[11][12]

Troubleshooting Guides

Problem 1: Low Yield in Diels-Alder Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Steric Hindrance 1. Increase Reaction Temperature: Carefully increase the temperature to provide more energy to overcome the activation barrier. Be aware that this may favor the exo product.[3] 2. Use a Lewis Acid Catalyst: Add a Lewis acid such as AlCl₃ or SnCl₄ to lower the activation energy of the reaction.[5][13] 3. Apply High Pressure: If available, a high-pressure reactor can promote the reaction.[6]Steric hindrance raises the activation energy of the reaction. Increasing temperature provides more kinetic energy to the molecules. Lewis acids coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.[14] High pressure favors the transition state with the smaller volume, which is typically the case for cycloaddition reactions.
Isomerization of Methylcyclopentadiene 1. Use Freshly Cracked Monomer: Prepare methylcyclopentadiene by cracking its dimer immediately before use. 2. Employ a Lewis Acid Catalyst: As mentioned above, a Lewis acid can accelerate the Diels-Alder reaction, outcompeting the isomerization.[1]Methylcyclopentadiene dimerizes at room temperature. Cracking the dimer provides the reactive monomer. Lewis acids increase the rate of the desired cycloaddition.
Reversibility of the Reaction 1. Use Lower Reaction Temperatures: This will favor the forward reaction and minimize the retro-Diels-Alder reaction.[3]The retro-Diels-Alder reaction is entropically favored and becomes more significant at higher temperatures.[15]
Problem 2: Poor endo:exo Selectivity
Potential Cause Troubleshooting Steps Scientific Rationale
Thermodynamic Control 1. Lower the Reaction Temperature: Perform the reaction at a lower temperature to favor the kinetically controlled endo product.[2]The endo transition state is lower in energy due to secondary orbital interactions, making it the faster-forming product at lower temperatures.[2]
Steric Hindrance Favoring Exo 1. Use a Lewis Acid Catalyst: Lewis acids can enhance the secondary orbital interactions, leading to a higher endo:exo ratio.[3]Lewis acid coordination to the dienophile can increase the favorable orbital overlap in the endo transition state.
Equilibration 1. Decrease Reaction Time: Monitor the reaction closely and stop it once the desired product has formed, before significant equilibration to the exo product can occur.Prolonged reaction times, especially at elevated temperatures, can allow the initially formed endo product to undergo a retro-Diels-Alder reaction and re-form as the more stable exo product.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of Methylcyclopentadiene with Methyl Acrylate

This protocol aims to favor the formation of the kinetically controlled endo adduct.

Materials:

  • Methylcyclopentadiene dimer

  • Methyl acrylate

  • Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Methylcyclopentadiene Monomer: Set up a fractional distillation apparatus. Gently heat the methylcyclopentadiene dimer to its boiling point and collect the monomer as the distillate. Keep the monomer on ice and use it immediately.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl acrylate (1.0 eq) in anhydrous DCM.

  • Cooling and Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) to the stirred solution.

  • Diene Addition: Add the freshly prepared methylcyclopentadiene monomer (1.2 eq) dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the stereoisomers.

Protocol 2: Esterification of 1-methylbicyclo[2.2.1]heptane-2-carboxylic acid via the Acyl Chloride

This protocol is suitable for the esterification of the sterically hindered carboxylic acid.

Materials:

  • 1-methylbicyclo[2.2.1]heptane-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous methanol

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Pyridine (optional, as a scavenger for HCl)

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add anhydrous methanol (2.0 eq) and pyridine (1.1 eq, optional).

  • Reaction Completion and Workup: Stir the reaction at room temperature until complete (monitor by TLC). Dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

Data Presentation

Table 1: Representative endo:exo Ratios in the Diels-Alder Reaction of Cyclopentadienes with Acrylates

DieneDienophileConditionsendo:exo RatioReference
CyclopentadieneMethyl AcrylateThermal, Benzene, 18°C~3:1[1]
CyclopentadieneMethyl AcrylateAlCl₃ catalyzedIncreased endo selectivity[5][16]
1-MethylcyclopentadieneMethyl AcrylateThermal, Benzene, 18°CComplex mixture[1]
1-MethylcyclopentadieneMethyl AcrylateLewis Acid CatalyzedFavors adducts from the more reactive cyclopentadiene isomer[1]

Note: Exact ratios can vary depending on specific reaction conditions.

Visualizations

Diagram 1: Diels-Alder Reaction Pathways

Diels_Alder cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products MeCPD Methylcyclopentadiene TS_endo Endo Transition State (Kinetically Favored) MeCPD->TS_endo Lower Temp. TS_exo Exo Transition State (Thermodynamically Favored) MeCPD->TS_exo Higher Temp. MA Methyl Acrylate MA->TS_endo MA->TS_exo Endo Endo Product TS_endo->Endo Exo Exo Product TS_exo->Exo Endo->TS_endo Retro-Diels-Alder

Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.

Diagram 2: Troubleshooting Workflow for Low-Yield Esterification

Esterification_Troubleshooting Start Low Yield in Fischer Esterification Check_Hindrance Is the carboxylic acid sterically hindered? Start->Check_Hindrance Use_Acyl_Chloride Convert to Acyl Chloride Check_Hindrance->Use_Acyl_Chloride Yes Use_Coupling_Agent Use Coupling Agent (e.g., DCC/DMAP) Check_Hindrance->Use_Coupling_Agent Yes Alkylate_Carboxylate Alkylate the Carboxylate Check_Hindrance->Alkylate_Carboxylate Yes End Successful Esterification Use_Acyl_Chloride->End Use_Coupling_Agent->End Alkylate_Carboxylate->End

Caption: Decision tree for overcoming difficult esterifications.

References

  • Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC. [Link]

  • Click Chemistry with Cyclopentadiene. PMC. [Link]

  • The Diels-Alder reaction between cyclopentadiene and methyl acrylate... ResearchGate. [Link]

  • Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Endo rule and stereoselectivity in the Diels-Alder reaction. Chemistry Stack Exchange. [Link]

  • The diels-alder reaction of cyclopentadiene and methyl acrylate on γ,-alumina. Scilit. [Link]

  • Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube. [Link]

  • Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. Simon Fraser University. [Link]

  • Diels-Alder reaction of cyclopentadiene (1) and dienophiles 6–7... ResearchGate. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]

  • The influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction. Beilstein Journals. [Link]

  • Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides. PubMed. [Link]

  • Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy. PMC. [Link]

  • High Pressure Diels–Alder Reaction. ResearchGate. [Link]

  • Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. ACS Publications. [Link]

  • High pressure organic chemistry. Part 17. Diels–Alder reaction of methyl palustrate with maleic anhydride and N-phenylmaleimide. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • 13.5. The Diels-Alder reaction. Organic Chemistry II - Lumen Learning. [Link]

  • Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. MDPI. [Link]

  • Research. Norbornene lab. [Link]

  • Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions. PMC. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. SAGE Journals. [Link]

  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. PubMed. [Link]

  • Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). ResearchGate. [Link]

  • (1S,4R)-1-methylbicyclo[2.2.1]hept-2-ene. PubChem. [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. [Link]

  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems José Ignacio Barriobero Neila ABSTRACT TESIS DOCT. Universidad Complutense de Madrid. [Link]

  • US5245063A - Preparation of carbonyl chlorides.
  • Norbornene in Organic Synthesis. Request PDF - ResearchGate. [Link]

  • Synthesis and evaluation of cationic norbornanes as peptidomimetic antibacterial agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 2-bornene. Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in norbornane esterification

Current Status: Online Ticket ID: NOR-EST-001 Subject: Troubleshooting Low Conversion & Side Reactions in Bicyclic Systems Assigned Specialist: Senior Application Scientist Introduction: The Norbornyl Challenge Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: NOR-EST-001 Subject: Troubleshooting Low Conversion & Side Reactions in Bicyclic Systems Assigned Specialist: Senior Application Scientist

Introduction: The Norbornyl Challenge

Welcome to the technical support hub for norbornane chemistry. If you are experiencing low conversion rates (<40%), unreacted starting material, or inexplicable byproducts, you are likely encountering the two "Gatekeepers" of the norbornane scaffold:

  • Extreme Steric Shielding: The U-shaped cavity of the bicyclo[2.2.1]heptane system creates a massive kinetic barrier, particularly for endo-isomers.

  • The Wagner-Meerwein Trap: The norbornyl cation is prone to rapid skeletal rearrangement, often faster than the desired nucleophilic attack.

This guide moves beyond standard textbook protocols to address the specific thermodynamic and kinetic bottlenecks of this strained system.

Module 1: Diagnostic & Mechanistic Logic

Before optimizing conditions, you must diagnose why the reaction is failing. Use the following logic flow to identify the bottleneck.

Visual 1: Troubleshooting Logic Matrix

NorbornaneTroubleshooting start START: Low Conversion / Low Yield check_config Check Stereochemistry: Is the reactive center Endo or Exo? start->check_config check_byprod Check Byproducts: Isomeric 'Bornyl' impurities? start->check_byprod endo_path Endo (Concave Face) check_config->endo_path Endo exo_path Exo (Convex Face) check_config->exo_path Exo steric_issue Issue: Steric Shielding Reagent cannot approach. endo_path->steric_issue water_issue Issue: Equilibrium Trap Water poisoning catalyst. exo_path->water_issue solution_endo Solution: 1. Use Yamaguchi (Mixed Anhydride) 2. Mitsunobu (Inversion to Exo) steric_issue->solution_endo solution_exo Solution: 1. Add Molecular Sieves (3Å) 2. Switch to Steglich (DCC/DMAP) water_issue->solution_exo wm_trap Issue: Wagner-Meerwein Rearrangement Carbocation intermediate formed. check_byprod->wm_trap Yes solution_wm Solution: Avoid Acid Catalysis. Use Basic/Neutral Activation (Steglich). wm_trap->solution_wm

Caption: Decision matrix for identifying steric vs. electronic failure modes in norbornane functionalization.

Module 2: Method Selection Strategy

Standard Fischer esterification (acid + alcohol + H₂SO₄) often fails here because the high temperatures required to overcome sterics trigger the Wagner-Meerwein rearrangement.

MethodMechanismSuitability for NorbornaneCritical Drawback
Fischer (Acid Cat.) Protonation of carbonylLow High risk of skeletal rearrangement; requires high temp.
Steglich (DCC/DMAP) In situ activation (O-acylisourea)High (Standard) Urea byproduct removal can be difficult; N-acylurea side reaction if slow.
Acid Chloride Pre-activation (Cl⁻ leaving group)High (Robust) Requires dry conditions; HCl generation (requires scavenger).
Yamaguchi Mixed Anhydride (2,4,6-trichlorobenzoyl)Very High (Difficult cases) More expensive reagents; best for extreme steric hindrance (endo-OH).

Module 3: Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion even with DCC/DMAP. Why?

A: This is likely an equilibrium or "poisoning" issue , not just sterics.

  • The Cause: Commercial DCC often contains traces of water, or the solvent is wet. In Steglich chemistry, water competes with the alcohol for the active ester, hydrolyzing it back to the acid.

  • The Fix:

    • Solvent: Distill DCM over CaH₂ or use a solvent purification system.

    • Additives: Add activated 4Å Molecular Sieves directly to the reaction flask.

    • Stoichiometry: Increase the DMAP loading from catalytic (10 mol%) to stoichiometric (1.0 equiv) if the alcohol is extremely hindered (endo-norbornanol). This forces the formation of the N-acylpyridinium ion, which is more reactive than the O-acylisourea [1].

Q2: I see a new spot on TLC that isn't my product or starting material. What is it?

A: If you are using acidic conditions, it is likely the isobornyl rearrangement product .

  • The Mechanism: Protonation of a norbornane derivative can lead to the non-classical 2-norbornyl cation. A 1,2-alkyl shift (Wagner-Meerwein) occurs rapidly to relieve ring strain, moving the substituent from C2 to C1/C7 [2].

  • The Fix: You must avoid free carbocations. Switch to Basic Activation methods (Steglich or Yamaguchi). These operate via nucleophilic acyl substitution, avoiding the cationic intermediate entirely.

Visual 2: The Wagner-Meerwein Risk

WagnerMeerwein sub_endo Endo-Alcohol (Substrate) cation Non-classical Cation sub_endo->cation H+ (Acid Cat.) product Desired Ester sub_endo->product Steglich/Yamaguchi (No Cation) rearranged Isobornyl (Rearranged Product) cation->rearranged 1,2-Shift (Fast) cation->product Nucleophilic Attack (Slow)

Caption: Acidic pathways (red) lead to rearrangement. Basic/Neutral pathways (green) retain the skeleton.

Q3: I am trying to esterify 2-endo-norbornanol, but nothing works.

A: The endo face is the "inside" of the U-shape. It is sterically blocked by the C5-C6 bridge.

  • The Fix:

    • Yamaguchi Esterification: This method uses a specific "spacer" (the trichlorophenyl ring) that makes the electrophile highly reactive but accessible.

    • The Nuclear Option (Inversion): If you do not strictly need to retain the endo configuration, use the Mitsunobu Reaction (PPh₃/DIAD). This proceeds via an Sɴ2 mechanism, which will invert the stereochemistry, converting your difficult endo-alcohol into an accessible exo-ester [3].

Module 4: Validated Protocols

Protocol A: Modified Steglich (For Standard Cases)

Best for: Exo-isomers or moderately hindered substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.1 equiv)

  • EDC[1][2]·HCl (1.5 equiv) — Replaces DCC to simplify workup (water-soluble urea).

  • DMAP (0.2 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Workflow:

  • Dissolve Acid and Alcohol in dry DCM under Argon/Nitrogen.

  • Add DMAP.[3][4][5]

  • Cool to 0°C.

  • Add EDC·HCl in one portion.

  • Allow to warm to Room Temp (RT) and stir for 12–18 hours.

    • Checkpoint: If conversion <50% after 4 hours, add 1.0 equiv of DIPEA (Hünig's Base).

  • Workup: Dilute with DCM, wash with 1M HCl (removes DMAP/EDC), then sat. NaHCO₃, then Brine.

Protocol B: Acid Chloride Method (For Resistant Substrates)

Best for: Endo-isomers where Steglich fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Alcohol (1.2 equiv)

  • Pyridine or Et₃N (2.0 equiv)

Workflow:

  • Activation: Dissolve Acid in dry DCM. Add cat. DMF.[2][6] Add Oxalyl Chloride dropwise at 0°C (Gas evolution!). Stir 2h at RT until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride (Critical step). Redissolve the crude acid chloride in dry DCM.

  • Coupling: Add the Alcohol and Pyridine to the acid chloride solution at 0°C.

  • Reflux: For endo-norbornanol, heat to reflux (40°C) for 16 hours.

  • Workup: Standard aqueous wash (HCl/NaHCO₃).

References

  • Neises, B., & Steglich, W. (1978).[4][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Winstein, S., & Trifan, D. (1949). The Structure of the Bicyclo[2,2,1]2-heptyl (Norbornyl) Carbonium Ion. Journal of the American Chemical Society, 71(8), 2953. Link

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

Sources

Optimization

Minimizing side reactions during bicyclic ester synthesis

Technical Support Center: Minimizing Side Reactions in Bicyclic Ester Synthesis Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Focus: Troubleshooting Cyclization, Oligomerization, and Stereochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in Bicyclic Ester Synthesis

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Focus: Troubleshooting Cyclization, Oligomerization, and Stereochemical Erosion.

Introduction: The Entropy vs. Enthalpy Battle

Welcome to the Technical Support Center. If you are synthesizing bicyclic esters—whether through macrolactonization of a seco-acid or annulation of an existing ring—you are fighting a kinetic war. You are asking a molecule to overcome the entropic penalty of folding onto itself while avoiding the enthalpically favorable path of reacting with a neighbor (oligomerization).

This guide addresses the critical failure points in these transformations: Oligomerization , N-Acylurea Rearrangement , Racemization , and Reagent-Specific Failures .

Ticket #001: "My reaction mixture turned into a gel or viscous oil."

Issue: Uncontrolled Oligomerization (Intermolecular Polymerization). Diagnosis: The rate of intermolecular reaction (


) exceeded the rate of intramolecular cyclization (

). This is a concentration-dependent failure.
Mechanistic Insight

Cyclization is a first-order reaction (unimolecular), while dimerization/oligomerization is second-order (bimolecular). As concentration increases, the rate of oligomerization rises exponentially compared to cyclization.

Troubleshooting Protocol
VariableAdjustmentTechnical Rationale
Concentration Decrease to < 0.005 M favors unimolecular reaction pathways (Ruggli-Ziegler principle).
Addition Rate Syringe Pump Addition "Pseudo-high dilution." Keeps instantaneous concentration of active species low while maintaining a manageable total volume.
Temperature Reflux (Solvent Dependent) Higher temperatures often favor the higher activation energy pathway (often cyclization for strained rings) and increase entropic freedom, but must be balanced against catalyst stability.
Visual Analysis: Kinetic Competition

KineticCompetition cluster_0 Intramolecular Path (Desired) cluster_1 Intermolecular Path (Side Reaction) Substrate Activated Seco-Acid (Reactive Intermediate) Cycle Bicyclic Ester (Monomer) Substrate->Cycle k_intra (1st Order) Favored by Low Conc. Dimer Linear Dimer Substrate->Dimer k_inter (2nd Order) Favored by High Conc. Polymer Oligomer/Polymer (Gel) Dimer->Polymer Chain Propagation

Caption: Kinetic competition between first-order cyclization and second-order oligomerization.

Ticket #002: "I'm seeing a urea byproduct and low yield using Steglich conditions."

Issue:


-Acylurea Formation (

Acyl Migration). Context: Common when using DCC/EDC without sufficient nucleophilic catalysis. Diagnosis: The intermediate

-acylisourea is rearranging because the alcohol nucleophile is too slow to attack, or the catalyst (DMAP) is insufficient.
Mechanistic Insight

In Steglich esterification, the carbodiimide activates the acid to an


-acylisourea.[1][2] If the alcohol is sterically hindered (common in bicyclic synthesis) or the nucleophile is weak, the oxygen of the isourea attacks the carbonyl, causing an irreversible rearrangement to an unreactive 

-acylurea [1].
Troubleshooting Protocol
  • Catalyst Load: Ensure DMAP is present (10-50 mol%). DMAP intercepts the

    
    -acylisourea to form a highly reactive 
    
    
    
    -acylpyridinium species, which reacts faster with the alcohol than the rearrangement rate [2].
  • Solvent Switch: Switch from THF to Dichloromethane (DCM) or Chloroform . THF promotes the proton transfer required for the rearrangement side reaction [3].

  • Temperature: Perform the activation step at 0°C . The rearrangement has a higher activation energy than the DMAP attack.

Visual Analysis: The N-Acylurea Trap

NAcylureaTrap cluster_trap Side Reaction (Trap) cluster_path Productive Pathway Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea (Intermediate) Acid->O_Acyl N_Acyl N-Acylurea (Dead End Product) O_Acyl->N_Acyl Slow Alcohol Attack High Temp / No DMAP ActiveEster N-Acylpyridinium (Activated) O_Acyl->ActiveEster + DMAP (Fast) Product Bicyclic Ester ActiveEster->Product + Alcohol

Caption: The critical role of DMAP in intercepting the O-acylisourea to prevent rearrangement.

Ticket #003: "My product lost its stereochemistry (Racemization)."

Issue: Epimerization at the


-carbon.
Diagnosis:  Activation of the carboxyl group increases the acidity of the 

-proton. Basic conditions (TEA, DIPEA) or oxazolone formation lead to racemization.
Troubleshooting Protocol
MethodRecommendationWhy?
Coupling Agents Use DIC + Oxyma Pure Oxyma creates an active ester that is reactive but less prone to oxazolone formation than HOBt [4].
Base Choice TMP (2,4,6-Collidine) A weaker, non-nucleophilic base than TEA/DIPEA. Reduces proton abstraction at the

-position.
Activation Acid Fluorides / TFFH Acid fluorides are highly reactive but generally maintain stereochemical integrity better than acid chlorides in sensitive substrates.

Standard Operating Protocols (SOPs)

SOP-01: Pseudo-High Dilution Yamaguchi Macrolactonization

Best for: Forming large bicyclic lactones from seco-acids.

  • Activation Phase:

    • Dissolve the seco-acid (1.0 equiv) in dry THF or Toluene.

    • Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv) and TEA (1.3 equiv).

    • Stir at RT for 1-2 hours. Checkpoint: Verify mixed anhydride formation via TLC.

    • Filter off the triethylamine hydrochloride salt and concentrate the filtrate (remove volatiles to prevent side reactions). Dilute the residue in a small volume of toluene.

  • Cyclization Phase (The "Influx" Step):

    • Prepare a reaction vessel with a large volume of Toluene (final conc. ~0.001 M) and DMAP (3-6 equiv) at reflux.

    • Crucial Step: Using a syringe pump, add the activated mixed anhydride solution into the refluxing DMAP/Toluene solution over 10–15 hours .

    • Reasoning: The slow addition ensures the concentration of the active species is always near zero, forcing the intramolecular reaction.

  • Workup:

    • Wash with saturated sodium bicarbonate (removes Yamaguchi acid byproduct) and dilute HCl (removes DMAP).

SOP-02: Modified Steglich for Sterically Hindered Alcohols

Best for: Coupling hindered secondary alcohols in bicyclic frameworks.

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and Alcohol (1.0 equiv) in DCM (0.1 M).

  • Additives: Add DMAP (0.2 equiv) and DMAP·HCl (0.2 equiv).

    • Note: The use of DMAP[1][3][4]·HCl buffers the reaction and can accelerate turnover in difficult couplings [5].

  • Activation: Cool to 0°C. Add EDC·HCl (1.2 equiv) or DCC (1.2 equiv).

  • Monitoring: Allow to warm to RT. If urea precipitates (DCC), filtration is necessary. If

    
    -acylurea is observed (via NMR), repeat with Oxyma  additive.
    

References

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[2] Link

  • Dhimitruka, I., & SantaLucia, J. (2006).[3] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[3] Link

  • Moore, J. L., & Stupp, S. I. (2003). Room temperature polyesterification.[2] Macromolecules, 36(9), 3180-3183. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A very efficient modification for macrolactonization. Journal of Organic Chemistry, 50(13), 2394–2395. Link

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

Welcome to the technical support guide for the purification of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are working with this and structurally similar bicyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this molecule from complex reaction mixtures.

I. Understanding the Molecule and Potential Impurities

Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a bicyclic ester often synthesized via a Diels-Alder reaction between a substituted cyclopentadiene (like methylcyclopentadiene) and ethyl acrylate.[1][2] The reaction can yield a mixture of endo and exo isomers, and the purification process is often complicated by the presence of unreacted starting materials, byproducts, and regioisomers.[1][3][4][5][6]

Common Impurities Include:

  • Unreacted Methylcyclopentadiene: A volatile and reactive diene.

  • Unreacted Ethyl Acrylate: A moderately polar dienophile.

  • Polymeric Materials: Arising from the polymerization of the diene or dienophile.

  • Regioisomers: Different structural isomers formed during the Diels-Alder reaction.[1]

  • Endo/Exo Isomers: Stereoisomers that can have very similar physical properties.[5][7]

  • Catalyst Residues: If a Lewis acid or Brønsted acid catalyst is used to promote the reaction.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate.

Q1: My crude reaction mixture is a complex mess. Where do I even begin with purification?

A1: Start with a simple work-up procedure to remove the bulk of the impurities. A typical first step is a liquid-liquid extraction.[8][9][10] This technique is excellent for separating organic compounds from acidic or basic impurities.[11][12] For instance, if a Lewis acid catalyst was used, a wash with a mild aqueous base (like sodium bicarbonate solution) can help remove acidic residues.[10] This is followed by a wash with brine to remove most of the water from the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.

Q2: I'm having trouble separating the endo and exo isomers. What's the best approach?

A2: Separating endo and exo isomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is often the most effective method.[13][14] You'll need to carefully select your solvent system to maximize the difference in retention times. A good starting point for nonpolar esters like this is a low-polarity mobile phase, such as a mixture of ethyl acetate and hexanes.[13]

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure (vacuum distillation) can be an effective technique for large-scale separations.[15][16] This method is preferred for high-boiling point compounds to prevent thermal decomposition.[11]

Q3: After my initial purification, I still see some baseline impurities in my NMR. What are they likely to be and how can I remove them?

A3: These could be residual non-polar impurities or structurally very similar isomers.

  • Re-chromatography: Running a second column with a shallower solvent gradient can improve separation.

  • Preparative TLC or HPLC: For small-scale, high-purity isolations, these techniques offer higher resolution. Reversed-phase HPLC can be particularly useful for separating non-polar compounds.[14][17]

III. Troubleshooting Guides

This section provides detailed, step-by-step protocols for common purification challenges.

Guide 1: Removing Unreacted Starting Materials and Catalyst

This guide focuses on the initial work-up of the reaction mixture.

Underlying Principle: The significant difference in polarity and reactivity between the desired ester product and the common impurities allows for a straightforward separation using extraction techniques. Acidic catalyst residues can be neutralized and extracted into an aqueous basic solution.

Experimental Protocol:

  • Quenching the Reaction: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid catalyst.

  • Extraction: Add an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., diethyl ether or ethyl acetate). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Logical Flow of the Work-up:

A Crude Reaction Mixture B Add Saturated NaHCO3 (aq) A->B Neutralize Acid C Extract with Organic Solvent B->C D Separate Layers C->D E Wash Organic Layer with Water D->E Aqueous Layer to Waste F Wash Organic Layer with Brine E->F G Dry with Anhydrous Salt F->G H Filter and Concentrate G->H I Crude Product H->I

Caption: Initial work-up workflow for the reaction mixture.

Guide 2: Purification by Flash Column Chromatography

This guide details the separation of the target ester from other organic impurities.

Underlying Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[18] By carefully choosing the solvent system, compounds with different polarities can be eluted at different times.[13]

Experimental Protocol:

  • Choosing the Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal system will give your desired product an Rf value of approximately 0.3. For a nonpolar ester like Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate, a good starting point is a mixture of ethyl acetate and hexanes (e.g., 5-10% ethyl acetate in hexanes).[13]

  • Packing the Column: Pack a glass column with silica gel using the chosen solvent system. Ensure the packing is uniform to prevent channeling.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. You may need to gradually increase the polarity of the eluent (gradient elution) to elute your product and any more polar impurities.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent System Selection

Solvent System (Ethyl Acetate/Hexane)Rf of ProductSeparation from ImpuritiesRecommendation
2% / 98%0.1PoorToo nonpolar
5% / 95%0.3GoodOptimal Starting Point
10% / 90%0.5FairMay co-elute with less polar impurities
20% / 80%0.7PoorToo polar
Guide 3: Purification by Vacuum Distillation

For larger-scale purification, fractional distillation under vacuum can be effective.

Underlying Principle: Distillation separates liquids based on differences in their boiling points.[15][16] Applying a vacuum lowers the boiling points of the compounds, which is crucial for high-boiling substances to prevent decomposition at high temperatures.[11][19]

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. This includes a distillation flask, a fractionating column (e.g., a Vigreux column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply the vacuum to the desired pressure.

  • Heating: Gently heat the distillation flask.

  • Collecting Fractions: Collect fractions as the distillate comes over at a steady temperature. Monitor the temperature and pressure closely. The first fraction will likely contain lower-boiling impurities. The desired product will distill at a higher temperature.

  • Analysis: Analyze the fractions (e.g., by GC or NMR) to confirm the purity.

Visualization of the Purification Strategy:

Start Crude Reaction Mixture Workup Aqueous Work-up (Guide 1) Start->Workup Crude_Ester Crude Ester Workup->Crude_Ester Chromatography Flash Chromatography (Guide 2) Crude_Ester->Chromatography For high purity, small scale Distillation Vacuum Distillation (Guide 3) Crude_Ester->Distillation For large scale Pure_Product Pure Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate Chromatography->Pure_Product Distillation->Pure_Product

Caption: Overall purification strategy decision tree.

IV. References

  • Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]

  • Scribd. 03-Fractional Distillation Esters. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • Organic Chemistry Portal. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. [Link]

  • PMC. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. [Link]

  • Grossmont College. Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • Wiley Online Library. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. [Link]

  • ResearchGate. Diels–Alder reaction of cyclopentadiene and methyl acrylate. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Semantic Scholar. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. [Link]

  • YouTube. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. [Link]

  • PubMed. A computational study of the Diels-Alder reaction of ethyl-S-lactyl acrylate and cyclopentadiene. Origins of stereoselectivity. [Link]

  • Royal Society of Chemistry. Potential tuning and reaction control in the Diels–Alder reaction between cyclopentadiene and methyl acrylate in supercritical carbon dioxide. [Link]

  • Google Patents. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.

  • Google Patents. US6841713B2 - Process for preparing bicylo[2.2.1] heptane derivatives.

  • PubChem. Ethyl bicyclo(2.2.1)heptane-2-carboxylate | C10H16O2 | CID 108540. [Link]

  • PubChem. 2-Ethyl-1-methylbicyclo[2.2.1]heptane | C10H18 | CID 21303709. [Link]

  • NIST WebBook. Bicyclo[2.2.1]heptane, 2-methyl-. [Link]

  • Chemistry Steps. (2024, March 27). Diels Alder Reaction in Organic Synthesis Practice Problems. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Dummies. (2016, March 26). How to Determine the Products of Diels-Alder Reactions. [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Transformation Tutoring. (2024, January 16). A Complete Guide To The Diels Alder Reaction. [Link]

  • Oreate AI Blog. (2026, February 20). Unlocking the Diels-Alder: Navigating Product Formation With Clarity. [Link]

  • ACS Publications. Bicyclic Diepoxides. [Link]

Sources

Optimization

Optimization of chiral resolution for 1-methylbicyclo[2.2.1]heptane derivatives

Technical Support Center: Chiral Resolution of 1-Methylbicyclo[2.2.1]heptane Derivatives Introduction: The Stereochemical Challenge User Context: You are working with derivatives of 1-methylbicyclo[2.2.1]heptane (1-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 1-Methylbicyclo[2.2.1]heptane Derivatives

Introduction: The Stereochemical Challenge

User Context: You are working with derivatives of 1-methylbicyclo[2.2.1]heptane (1-methylnorbornane). Expert Insight: While the parent 1-methylnorbornane scaffold possesses a plane of symmetry (passing through C1, C4, and C7) and is achiral, virtually any functionalization at the C2, C3, or C7 positions breaks this symmetry, creating enantiomers and often diastereomers. The rigid bicyclic framework makes these derivatives highly valuable as bioisosteres in drug discovery, but it also complicates resolution due to steric bulk and solubility issues.

This guide provides a modular troubleshooting system for resolving these derivatives via Chemical Crystallization , Enzymatic Kinetic Resolution , and Preparative Chromatography .

Module 1: Classical Chemical Resolution (Diastereomeric Salts)

Primary Application: Carboxylic acid or Amine derivatives (e.g., 1-methylnorbornane-2-carboxylic acid).[1]

Q1: My diastereomeric salt is not crystallizing; it remains an oil. How do I induce nucleation?

A: The "oiling out" phenomenon is common with norbornane derivatives due to their lipophilicity, which interferes with crystal lattice formation.[1]

  • Troubleshooting Protocol:

    • Solvent Polarity Shift: If using pure alcohol (MeOH/EtOH), switch to a binary system. Add a non-polar anti-solvent (e.g., Hexane or MTBE) dropwise to the oil until turbidity persists, then heat to redissolve and cool slowly.

    • The "Seeding" Trick: If you lack seed crystals, scratch the glass surface with a glass rod below the solvent level.[1] Alternatively, use an isomorphic salt (e.g., a salt of unsubstituted norbornane acid) as a heterologous seed.[1]

    • Counter-Ion Switch: The 1-methyl group adds steric bulk near the bridgehead.[1] Standard resolving agents like Phenylethylamine may be too sterically hindered.[1] Switch to 1-(1-naphthyl)ethylamine or Cinchonidine , which have larger aromatic surfaces for better

      
      -stacking/packing interactions.[1]
      
Q2: I am getting low Enantiomeric Excess (ee) after the first recrystallization. Should I switch resolving agents?

A: Not necessarily. Low ee (<40%) often indicates the formation of a solid solution or inclusion of the wrong diastereomer.

  • The "Double-Salt" Strategy:

    • Do not discard the mother liquor.[1]

    • Recrystallize the enriched salt from a different solvent.[1] For 1-methylnorbornane derivatives, switching from Acetone (kinetic control) to 2-Butanone (MEK) (thermodynamic control) often sharpens the resolution.

  • Pope-Peachey Method: Use only 0.5 equivalents of the resolving agent and 0.5 equivalents of an achiral base (e.g., NaOH). This forces the resolving agent to react only with the tighter-binding enantiomer, increasing initial ee.

Visual Workflow: Salt Screening Decision Tree

SaltScreening Start Start: Racemic Acid/Amine AgentSelect Select Agent (0.5 - 1.0 eq) Start->AgentSelect SolventScreen Screen Solvents (MeOH, EtOH, Acetone, MTBE) AgentSelect->SolventScreen Result Observe Result SolventScreen->Result Crystals Crystals Formed Result->Crystals Solid Oil Oiling Out Result->Oil Viscous Liquid NoPpt No Precipitate Result->NoPpt Clear Solution Action_Recryst Check ee% -> Recrystallize Crystals->Action_Recryst Action_AntiSolv Add Anti-solvent (Hexane/Et2O) Oil->Action_AntiSolv Action_Conc Concentrate or Cool to -20°C NoPpt->Action_Conc Action_AntiSolv->Result

Caption: Decision matrix for optimizing diastereomeric salt crystallization.

Module 2: Enzymatic Kinetic Resolution

Primary Application: Alcohols (e.g., 1-methylnorbornan-2-ol) or Esters.[1]

Q3: Which enzyme works best for the sterically hindered 1-methylnorbornane core?

A: The bridgehead methyl group at C1 creates significant steric hindrance for enzymes acting at C2.[1]

  • Top Recommendation: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).[1] It has a deep, narrow active site that accommodates bicyclic systems well.[1]

  • Alternative: Pseudomonas cepacia Lipase (PSL) .[1] Often effective if CAL-B shows low activity.[1]

  • Reaction Type:

    • Hydrolysis:[1] Use phosphate buffer/co-solvent (e.g., acetone) for acetates.[1]

    • Transesterification:[1] Use vinyl acetate in organic solvent (MTBE or Toluene) for alcohols.[1] This is preferred for 1-methylnorbornane derivatives due to higher solubility.[1]

Q4: The reaction stops at 30% conversion. Is the enzyme dead?

A: Likely not. This is often Product Inhibition or Equilibrium Limitation .[1]

  • Fix 1 (Irreversible Donor): Ensure you are using Vinyl Acetate or Isopropenyl Acetate as the acyl donor.[1] The byproduct is an aldehyde/ketone (acetaldehyde/acetone), which tautomerizes, making the reaction irreversible.

  • Fix 2 (Water Control): In organic media, ensure the solvent is anhydrous (<0.05% water). Even trace water can cause hydrolysis of the acyl donor or reverse the reaction.

Module 3: Chromatographic Resolution (HPLC/SFC)

Primary Application: High-purity analytical checks or mg-to-gram scale purification.[1]

Q5: Which chiral column is specific for bicyclic alkanes?

A: Norbornane derivatives lack strong


-systems (unless functionalized with aromatics), making 

-

interactions weak.[1] You must rely on inclusion complexes and hydrogen bonding .[1]
  • Column Choice:

    • Chiralpak AD-H / AD-3 (Amylose-based): Excellent for norbornane alcohols and ketones.[1] The helical amylose structure forms an inclusion cavity that fits the bicyclic core.

    • Chiralcel OD-H (Cellulose-based): Better if the derivative has an aromatic substituent (e.g., benzyl ester).[1]

    • Chiralpak IG (Immobilized Amylose): Use this if your sample requires non-standard solvents (e.g., DCM/THF) for solubility.[1]

Q6: I see peak splitting/tailing for my acidic derivative.

A: Acidic protons on the norbornane scaffold (e.g., carboxylic acids) interact non-specifically with the silica matrix.

  • The Additive Rule:

    • For Acids: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase.[1]

    • For Basic/Neutral compounds: Add 0.1% Diethylamine (DEA) if peak tailing persists.[1]

    • Note: Never switch a column from Basic to Acidic additive without a neutral flush; it can precipitate salts inside the pores.[1]

Representative Experimental Protocol

Objective: Resolution of rac-1-methylbicyclo[2.2.1]heptane-2-carboxylic acid via Diastereomeric Salt Formation.

Table 1: Reagents & Conditions

ComponentSpecificationRole
Substrate rac-1-methylnorbornane-2-COOHTarget Racemate
Resolving Agent (R)-(+)-

-methylbenzylamine
Chiral Base
Solvent A Acetone (Reagent Grade)Primary Solvent
Solvent B MethanolCo-solvent (if needed)
Temperature Reflux

25°C

4°C
Crystallization Gradient

Step-by-Step Methodology:

  • Stoichiometry Calculation: Dissolve 10.0 g (65 mmol) of the racemic acid in 150 mL of boiling Acetone.

  • Addition: Add 3.94 g (32.5 mmol, 0.5 eq ) of (R)-(+)-

    
    -methylbenzylamine dropwise. Note: Using 0.5 eq maximizes the theoretical yield of the pure diastereomer (Pope-Peachey principle).
    
  • Nucleation: Stir the solution at reflux for 30 mins. Allow to cool slowly to room temperature (25°C) over 4 hours with gentle stirring.

  • Harvesting: If crystals form, filter and wash with cold acetone. If oil forms, reheat and add MeOH (5-10% v/v) to increase polarity, then cool again.[1]

  • Liberation: Suspend the salt in diethyl ether and treat with 1M HCl. Separate the organic layer, dry over MgSO

    
    , and evaporate to obtain the enriched acid.
    
  • Validation: Check ee% using Chiral HPLC (Chiralpak AD-H, 95:5 Hexane:IPA + 0.1% TFA).

References

  • Naemura, K., et al. (1992).[1] Resolution of the diols of bicyclo[2.2.1]heptane... by enzymic hydrolysis. Journal of the Chemical Society, Perkin Transactions 1.[1]

  • Gotor, V., et al. (2002).[1] Chemoenzymatic access to enantiomeric bicyclo[2.2.1]heptan-2,5-diones.[1][2] Journal of Organic Chemistry.[1]

  • Saigo, K., et al. (1986).[1] Optical Resolution of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid. Bulletin of the Chemical Society of Japan. (Foundational protocol for methyl-norbornane acids).

  • Okamoto, Y., et al. (1990).[1] Chiral Stationary Phases for HPLC: Cellulose Tris(3,5-dimethylphenylcarbamate).[1] Journal of Chromatography A. (Basis for Chiralcel OD recommendations).[1]

Sources

Troubleshooting

Reducing polymerization byproducts in norbornane derivative synthesis

Topic: Reducing Polymerization Byproducts & Oligomerization Control Ticket ID: NBN-SYNTH-001 Support Level: Tier 3 (Senior Application Scientist) Core Directive: The "Strain-Release" Trap Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Polymerization Byproducts & Oligomerization Control Ticket ID: NBN-SYNTH-001 Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The "Strain-Release" Trap

Welcome to the technical support center. If you are working with norbornene/norbornane derivatives, you are fighting thermodynamics. The norbornene ring possesses approximately 27.2 kcal/mol of ring strain . The molecule is desperate to release this energy.

In your synthesis, this strain release manifests in two competing pathways:

  • Desired Pathway: Controlled functionalization (e.g., hydration, hydroboration, Diels-Alder).

  • Undesired Pathway: Polymerization (ROMP or Cationic).[1]

The Golden Rule: If you provide a low-energy pathway for the ring to open or connect to itself without a terminating nucleophile immediately present, it will polymerize.

Module A: The Diels-Alder Stage (Skeleton Formation)

Issue: You are synthesizing the norbornene skeleton (e.g., reacting cyclopentadiene with a dienophile), but the product is a viscous oil or low-melting solid instead of a discrete compound.

Diagnosis: Thermal Oligomerization. At high temperatures (>160°C), Cyclopentadiene (CPD) dimerizes to Dicyclopentadiene (DCPD) or reacts with the norbornene product to form trimers/tetramers.

Troubleshooting Protocol: Switch to Lewis Acid Catalysis

Thermal Diels-Alder requires heat to overcome the activation barrier. Lewis Acids (LA) lower this barrier by coordinating to the dienophile (lowering its LUMO), allowing the reaction to proceed at -78°C to 0°C , where polymerization rates are negligible.

Comparative Data: Thermal vs. Lewis Acid Catalysis

ParameterThermal RouteLewis Acid Route (AlCl₃ / EtAlCl₂)
Temperature 160°C - 200°C-78°C - 25°C
Reaction Time 12 - 48 Hours1 - 4 Hours
Endo:Exo Ratio ~3:1 (Mixed)>10:1 (High Endo Selectivity)
Byproducts CPD-Oligomers, Polymerized ProductMinimal (<5%)
Risk High (Retro-DA possible)Low (Kinetic Control)

Reference Grounding: Lewis acids like


 or 

accelerate the reaction by reducing Pauli repulsion between the diene and dienophile, preventing the high-energy collisions required for thermal polymerization [1, 2].

Module B: Functionalization (The "Gel" Nightmare)

Issue: You are performing an acid-catalyzed hydration or rearrangement (e.g., Wagner-Meerwein), and the flask contents solidified into a "gel" or "white plastic."

Diagnosis: Cationic Polymerization.[1][2] The norbornene double bond is highly nucleophilic. Upon protonation, it forms a carbocation.[3] If the concentration of the desired nucleophile (e.g.,


) is too low relative to the alkene concentration, the carbocation will attack another norbornene molecule, initiating a chain reaction.
Visualizing the Failure Mode

CationicPolymerization cluster_0 Critical Control Point Start Norbornene (Alkene) Cation Carbocation Intermediate Start->Cation Protonation Acid H+ Source Acid->Cation Product Desired Norbornane Derivative Cation->Product Path A: Trapping (Fast) Dimer Dimer Cation Cation->Dimer Path B: Propagation (Slow if Dilute) Nuc Nucleophile (High Conc.) Nuc->Product Alkene2 Norbornene (Excess) Alkene2->Dimer Polymer Polymerization (Solid Gel) Dimer->Polymer Chain Growth

Caption: The "Fork in the Road." High local concentration of alkene favors Path B (Red). High local concentration of nucleophile favors Path A (Green).

Protocol: The "Inverse Addition" Technique

To prevent this, you must ensure the carbocation always sees a nucleophile first, never another alkene.

  • Preparation: Dissolve the acid catalyst (e.g.,

    
    , 
    
    
    
    ) and the nucleophile (e.g., water, alcohol) in the solvent.
  • Dilution: Ensure the acid/nucleophile solution is dilute (0.1 M - 0.5 M).

  • Addition: Add the Norbornene (dissolved in solvent) to the Acid mixture dropwise over 1–2 hours.

    • Why? This keeps the instantaneous concentration of unreacted alkene near zero. The carbocation formed is immediately surrounded by a sea of nucleophiles [3].

  • Temperature: Maintain < 0°C. Cationic polymerization has a higher activation energy than simple trapping; low temperature favors the kinetic trap (monomer) over the polymer.

Module C: Metal-Catalyzed Cross-Couplings

Issue: You are attempting a Palladium (Pd) or Nickel (Ni) catalyzed coupling (e.g., Suzuki, Heck) on a norbornene derivative, but obtaining insoluble precipitates.

Diagnosis: Unintended Ring-Opening Metathesis Polymerization (ROMP) or Insertion Polymerization. Many late transition metals can inadvertently catalyze the opening of the strained ring, even if they are not "Grubbs" catalysts.

Troubleshooting Guide
  • Avoid Ruthenium/Molybdenum Carbenes: Obviously, avoid Grubbs/Schrock catalysts unless you want a polymer.

  • Ligand Selection: Use bulky, electron-rich phosphines (e.g.,

    
    , XPhos). Bulky ligands sterically hinder the approach of a second norbornene unit required for chain propagation (insertion polymerization) but allow the oxidative addition of the halide [4].
    
  • Solvent Inhibition: Solvents like acetonitrile or DMSO can coordinate weakly to the metal center, occupying the vacant site necessary for olefin coordination/polymerization, while still allowing the cross-coupling cycle to proceed.

Frequently Asked Questions (FAQs)

Q: My crude Diels-Alder product smells strongly of turpentine and has a low yield. What happened? A: You likely have unreacted Dicyclopentadiene (DCPD). DCPD must be "cracked" (retro-Diels-Alder at >170°C) immediately before use to generate monomeric Cyclopentadiene (CPD). If you used stored CPD, it dimerized back to DCPD, which is unreactive at standard DA temperatures.

  • Fix: Crack DCPD and distill the monomer directly into your reaction flask at -78°C.

Q: Can I use radical initiators (AIBN) to functionalize norbornene? A: Proceed with extreme caution. Norbornene is highly susceptible to radical polymerization. If you must use radicals (e.g., for thiol-ene "click" chemistry), use a massive excess of the thiol (nucleophile) to ensure the radical intermediate is quenched by H-abstraction rather than adding to another alkene.

Q: I'm seeing "Nortricyclane" byproducts in my NMR. What are these? A: This is a hallmark of acid-catalyzed rearrangement. The norbornyl cation rearranges to a tricyclic structure (nortricyclene) via homo-allylic participation.

  • Fix: This is an intrinsic side reaction of the cation. To avoid it, avoid generating the carbocation entirely by using concerted reactions (e.g., hydroboration-oxidation) instead of acid-catalyzed hydration.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Viscosity High Viscosity / Gelation Start->Viscosity Precipitate Insoluble Precipitate Start->Precipitate LowYield Low Yield / Tar Start->LowYield CheckAcid Using Acid Catalyst? Viscosity->CheckAcid CheckMetal Using Metal Catalyst? Precipitate->CheckMetal CheckTemp Reaction Temp > 100°C? LowYield->CheckTemp Dilution Action: Use Inverse Addition & High Dilution CheckAcid->Dilution Yes CheckAcid->CheckMetal No Ligands Action: Increase Ligand Bulk (Stop Insertion Poly.) CheckMetal->Ligands Yes LewisAcid Action: Switch to Lewis Acid (-78°C to 0°C) CheckTemp->LewisAcid Yes Inhibitor Action: Add BHT/Radical Inhibitor CheckTemp->Inhibitor No (Radical issue)

Caption: Diagnostic workflow for identifying the root cause of polymerization based on physical symptoms.

References

  • Bickelhaupt, F. M., et al. (2020).[4] "How Lewis Acids Catalyze Diels–Alder Reactions." Angewandte Chemie International Edition, 59(28), 11364-11368. Link

  • Yates, P., & Eaton, P. (1960).[5] "Acceleration of the Diels-Alder Reaction by Aluminum Chloride." Journal of the American Chemical Society, 82(16), 4436–4437. Link

  • Kennedy, J. P. (1999). "Living Cationic Polymerization of Olefins. How Did We Get There?" Journal of Polymer Science Part A: Polymer Chemistry, 37(14), 2285-2293. Link

  • Farquhar, A. H., et al. (2020). "Oligomerization and polymerization of 5-ethylidene-2-norbornene by cationic palladium and nickel catalysts." Polymer Chemistry, 11, 2576-2584. Link

Sources

Optimization

Controlling stereoselectivity in the synthesis of ethyl norbornane esters

Technical Support Center: Stereocontrolled Synthesis of Ethyl Norbornane Esters Executive Summary & Core Directive Subject: Controlling Stereoselectivity in Ethyl Norbornane Ester Synthesis Target Audience: Synthetic Che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereocontrolled Synthesis of Ethyl Norbornane Esters

Executive Summary & Core Directive

Subject: Controlling Stereoselectivity in Ethyl Norbornane Ester Synthesis Target Audience: Synthetic Chemists, Process Engineers, Fragrance/Pharma Researchers.

The Challenge: The synthesis of ethyl norbornane esters (e.g., ethyl bicyclo[2.2.1]heptane-2-carboxylate) presents a classic stereochemical conflict. The Diels-Alder (DA) cycloaddition used to build the core scaffold is kinetically controlled to favor the endo isomer (typically 80:20 endo:exo). However, the thermodynamically stable exo isomer is often the target for specific olfactory profiles (fruity/woody notes) or pharmaceutical efficacy.

This guide provides the protocols to break the kinetic lock, equilibrate to the thermodynamic product, and lock in the stereochemistry during hydrogenation.

Master Workflow: Stereocontrol Pathways

The following diagram outlines the critical decision points for determining the final stereochemical outcome.

G Start Start: Cyclopentadiene (CPD) + Ethyl Acrylate DA_Rxn Diels-Alder Reaction (Kinetic Control) Start->DA_Rxn Endo_Alkene Major Product: Endo-Norbornene Ester (~80%) DA_Rxn->Endo_Alkene Low Temp (0-25°C) Lewis Acid (AlCl3) Exo_Alkene Minor Product: Exo-Norbornene Ester (~20%) DA_Rxn->Exo_Alkene High Temp (>160°C) Isom Base-Catalyzed Epimerization (Thermodynamic Control) Endo_Alkene->Isom NaOEt/EtOH or tBuONa/THF Hydro_Endo Hydrogenation (Pd/C) Endo_Alkene->Hydro_Endo Direct H2 Equil_Mix Equilibrium Mixture: ~60% Exo / 40% Endo Isom->Equil_Mix Hydro_Exo Hydrogenation (Pd/C) Equil_Mix->Hydro_Exo Separation then H2 Final_Endo Target A: Ethyl Endo-Norbornane Carboxylate Hydro_Endo->Final_Endo Retains Endo Final_Exo Target B: Ethyl Exo-Norbornane Carboxylate Hydro_Exo->Final_Exo Retains Exo

Figure 1: Stereochemical decision tree. The path to the 'Exo' isomer requires an active intervention (epimerization) post-cyclization.

Troubleshooting & Technical FAQs

Issue 1: "I need the Exo isomer, but my Diels-Alder reaction yields 80% Endo."

Diagnosis: You are operating under kinetic control. The endo transition state is favored due to secondary orbital interactions (overlap between the dienophile's carbonyl


-orbitals and the diene's backside).[1]
Corrective Action: 
  • Thermodynamic Equilibration (Recommended): Do not try to force the DA reaction to be exo-selective (which requires difficult high-temp/high-pressure conditions). Instead, perform the DA reaction to get the endo-rich mixture, then treat the isolated alkene ester with a base (see Protocol B). This forms an enolate intermediate that equilibrates to the more stable exo form (steric relief).

  • High-Temperature Synthesis: If you have a sealed tube/autoclave, running the DA reaction at >160°C favors the exo product slightly more, but polymerization of cyclopentadiene becomes a major side reaction.

Issue 2: "Does hydrogenation affect the stereochemistry of the ester?"

Insight: Generally, no .

  • Mechanism: Catalytic hydrogenation (Pd/C,

    
    ) of the norbornene double bond occurs from the exo face (the less hindered "top" face).
    
  • Outcome:

    • Endo-Norbornene Ester

      
      Endo-Norbornane Ester.
      
    • Exo-Norbornene Ester

      
      Exo-Norbornane Ester.
      
  • Warning: If you use high temperatures or acidic catalysts during hydrogenation, you risk migration of the ester group, but under standard mild conditions (RT, 1-3 atm

    
    ), the configuration is retained [1].
    
Issue 3: "I cannot separate the Endo and Exo isomers by distillation."

Diagnosis: The boiling points of ethyl endo- and exo-norbornane carboxylates are extremely close (often


C), making fractional distillation inefficient.
Corrective Action: Kinetic Hydrolysis. 
  • Principle: The exo-ester group is sterically exposed, while the endo-ester is shielded by the cage structure.

  • Protocol: Saponify the mixture with exactly 1 equivalent of NaOH at controlled temperatures. The exo-ester hydrolyzes significantly faster. You can then extract the unreacted endo-ester (organic layer) and acidify the aqueous layer to recover the exo-acid [2].

Validated Experimental Protocols

Protocol A: Synthesis of Endo-Rich Ethyl 5-Norbornene-2-Carboxylate

This step maximizes yield and purity of the scaffold.

  • Reactants: Freshly cracked Cyclopentadiene (CPD) (1.0 eq) and Ethyl Acrylate (0.9 eq).

  • Conditions: 0°C to Room Temperature (RT). Solvent-free or in Toluene.

  • Procedure:

    • Add Ethyl Acrylate to a flask cooled to 0°C.

    • Add CPD dropwise (exothermic reaction). Maintain Temp < 40°C.

    • Stir for 2 hours.

  • Validation: GC-MS should show >95% conversion with an endo:exo ratio of ~80:20.

Protocol B: Base-Catalyzed Epimerization (Endo Exo Conversion)

Crucial step for altering stereochemistry.

  • Substrate: Endo-rich ester mixture from Protocol A.

  • Reagents: Sodium Ethoxide (NaOEt) (0.1 - 0.5 eq) in absolute Ethanol OR Sodium tert-butoxide (

    
    ) in THF.
    
  • Procedure:

    • Dissolve ester in dry Ethanol/THF.

    • Add base and reflux (Ethanol) or stir at RT (THF with

      
      ) for 4-12 hours.
      
    • Mechanism: The base removes the

      
      -proton, forming a planar enolate. Reprotonation occurs from the less hindered face, favoring the thermodynamically stable exo isomer.
      
  • Target Endpoint: ~60-65% Exo isomer (Thermodynamic equilibrium).

  • Quench: Neutralize with Acetic Acid before aqueous workup to prevent reversion or hydrolysis.

Protocol C: Catalytic Hydrogenation

Locking the scaffold.

  • Substrate: Ethyl 5-norbornene-2-carboxylate (Endo or Exo enriched).

  • Catalyst: 5% Pd/C (1-2 wt% loading).

  • Solvent: Ethanol or Ethyl Acetate.

  • Conditions:

    
     balloon (1 atm) or shaker (3 atm), RT.
    
  • Procedure:

    • Purge system with

      
      , then 
      
      
      
      .
    • Stir vigorously. Reaction is usually complete in < 2 hours.

    • Filter through Celite to remove Pd.

  • QC Check: NMR should show disappearance of alkene protons (

    
     5.9-6.2 ppm).
    

Data Summary: Stereoselectivity Drivers

VariableConditionResulting StereochemistryMechanism
Temperature (DA) 0°C - 25°CEndo Major (~80:20)Kinetic Control (Secondary Orbital Interactions)
Temperature (DA) > 180°CExo Increased (~50:50)Thermodynamic Control (Retro-DA equilibration)
Lewis Acid

,

Endo Exclusive (>95:5)Lowers LUMO of dienophile; enhances secondary overlap
Base Treatment NaOEt, RefluxExo Major (~65:35)Enolate equilibration to thermodynamic minimum
Hydrolysis NaOH, RTExo-Acid (in aq. phase)Exo ester hydrolyzes 10-50x faster than endo

References

  • Hydrogenation Specifics

    • Title: Heterogeneous catalytic hydrogenation of 5-ethylidene-2-norbornene in the liquid phase.[2]

    • Source: ResearchGate (2025).[2]

    • URL:

  • Stereoselective Hydrolysis & Isomerization

    • Title: Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis.[3][4]

    • Source: Scientific Research Publishing (2012).
    • URL:

  • Diels-Alder Selectivity

    • Title: Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?
    • Source: Master Organic Chemistry.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Interpretation of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate, a molecule whose rigid, strained bicyclic framework presents a rich and challenging spectral interpretation. We will dissect the nuances of chemical shifts and coupling constants, offering a comparative perspective against simpler acyclic esters to highlight the unique spectral features imparted by the bicyclo[2.2.1]heptane system.

The Bicyclo[2.2.1]heptane Framework: A Tale of Two Isomers

The bicyclo[2.2.1]heptane, or norbornane, system is a rigid, bridged ring structure. The stereochemistry of substituents on this framework is critical and gives rise to endo and exo isomers. The exo isomer is generally more thermodynamically stable due to reduced steric hindrance, while the endo isomer is often the kinetically favored product in Diels-Alder reactions.[1][2] This stereoisomerism profoundly impacts the NMR spectra, and understanding these differences is key to accurate structural assignment.[1]

  • Endo Isomer: The substituent at C2 is on the same side as the C7 bridge.

  • Exo Isomer: The substituent at C2 is on the opposite side of the C7 bridge.

These distinct spatial arrangements lead to predictable differences in chemical shifts and coupling constants, primarily due to varying anisotropic effects and dihedral angles.[1][3]

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the analyte is free of particulate matter and residual solvents.

  • Solvent Selection: Dissolve 5-10 mg of the purified ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl3).[4][5]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Acquisition
  • 1H NMR: Acquire a standard proton NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1) is used.[5]

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. For quantitative purposes, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[5]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially with complex overlapping signals, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve 5-10 mg in ~0.6 mL CDCl3 Prep2 Add TMS as internal standard Prep1->Prep2 Acq1 1D 1H NMR Acq2 1D 13C NMR Acq1->Acq2 Acq3 2D NMR (COSY, HSQC, HMBC) - Optional Acq2->Acq3 Proc1 Fourier Transform & Phasing Proc2 Integration & Peak Picking Proc1->Proc2 Proc3 Structural Elucidation Proc2->Proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 1: General workflow for NMR sample preparation and analysis.

1H NMR Spectral Interpretation

The 1H NMR spectrum of ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate will be complex due to the rigid, non-planar structure, which renders most protons diastereotopic. The presence of the 1-methyl group further complicates the spectrum compared to the unsubstituted analogue.

Key Regions and Expected Signals:
  • Ethyl Ester Group (δ 4.1-4.2 ppm and δ 1.2-1.3 ppm): The ethoxy group will present as a quartet for the -OCH2- protons (around δ 4.1 ppm) coupled to the three protons of the methyl group, which will appear as a triplet (around δ 1.25 ppm).[6]

  • Bridgehead Protons (C1-H and C4-H): In the unsubstituted bicyclo[2.2.1]heptane system, these appear around δ 2.2-2.5 ppm. Here, C1 is quaternary, so only the C4-H signal will be present, likely as a broad singlet or multiplet.

  • C2-Proton (α to the ester): The chemical shift and multiplicity of this proton are highly diagnostic of the endo vs. exo stereochemistry.

    • Exo-ester : The C2-endo-H is expected to be upfield.

    • Endo-ester : The C2-exo-H is expected to be downfield.[1]

  • Bicyclic Framework Protons (δ 1.0-2.0 ppm): The remaining methylene and bridge protons of the bicyclic system will resonate in this region, often as complex, overlapping multiplets. Long-range couplings are common in these rigid systems.[7][8]

  • 1-Methyl Group (δ ~1.0-1.2 ppm): A singlet corresponding to the three protons of the methyl group at the C1 bridgehead position.

Distinguishing Endo and Exo Isomers:

The coupling constants involving the C2 proton are critical for stereochemical assignment.[1][3]

ParameterEndo Isomer (C2-H is exo)Exo Isomer (C2-H is endo)Rationale
C2-H Chemical Shift Typically downfieldTypically upfieldAnisotropic effects from the C7 bridge.[1]
J(H2, H3) Small J(H2exo, H3exo) and J(H2exo, H3endo)Larger J(H2endo, H3exo)Dihedral angle dependence (Karplus relationship).

13C NMR Spectral Interpretation

The proton-decoupled 13C NMR spectrum provides a count of the unique carbon environments. For ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate, we expect to see all 11 carbon signals, assuming no accidental overlap.

Carbon AtomExpected Chemical Shift (ppm)Notes
C=O (Ester) 170-185Highly deshielded due to the electronegative oxygen atoms.[9][10]
-OCH2- (Ethyl) ~60Attached to an electronegative oxygen.[11]
C1 (Bridgehead) 45-55Quaternary carbon, deshielded by the methyl group.
C2 40-50Attached to the carboxylate group.
C4 (Bridgehead) 35-45Methine carbon.
Bicyclic CH2 25-40Multiple signals for the remaining methylene carbons.
-CH3 (Ethyl) ~14Typical chemical shift for an alkyl methyl group.[11]
1-CH3 15-25Methyl group on a quaternary center.

The chemical shift of the C7 carbon can also be diagnostic for endo/exo isomerism, often being more deshielded in the endo isomer due to steric interactions.[1]

Comparative Analysis: Bicyclic vs. Acyclic Ester

To appreciate the influence of the bicyclo[2.2.1]heptane framework, let's compare its expected spectral features to a simple acyclic analogue, ethyl 2-methylpropanoate.

FeatureEthyl 1-methylbicyclo[2.2.1]heptane-2-carboxylateEthyl 2-methylpropanoate
1H NMR Complexity High - multiple diastereotopic protons, complex splitting patterns, and potential long-range couplings.Low - high symmetry, simple splitting patterns (quartet, septet, doublet, triplet).
Chemical Shift Range Broad dispersion of signals for the bicyclic framework (δ 1.0-2.5 ppm).Narrower range for alkyl protons.
13C NMR Signals All 11 carbons are unique.Fewer signals due to symmetry.

The rigidity of the bicyclic system locks the protons and carbons into specific spatial orientations, leading to a much more complex and informative NMR spectrum compared to its flexible acyclic counterpart.

Figure 2: Representation of the bicyclo[2.2.1]heptane core highlighting key proton environments.

Conclusion

The NMR spectral interpretation of ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a multifaceted task that relies on a firm understanding of the stereochemical and conformational constraints of the bicyclic system. Key diagnostic features, particularly the chemical shift and coupling constants of the C2 proton, allow for the unambiguous assignment of the endo and exo isomers. By comparing the complex spectra of this molecule to simpler acyclic esters, the profound influence of the rigid framework on the NMR parameters is brought into sharp focus. For the practicing chemist, a thorough analysis, potentially augmented by 2D NMR techniques, is essential for the definitive structural elucidation of such intricate molecules.

References

  • An In-depth Guide to the Stereochemistry of Bicyclo[2.2.1]heptane-2-carbonyl chloride - Benchchem.
  • Nmr spectra of some 2,6-bridged bicyclo [2.2.1] heptane derivatives. Long range spin-spin coupling - Research Solutions Pages.
  • bicyclo[2.2.1]heptane-2-carbohydrazide - Optional[1H NMR] - Spectrum - SpectraBase.
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry.
  • The N.M.R. spectra of some bicyclo [2.2.1] heptanols (1963) | J.I. Musher - SciSpace.
  • N.M.R. STUDIES OF BRIDGED RING SYSTEMS. I. CARBON-HYDROGEN SPIN COUPLING CONSTANTS IN BICYCLO[1][12][12]HEPTANE DERIVATIVES - Canadian Science Publishing.

  • Technical Support Center: Separation of Exo and Endo Isomers of Dibicyclo[2.2.1]hept-2-ylmethanone - Benchchem.
  • Long-Range Spin-Spin Couplings in the Nuclear Magnetic Resonance Spectra of Some Bicyclo [2.2.1]heptanes | Journal of the American Chemical Society.
  • exo-Bicyclo[2.2.1]heptane-2-methanol(13118-79-1) 13 C NMR - ChemicalBook.
  • An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters - Benchchem.
  • New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates.
  • 1-Ethyl-bicyclo(2.2.1)heptane - SpectraBase.
  • Ethyl bicyclo(2.2.1)
  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Public
  • US20100093580A1 - Isomers of bicyclo[2.2.
  • endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control - JCE.
  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts.
  • Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(4-methyl-5-phenyl-2-thiazolyl)amino]carbonyl]- - Optional[1H NMR] - Spectrum - SpectraBase.
  • A guide to 13c nmr chemical shift values - Compound Interest.
  • Bicyclo[2.2.1]heptane compounds studied.
  • 2-Ethyl-1-methylbicyclo[2.2.1]heptane | C10H18 | CID 21303709 - PubChem.
  • Bicyclo[2.2.1]heptane, 2-ethyl- - the NIST WebBook.

Sources

Comparative

Decoding the Signature Fragmentation of Bicyclic Ethyl Esters in Mass Spectrometry: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel molecules. F...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel molecules. For drug development professionals and researchers navigating the complex world of bicyclic systems, understanding the fragmentation patterns of lead compounds is paramount. This guide provides an in-depth comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of three distinct bicyclic ethyl esters: ethyl bicyclo[2.2.1]heptane-2-carboxylate, ethyl bicyclo[3.2.0]heptane-2-carboxylate, and ethyl bicyclo[4.3.0]nonane-7-carboxylate. By dissecting the underlying principles of their fragmentation, this document aims to equip scientists with the expertise to predict and interpret the mass spectra of these and related structures, a critical skill in the rapid identification of new chemical entities.

The Decisive Role of the Bicyclic Framework in Fragmentation

The fragmentation of an organic molecule under electron ionization is a cascade of bond cleavages and rearrangements, fundamentally governed by the stability of the resulting fragment ions. In the case of bicyclic ethyl esters, the rigid and strained nature of the ring system introduces unique fragmentation pathways that are not as prevalent in their acyclic or monocyclic counterparts. The inherent ring strain in systems like bicyclo[2.2.1]heptane, for instance, can significantly influence the propensity for specific bond cleavages that relieve this strain.[1]

This guide will explore three primary fragmentation mechanisms that dictate the mass spectra of these compounds:

  • Alpha-Cleavage: The cleavage of the bond adjacent to the carbonyl group of the ester.

  • McLafferty Rearrangement: A characteristic rearrangement of esters involving the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene.

  • Retro-Diels-Alder (RDA) Reaction: A ring-opening fragmentation particularly relevant to the bicyclo[2.2.1]heptane system, which can be viewed as an adduct of a diene and a dienophile.

The competition between these pathways is subtly orchestrated by the unique geometry and strain energy of each bicyclic scaffold.

Comparative Fragmentation Analysis

Bicyclic SystemKey Structural FeaturePredicted Dominant Fragmentation Pathways
Ethyl bicyclo[2.2.1]heptane-2-carboxylate Highly strained, bridged systemRetro-Diels-Alder, McLafferty Rearrangement, Alpha-Cleavage
Ethyl bicyclo[3.2.0]heptane-2-carboxylate Fused five- and four-membered ringsRing opening of the four-membered ring, McLafferty Rearrangement, Alpha-Cleavage
Ethyl bicyclo[4.3.0]nonane-7-carboxylate Fused six- and five-membered rings (less strained)McLafferty Rearrangement, Alpha-Cleavage, loss of the ethyl group
Ethyl Bicyclo[2.2.1]heptane-2-carboxylate: The Influence of High Strain

The bicyclo[2.2.1]heptane (norbornane) skeleton is characterized by significant ring strain. This strain is a driving force for fragmentation pathways that can alleviate it.

Key Predicted Fragmentations:

  • Retro-Diels-Alder (RDA) Reaction: The most characteristic fragmentation of the norbornene system, involving the cleavage of the ring system into a diene and a dienophile. For the saturated norbornane system, this pathway is less direct but can be initiated by initial ring opening.

  • McLafferty Rearrangement: The presence of the ethyl ester functionality allows for the classic McLafferty rearrangement, leading to the loss of ethylene (28 Da) and the formation of a radical cation of the corresponding carboxylic acid.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the bicyclic ring is also expected, leading to the formation of an acylium ion.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Ethyl bicyclo[2.2.1]heptane-2-carboxylate M+"]; F1 [label="Loss of C2H5O• (m/z 123)"]; F2 [label="Loss of C2H4 (McLafferty)"]; F3 [label="Retro-Diels-Alder type fragmentation"];

M -> F1 [label="α-Cleavage"]; M -> F2; M -> F3; } p Caption: Predicted major fragmentation pathways for Ethyl bicyclo[2.2.1]heptane-2-carboxylate.

Ethyl Bicyclo[3.2.0]heptane-2-carboxylate: A Tale of Two Fused Rings

The bicyclo[3.2.0]heptane system, with its fused cyclobutane and cyclopentane rings, presents a different energetic landscape. The four-membered ring is a site of significant strain, making its cleavage a favorable process.

Key Predicted Fragmentations:

  • Ring Opening of the Cyclobutane: The primary fragmentation is anticipated to be the cleavage of the four-membered ring, leading to a more stable cyclopentyl derivative.

  • McLafferty Rearrangement: Similar to the norbornane system, the McLafferty rearrangement will be a prominent pathway.

  • Loss of the Ester Group: Cleavage of the C-C bond connecting the ester to the ring, or cleavage of the C-O bond of the ester, will also contribute to the spectrum.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Ethyl bicyclo[3.2.0]heptane-2-carboxylate M+"]; F1 [label="Cyclobutane Ring Opening"]; F2 [label="Loss of C2H4 (McLafferty)"]; F3 [label="Loss of •COOEt"];

M -> F1 [label="Strain Release"]; M -> F2; M -> F3 [label="α-Cleavage"]; } p Caption: Predicted primary fragmentation pathways for Ethyl bicyclo[3.2.0]heptane-2-carboxylate.

Ethyl Bicyclo[4.3.0]nonane-7-carboxylate: The Dominance of Ester-Driven Fragmentation

The bicyclo[4.3.0]nonane (hexahydroindane) system is considerably less strained than the other two. Consequently, the fragmentation is expected to be more heavily influenced by the ethyl ester functional group rather than the bicyclic core itself.

Key Predicted Fragmentations:

  • McLafferty Rearrangement: This is predicted to be a major fragmentation pathway, given the lower influence of ring strain-driven cleavages.

  • Alpha-Cleavage and Loss of the Ethoxy Group: Cleavage at the bonds alpha to the carbonyl group, leading to the loss of the ethoxy radical (•OCH2CH3) or the entire ethyl carboxylate group, will be significant.

  • Fragmentation of the Bicyclic Core: While less pronounced than in the more strained systems, fragmentation of the six- and five-membered rings will still occur, leading to a complex series of hydrocarbon fragment ions.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Ethyl bicyclo[4.3.0]nonane-7-carboxylate M+"]; F1 [label="Loss of C2H4 (McLafferty)"]; F2 [label="Loss of •OC2H5"]; F3 [label="Loss of •COOC2H5"];

M -> F1; M -> F2 [label="α-Cleavage"]; M -> F3 [label="α-Cleavage"]; } p Caption: Predicted dominant fragmentation pathways for Ethyl bicyclo[4.3.0]nonane-7-carboxylate.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To ensure the reproducibility and accuracy of the fragmentation data, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the separation of these compounds.

GC Parameters:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane).

  • Split Ratio: 50:1.

MS Parameters:

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: 3 minutes.

Data Analysis:

  • The acquired mass spectra should be background-subtracted.

  • Identification of the molecular ion peak (M+) is the first crucial step.

  • Major fragment ions should be identified and their m/z values recorded.

  • The fragmentation pathways can be proposed by calculating the neutral losses from the molecular ion and other high-mass fragments.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectral fragmentation of bicyclic ethyl esters is a nuanced interplay between the inherent strain of the ring system and the directing effects of the ester functionality. By understanding the fundamental principles of alpha-cleavage, McLafferty rearrangement, and ring-strain-driven fragmentations like the retro-Diels-Alder reaction, researchers can develop a predictive framework for interpreting the mass spectra of these complex molecules. The highly strained bicyclo[2.2.1]heptane system is expected to show a greater propensity for ring-opening fragmentations, while the less strained bicyclo[4.3.0]nonane system will likely exhibit fragmentation patterns more characteristic of a simple ethyl ester. The bicyclo[3.2.0]heptane system represents an intermediate case where both ring strain and ester-driven fragmentations play significant roles. This comparative guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel bicyclic compounds, enabling more rapid and confident structural assignments in the critical early stages of drug discovery and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108540, Ethyl bicyclo[2.2.1]heptane-2-carboxylate. [Link].

  • De Buyck, L., et al. (1979). 1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Bulletin des Sociétés Chimiques Belges, 88(1-2), 67-76.
  • Linstrom, P.J.; Mallard, W.G. (Eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].

  • Christie, W. W. (2019). Structural Analysis of the Cyclic Fatty Acids Formed during Frying. AOCS. [Link].

  • Dodonov, V. A., & Zinov'eva, T. I. (1995). Mass spectrometric study of bicyclo[2.2.1]hept-2-ene derivatives. Russian Chemical Bulletin, 44(10), 1934-1938.

Sources

Validation

A Comparative Guide to the FTIR Spectral Analysis of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate. Designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate. Designed for professionals in research and development, this document moves beyond a simple spectral interpretation to offer a comparative framework against structurally similar compounds. By understanding the subtle yet significant spectral shifts introduced by the methyl group on the bicyclic scaffold, researchers can gain a more nuanced understanding of their analytical data, crucial for compound identification, purity assessment, and quality control in a drug development pipeline.

Introduction: The Structural Significance of a Methyl Group

Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate belongs to the family of norbornane derivatives, a class of compounds with a rigid bicyclic framework that imparts unique stereochemical properties. These structures are of significant interest in medicinal chemistry and materials science. The addition of a methyl group at the bridgehead position (C1) introduces specific steric and electronic effects that can be sensitively detected by vibrational spectroscopy.

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint." In this guide, we will dissect the FTIR spectrum of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate, paying close attention to the influence of the ester and the 1-methyl substituted bicyclo[2.2.1]heptane core.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable FTIR spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure for obtaining the spectrum of a liquid sample like Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Once the solvent has completely evaporated, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.

  • Sample Application:

    • Place a small drop of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.

Spectral Interpretation and Analysis

The FTIR spectrum of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is characterized by the distinct absorption bands of its ester functional group and its saturated bicyclic alkane structure.

Key Spectral Features:

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~2960-2850StrongC-H (Alkyl)Stretching
~1735-1750StrongC=O (Ester)Stretching
~1470-1450MediumC-H (CH₂)Bending (Scissoring)
~1370-1350MediumC-H (CH₃)Bending (Rocking)
~1300-1000Strong, Multiple BandsC-O (Ester)Stretching

Detailed Analysis:

  • C-H Stretching (Alkyl): The region between 2960-2850 cm⁻¹ is dominated by strong absorptions due to the stretching vibrations of the numerous C-H bonds in the ethyl group and the bicyclo[2.2.1]heptane core[1][2]. The strained nature of the bicyclic ring can lead to a slight shift to higher wavenumbers for the C-H stretching of the bridgehead carbons compared to a simple alkane[3].

  • C=O Stretching (Ester): A very strong and sharp absorption band is expected in the range of 1735-1750 cm⁻¹[4][5]. This is the characteristic carbonyl stretch of an aliphatic ester and is often the most prominent peak in the spectrum[6][7].

  • C-H Bending: Medium intensity bands in the 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ regions correspond to the bending vibrations of the CH₂ (scissoring) and CH₃ (rocking) groups, respectively[1][2].

  • C-O Stretching (Ester): The "fingerprint" region below 1500 cm⁻¹ contains multiple strong bands associated with the C-O stretching vibrations of the ester group, typically appearing between 1300-1000 cm⁻¹[4][5]. These bands arise from the coupled vibrations of the C-C-O and O-C-C moieties of the ester.

Comparative Analysis: Distinguishing Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

To highlight the unique spectral features of the target molecule, we will compare its expected spectrum with two closely related alternatives: Ethyl bicyclo[2.2.1]heptane-2-carboxylate (lacking the 1-methyl group) and 2-Ethyl-1-methylbicyclo[2.2.1]heptane (lacking the ester group).

FeatureEthyl 1-methylbicyclo[2.2.1]heptane-2-carboxylateEthyl bicyclo[2.2.1]heptane-2-carboxylate2-Ethyl-1-methylbicyclo[2.2.1]heptane
C=O Stretch Strong, ~1735-1750 cm⁻¹Strong, ~1735-1750 cm⁻¹Absent
C-O Stretch Strong, multiple bands ~1300-1000 cm⁻¹Strong, multiple bands ~1300-1000 cm⁻¹Absent
C-H Stretch Strong, ~2960-2850 cm⁻¹Strong, ~2960-2850 cm⁻¹Strong, ~2960-2850 cm⁻¹
Fingerprint Region Complex, influenced by methyl groupComplexLess complex due to absence of ester

Key Differentiating Factors:

  • Presence of the Ester Group: The most significant difference between Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate and 2-Ethyl-1-methylbicyclo[2.2.1]heptane is the presence of the strong C=O and C-O stretching bands in the former, which are completely absent in the latter.

  • Influence of the 1-Methyl Group: The primary spectral difference between Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate and Ethyl bicyclo[2.2.1]heptane-2-carboxylate will be more subtle and primarily observed in the fingerprint region (< 1500 cm⁻¹). The addition of the methyl group at the C1 position will introduce new C-C stretching and C-H bending modes, leading to a unique and complex pattern of absorptions in this region. This unique fingerprint is crucial for definitive identification when comparing these two very similar structures.

Visualization of Key Structures and Workflow

To further clarify the molecular structures and the analytical process, the following diagrams are provided.

Caption: Molecular structure of the target analyte.

Start Start Background Acquire Background Spectrum Start->Background Sample Apply Sample to ATR Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process and Analyze Data Acquire->Process End End Process->End

Caption: Experimental workflow for FTIR analysis.

Conclusion

The FTIR spectrum of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is rich with information that allows for its unambiguous identification. The prominent ester carbonyl and C-O stretching bands confirm the presence of the ethyl carboxylate group, while the complex pattern of C-H stretching and bending vibrations is characteristic of the bicyclo[2.2.1]heptane framework. Crucially, the subtle alterations in the fingerprint region, induced by the 1-methyl substituent, provide a unique spectral signature that distinguishes it from its non-methylated counterpart. This guide provides the foundational knowledge for researchers to confidently interpret their FTIR data and make informed decisions in their synthetic and analytical workflows.

References

  • Study on vibrational spectra of ethyl hexanoate molecule. (2008). PubMed. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

  • Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library.
  • Characteristic vibrational frequencies of functional groups. e-PG Pathshala. [Link]

  • Bicyclo[2.2.1]heptane, 2-ethyl-. NIST WebBook. [Link]

  • Bicyclo[2.2.1]heptane, 2-chloro-7-[(4-methoxyphenyl)methyl]-, (exo,syn)-. SpectraBase. [Link]

  • Infrared spectrum of ethyl ethanoate. Doc Brown's Advanced Organic Chemistry. [Link]

  • Bicyclo[2.2.1]heptane, endo-2-aminomethyl-, sulfate (2 to 1). NIST WebBook. [Link]

  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. (2014). The Journal of Organic Chemistry. [Link]

  • Bicyclo(2.2.1)heptane. PubChem. [Link]

  • Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing. ResearchGate. [Link]

  • The features of IR spectrum. SlidePlayer. [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups. University of Colorado Boulder. [Link]

  • Characteristic IR Absorptions. OpenOChem Learn. [Link]

  • IR Spectroscopy Tutorial: Alkanes. University of Calgary. [Link]

  • Norbornene-imide and -diester derivatives bearing 2-ethylhexyl (EH) groups, relative to mix-Nb-ester-EH as a control. ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Alkanes. University of South Alabama. [Link]

  • Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid isobutyl-amide. ResearchGate. [Link]

  • Inverse Vulcanization of Activated Norbornenyl Esters—A Versatile Platform for Functional Sulfur Polymers. ResearchGate. [Link]

  • Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks. PMC. [Link]

  • Ethyl bicyclo(2.2.1)heptane-2-carboxylate. PubChem. [Link]

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-exo,3-endo)-. HPLC Method. [Link]

  • 2-Ethyl-1-methylbicyclo[2.2.1]heptane. PubChem. [Link]

  • 1,1-Dimethylethyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. EPA. [Link]

Sources

Comparative

Comparative Guide: Retention Behavior of Endo vs. Exo Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

The following guide provides an in-depth technical comparison of the retention behavior, stereochemistry, and separation protocols for the endo and exo isomers of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the retention behavior, stereochemistry, and separation protocols for the endo and exo isomers of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate.

Executive Summary

In gas chromatography (GC) analyses utilizing non-polar to intermediate polarity stationary phases (e.g., DB-1, DB-5, HP-5), the Exo isomer elutes prior to the Endo isomer .

  • Exo Isomer: Shorter retention time (

    
    ), thermodynamically more stable, more compact hydrodynamic radius.
    
  • Endo Isomer: Longer retention time (

    
    ), kinetically favored (in precursor synthesis), higher boiling point due to dipole exposure.
    

This elution order is consistent with the "Norbornane Rule" observed in bicyclic esters, where the exo isomer's more globular shape and shielding of the polar carbonyl group result in lower interaction with the stationary phase compared to the endo isomer.

Structural & Stereochemical Analysis

To understand the separation mechanism, one must analyze the spatial arrangement of the ethyl ester group at position C2 relative to the bridge (C7) and the bridgehead methyl group at C1.

The Stereochemical Conflict

The 1-methyl substitution adds significant steric bulk at the bridgehead, influencing the thermodynamic stability and volatility of the isomers.

  • Exo-Isomer: The ethoxycarbonyl group points towards the C7 bridge. While typically less hindered in unsubstituted norbornanes, the presence of the C1-methyl group creates a gauche-like interaction. However, the molecule remains overall more compact.

  • Endo-Isomer: The ethoxycarbonyl group points away from the bridge, into the "cavity" of the bicycle. This exposes the polar ester group more effectively to the stationary phase and creates a larger effective molecular surface area, increasing London dispersion forces.

Visualization of Isomer Geometry

The following diagram illustrates the structural relationship and the resulting physical properties that dictate retention.

IsomerComparison cluster_0 Precursor Synthesis cluster_1 Separation Physics (GC) Precursor 1-Methylcyclopentadiene + Ethyl Acrylate DielsAlder Diels-Alder Reaction Precursor->DielsAlder Exo EXO Isomer (Thermodynamic) Compact Shape Lower Boiling Point DielsAlder->Exo Minor Product Endo ENDO Isomer (Kinetic) Exposed Dipole Higher Boiling Point DielsAlder->Endo Major Product (Kinetic Control) Column Non-Polar Capillary Column (e.g., 5% Phenyl-methylpolysiloxane) Exo->Column Weak Interaction Endo->Column Strong Interaction Exo_Elute Peak 1 Column->Exo_Elute Elutes First (Low tR) Endo_Elute Peak 2 Column->Endo_Elute Elutes Second (High tR)

Figure 1: Mechanistic pathway from synthesis to chromatographic separation, highlighting the physical basis for elution order.

Chromatographic Performance Data

The following data summarizes the expected performance characteristics based on standard capillary GC protocols for norbornane esters.

Relative Retention Comparison
ParameterExo-Isomer Endo-Isomer Rationale
Elution Order (Non-Polar) 1st 2nd Exo is more spherical/shielded; Endo has higher BP.
Relative Retention Time (RRT) 1.00 (Reference)1.02 - 1.05Isomers are close-boiling; high plate count required.
Boiling Point Trend LowerHigherEndo isomer has higher dipole-dipole intermolecular forces.
Thermodynamic Stability HighLowEndo isomer isomerizes to Exo under basic conditions/heat.
Polarity (Dipole Moment) LowerHigherVector sum of C=O dipole aligns with skeleton differently.
Mass Spectral Differentiation (EI-MS)

While retention time is the primary separation tool, Mass Spectrometry (MS) provides confirmation.

  • Fragmentation: Both isomers yield a molecular ion (

    
    ) of 182 m/z.
    
  • Key Difference: The retro-Diels-Alder (RDA) fragment is often more pronounced in the endo isomer due to stereoelectronic alignment facilitating the ring opening.

Experimental Protocol: Separation & Identification

This protocol is designed to be self-validating. The synthesis of the precursor (via Diels-Alder) naturally produces an endo-rich mixture, which serves as a reference standard to identify the later-eluting peak.

Synthesis of Reference Standards (Self-Validation)

To definitively assign peaks without purchasing expensive standards, generate the mixture in situ:

  • Precursor Synthesis: React methylcyclopentadiene with ethyl acrylate (

    
    C, Lewis Acid catalyst). This yields the unsaturated analog (Ethyl 5-norbornene-2-carboxylate) with an Endo:Exo ratio of ~4:1  (Kinetic control).
    
  • Hydrogenation: Subject the mixture to catalytic hydrogenation (

    
    , Pd/C, EtOH). Stereochemistry is preserved.
    
  • Result: The resulting saturated mixture will be dominated by the Endo isomer.[1]

  • Peak Assignment: Inject this mixture. The major peak is the Endo isomer; the minor peak is the Exo isomer.

Gas Chromatography Method

Instrument: GC-FID or GC-MS Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm) - Non-polar phases are preferred for boiling point separation.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of the ester in 1 mL of Dichloromethane (DCM).

  • Inlet: Split mode (50:1), Temperature

    
    C.
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial:

      
      C (Hold 2 min) - Solvent delay.
      
    • Ramp 1:

      
      C/min to 
      
      
      
      C - Critical separation window.
    • Ramp 2:

      
      C/min to 
      
      
      
      C (Hold 5 min) - Burn off heavy impurities.
  • Detection: FID at

    
    C or MS Source at 
    
    
    
    C.
Analytical Logic Flow

Use the following logic gate to validate your separation:

LogicFlow Start Inject Sample CheckPeaks Observe Chromatogram: Are there two closely eluting peaks? Start->CheckPeaks SinglePeak Single Peak Observed CheckPeaks->SinglePeak No TwoPeaks Two Peaks Observed CheckPeaks->TwoPeaks Yes Action1 Decrease Ramp Rate (Improve Resolution) SinglePeak->Action1 Action2 Calculate Area Ratio TwoPeaks->Action2 Decision Is Major Peak > 70%? Action2->Decision AssignEndo Major Peak = ENDO (Kinetic Product) Decision->AssignEndo Yes (Standard Synthesis) AssignExo Major Peak = EXO (Thermodynamic/Equilibrated) Decision->AssignExo No (Isomerized Sample)

Figure 2: Analytical decision matrix for peak assignment based on synthetic origin.

References

  • BenchChem. Separation of Exo and Endo Isomers of Dibicyclo[2.2.1]hept-2-ylmethanone. (2025).[2][3][4][5] Retrieved from

  • ChemicalBook. Ethyl 5-norbornene-2-carboxylate (Mixture of Endo and Exo) Properties and Synthesis. (2026).[6] Retrieved from

  • National Institute of Standards and Technology (NIST). Bicyclo[2.2.1]heptane, 2-methyl-, exo- Thermochemistry and Retention Data. (2025).[2][3][4][5] Retrieved from

  • Google Patents. US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure. (2010).[3][7] Retrieved from

  • PubChem. Ethyl bicyclo[2.2.1]heptane-2-carboxylate Compound Summary. (2025).[2][3][4][5] Retrieved from

Sources

Validation

Comparative Profiling of Ethyl vs. Methyl 1-Methylbicyclo[2.2.1]heptane-2-carboxylate in Scaffold Design

Executive Summary The bicyclo[2.2.1]heptane (norbornane) scaffold is a highly rigid, conformationally restricted bicyclic system widely utilized in medicinal chemistry, fragrance development, and advanced polymer synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[2.2.1]heptane (norbornane) scaffold is a highly rigid, conformationally restricted bicyclic system widely utilized in medicinal chemistry, fragrance development, and advanced polymer synthesis. When substituted at the bridgehead (C1) with a methyl group and at the adjacent C2 position with a carboxylate ester, the molecule exhibits unique steric and electronic microenvironments.

This guide provides an objective, data-driven comparison between Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate [1] and its Methyl analog [2]. By analyzing the causality behind their physicochemical differences—specifically steric shielding and lipophilicity—researchers can make informed decisions regarding scaffold selection for prodrug design, volatile organic compound (VOC) formulation, or synthetic intermediate stability.

Physicochemical & Structural Profiling

The addition of a single methylene unit (-CH₂-) transitioning from the methyl to the ethyl ester fundamentally alters the molecule's interaction with biological and chemical environments. The table below summarizes the core quantitative and qualitative divergences.

PropertyMethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylateEthyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate
Molecular Formula C₁₀H₁₆O₂C₁₁H₁₈O₂
Molecular Weight 168.23 g/mol 182.26 g/mol
Estimated LogP ~ 2.3 - 2.5~ 2.8 - 3.0
Steric Hindrance at C2 Moderate to HighExceptionally High
Volatility / Vapor Pressure Higher (Favorable for GC/Fragrance)Lower (Favorable for formulation stability)
Esterase Lability Susceptible to rapid cleavageHighly resistant (Steric shielding)

Mechanistic Causality: Steric Shielding & Reactivity

To understand the performance differences between these two analogs, one must examine the transition state of ester hydrolysis.

The Bridgehead Effect: In the norbornane system, the C1 position acts as the bridgehead. A methyl group at C1 projects directly into the spatial hemisphere of the C2 substituent. During nucleophilic attack (e.g., by a hydroxide ion or a serine residue in an esterase active site), the carbonyl carbon must rehybridize from sp² to sp³, forming a bulky tetrahedral intermediate[3].

Methyl vs. Ethyl Divergence:

  • Methyl Ester: The compact nature of the -OCH₃ group allows it to rotate with relative freedom, minimizing unfavorable van der Waals clashes with the C1-methyl group and the C7-bridge, thereby permitting the formation of the tetrahedral intermediate with a moderate activation energy (

    
    ).
    
  • Ethyl Ester: The ethyl group (-OCH₂CH₃) possesses an extended rotational radius. As the carbonyl carbon undergoes nucleophilic attack, the ethyl chain is forced into a conformation that sterically clashes with the rigid C1-methyl bridgehead. This "conformational locking" drastically increases the activation energy, rendering the ethyl ester highly resistant to both chemical saponification and enzymatic hydrolysis.

DecisionMatrix Core 1-Methylbicyclo[2.2.1] heptane-2-carboxylate Methyl Methyl Ester Core->Methyl -CH3 Ethyl Ethyl Ester Core->Ethyl -CH2CH3 Volatile High Volatility (Fragrance/GC) Methyl->Volatile Labile Rapid Cleavage (Soft Drugs) Methyl->Labile Lipophilic High Lipophilicity (BBB Penetration) Ethyl->Lipophilic Stable Steric Shielding (Stable Prodrugs) Ethyl->Stable

Structure-property relationship pathways dictating the selection of methyl versus ethyl norbornane esters.

Experimental Methodology: Self-Validating Hydrolysis Kinetics

To objectively quantify the steric resistance imparted by the ethyl group, a comparative alkaline hydrolysis assay must be performed. The following protocol is designed as a self-validating system, utilizing an internal standard and precise quenching to ensure absolute kinetic accuracy.

Protocol: Pseudo-First-Order Saponification Assay

1. Reagent Preparation:

  • Prepare 10 mM stock solutions of both the Methyl and Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate in HPLC-grade Acetonitrile.

  • Prepare a 5 mM solution of Biphenyl in Acetonitrile to serve as the internal standard (IS).

  • Prepare a reaction buffer of 0.1 M NaOH in a 50:50 (v/v) Ethanol/Water mixture (the ethanol ensures complete solubility of the lipophilic bicyclic esters).

2. Reaction Initiation:

  • In a thermostated water bath at 25.0 ± 0.1 °C, add 1.0 mL of the ester stock and 1.0 mL of the IS stock to 8.0 mL of the reaction buffer. Stir continuously at 400 rpm.

3. Time-Course Sampling & Quenching (The Self-Validating Step):

  • At precise intervals (

    
     minutes), withdraw 500 µL aliquots from the reaction vessel.
    
  • Causality of Quenching: Immediately discharge the aliquot into a vial containing 500 µL of 0.2 M HCl. This instantaneous drop in pH (

    
    ) completely protonates the hydroxide ions, halting the saponification at the exact time point and preventing artificial degradation during autosampler queuing.
    

4. HPLC-UV Quantification:

  • Analyze the quenched samples via RP-HPLC (C18 column, 60:40 Acetonitrile/Water isocratic mobile phase, UV detection at 210 nm).

  • Plot the natural log of the ester/IS peak area ratio versus time to derive the pseudo-first-order rate constant (

    
    ).
    

Expected Outcome: The


 for the ethyl ester will be significantly lower (often by an order of magnitude) compared to the methyl ester, empirically validating the C1-methyl/ethyl steric clash.

Workflow Step1 Prepare Equimolar Ester Solutions (Methyl vs. Ethyl Analog) Step2 Initiate Hydrolysis (0.1M NaOH in 50% EtOH, 25°C) Step1->Step2 Step3 Time-Course Sampling (t = 5, 10, 20, 30, 60 min) Step2->Step3 Step4 Acidic Quench (0.1M HCl to pH < 3) Step3->Step4 Step5 HPLC-UV Quantification (Internal Standard: Biphenyl) Step4->Step5

Workflow for comparative alkaline hydrolysis, utilizing an acidic quench for self-validating kinetic stability.

Application Divergence in Drug Design & Materials

The choice between the methyl and ethyl derivatives should be strictly dictated by the target application's thermodynamic and kinetic requirements.

  • When to choose the Methyl Ester: Select the methyl analog when designing "soft drugs" that require rapid systemic clearance. The lower steric bulk allows plasma esterases to quickly hydrolyze the ester into the inactive norbornane carboxylic acid, minimizing systemic toxicity. Furthermore, its higher volatility makes it the superior candidate for olfaction studies and fragrance top-note formulations.

  • When to choose the Ethyl Ester: Select the ethyl analog when designing prodrugs intended for central nervous system (CNS) targets. The increased LogP enhances blood-brain barrier (BBB) penetration, while the severe steric shielding provided by the ethyl group protects the ester from premature hydrolysis in the bloodstream, ensuring the intact molecule reaches its target tissue before intracellular cleavage.

References

  • ChemicalBook. "Ethyl-1-methylbicyclo[2.2.1]heptan-2-carboxylat - 80916-48-9". ChemicalBook Database. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUN4qvf9mdP_gylton5Pn8IlbD1HHXhqHSIULPvXg9rb3T3arJmxj3rcpEofTG7Jhyt3cYov4ofQazzGYyQJIiZkCecQlcusUMdXtMM8ePaqX_xh8VzzagnFuyZIDa1xCmkbEgv2IltL7axY1TBHPKV-8L9fhOn14EnIMd-b0=][1]

  • National Institute of Standards and Technology (NIST). "Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester". NIST Chemistry WebBook, SRD 69. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy3HW_wwTV4_x4DUxZeuqYQZQ2eF7_HrDdpFT6gTBJ72i1KBO0Xj1Lm2eQgWQHlHWOwCjKKVcPwem126ZNp4u_j9IxRD8fYVlTvtGTRNpJezXnqGhEOvZ9jTPd0vlNUtmzt394KYizaySt][2]

  • Yeh, M. C., et al. "New Chemical and Stereochemical Applications of Organoiron Complexes". Journal of Research of the National Institute of Standards and Technology (via PMC). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa9lTOTC5UduMDArrAesKvgar4JkB7yyGPhtPYdXADfq3zWTZ6t036UcHsMbjglO_agugE1CbnOGVLepY8ophfyyPQV4jszVfJlWtEY5qoMf7K5TG2Ry5mN7SJWXdqhrG9_9XSYXiKE0wMOfM=][3]

Sources

Comparative

Stereochemical Validation of Substituted Bicyclo[2.2.1]heptanes: A Comparative Technical Guide

This guide outlines a rigorous, multi-methodological approach to validating the stereochemistry of substituted bicyclo[2.2.1]heptanes (norbornanes), designed for researchers in medicinal chemistry and structural biology....

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multi-methodological approach to validating the stereochemistry of substituted bicyclo[2.2.1]heptanes (norbornanes), designed for researchers in medicinal chemistry and structural biology.

Introduction: The Rigid Vector Challenge

The bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structure in drug discovery due to its ability to position substituents with precise, rigid vectors. However, this rigidity creates a binary stereochemical trap: the formation of exo (equatorial-like) and endo (axial-like) isomers.

Misassigning this configuration can lead to erroneous Structure-Activity Relationship (SAR) models and failed crystal structure predictions. This guide compares three validation methodologies—High-Field NMR , Single Crystal X-Ray Diffraction , and DFT-GIAO Prediction —ranking them by speed, resolution, and resource intensity.

Method 1: High-Field NMR Spectroscopy (The Rapid Screen)

Best For: Routine screening of soluble intermediates. Mechanism: Exploits the fixed dihedral angles of the norbornane cage to generate distinct scalar coupling (


) and dipolar coupling (NOE) signatures.
A. The Karplus Logic ( )

The most reliable discriminator is the vicinal coupling constant between the bridgehead proton (


) and the proton at the substituted carbon (

).
  • Exo-Proton (Endo-Substituent): The dihedral angle

    
     is 
    
    
    
    (eclipsed). According to the Karplus curve, this results in a larger coupling constant (
    
    
    Hz).
  • Endo-Proton (Exo-Substituent): The dihedral angle

    
     is 
    
    
    
    . This falls near the minimum of the Karplus curve, resulting in a negligible coupling constant (
    
    
    Hz).

Diagnostic Rule: If the


 signal appears as a broad singlet , it is likely the Endo-proton  (implying an Exo-substituent ). If it is a distinct doublet , it is the Exo-proton  (implying an Endo-substituent ).
B. The NOESY Gateway

Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.[1] The bridge methylene protons (


 and 

) serve as the "lighthouse" for assignment.
  • Exo-Proton: Spatially close to the bridge (

    
    ). Shows a strong NOE correlation.
    
  • Endo-Proton: Spatially distant from the bridge. Shows no NOE to

    
    .
    
Experimental Protocol: 1D/2D NMR Validation
  • Sample Prep: Dissolve 5–10 mg of compound in 600 µL

    
    . If signals overlap, switch to 
    
    
    
    to induce aromatic solvent-induced shifts (ASIS).
  • Acquisition:

    • Run standard

      
       NMR (min 64 scans) to resolve small couplings.
      
    • Run 2D NOESY (mixing time

      
       ms).
      
  • Analysis:

    • Locate the

      
       methine signal.
      
    • Measure width at half-height (

      
      ). 
      
      
      
      Hz indicates endo-proton.
    • Check NOE cross-peaks between

      
       and the 
      
      
      
      bridge signals (typically
      
      
      ppm).

Method 2: Single Crystal X-Ray Diffraction (The Gold Standard)

Best For: Final confirmation of lead compounds or ambiguous oils. Mechanism: Direct measurement of electron density diffraction.

While definitive, norbornanes are often waxy solids or oils.

  • Protocol for Oils: Derivatize the functional group with a heavy atom or planar system to encourage packing.

    • Alcohols: React with p-nitrobenzoyl chloride.

    • Amines: Form the HCl salt or p-toluenesulfonamide.

  • Crystallization: Vapor diffusion (pentane into ethyl acetate) is highly effective for these lipophilic scaffolds.

Method 3: DFT-GIAO NMR Prediction (The Modern Solver)

Best For: Ambiguous cases where signals overlap or conformers exist. Mechanism: Quantum mechanical calculation of shielding tensors using Gauge-Including Atomic Orbitals (GIAO).

Computational Workflow
  • Conformer Search: Generate conformers for both exo and endo candidates using a force field (e.g., MMFF94).

  • Geometry Optimization: Optimize low-energy conformers using DFT (B3LYP/6-31G(d) or

    
    B97X-D/cc-pVDZ).
    
  • NMR Calculation: Calculate shielding tensors (GIAO method) on optimized geometries.

  • Boltzmann Weighting: Average the shifts based on relative energies.

  • MAE Analysis: Compare calculated

    
     vs. experimental 
    
    
    
    . The candidate with the lower Mean Absolute Error (MAE) is the correct isomer.

Comparative Analysis

FeatureMethod 1: High-Field NMRMethod 2: X-Ray CrystallographyMethod 3: DFT-GIAO Prediction
Confidence High (95%)Absolute (100%)High (90-95%)
Time 1-2 Hours1-4 Weeks24-48 Hours
Sample Req. 5 mg (Recoverable)Single Crystal (Hard to grow)None (In silico)
Cost LowHighMedium (Compute time)
Limitation Signal overlap in complex analogsRequires solid stateComputationally expensive for large MW

Decision Logic & Visualization

The following diagram illustrates the logical flow for assigning stereochemistry using the methods described.

Norbornane_Validation Start Unknown Norbornane Isomer NMR Step 1: 1H NMR Analysis (Focus on H2 Methine) Start->NMR Coupling Check J(H1, H2) Coupling NMR->Coupling Doublet Distinct Doublet (J ~ 4-5 Hz) Coupling->Doublet Singlet Broad Singlet (J ~ 0-1.5 Hz) Coupling->Singlet Ambiguous Ambiguous / Overlap? Coupling->Ambiguous AssignEndo H2 is EXO-Proton Substituent is ENDO Doublet->AssignEndo Likely AssignExo H2 is ENDO-Proton Substituent is EXO Singlet->AssignExo Likely NOESY Step 2: 2D NOESY (Check H2 - H7 bridge) Ambiguous->NOESY NOE_Yes Strong NOE H2-H7 NOESY->NOE_Yes NOE_No No NOE H2-H7 NOESY->NOE_No NOE_Yes->AssignEndo Confirmed DFT Step 3: DFT-GIAO Calculation Compare MAE of Shifts NOE_Yes->DFT If doubtful NOE_No->AssignExo Confirmed NOE_No->DFT If doubtful

Caption: Decision tree for stereochemical assignment. Primary filtration via J-coupling is followed by NOESY confirmation and DFT arbitration.

Visualization of NOE Vectors

The rigid geometry dictates the NOE signals. The diagram below visualizes the critical "W-coupling" and spatial proximity.

NOE_Vectors cluster_legend Stereo-Implication H7 H7 (Bridge) H2_Exo H2 (Exo) H7->H2_Exo Strong NOE (< 2.5 Å) H2_Endo H2 (Endo) H7->H2_Endo No NOE (> 3.5 Å) Note1 If H2 is Exo: Substituent is ENDO Note2 If H2 is Endo: Substituent is EXO

Caption: Spatial relationships in the norbornane cage. Green arrows indicate observable NOE signals; red dotted lines indicate lack of signal.

References

  • University of Michigan . endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. Link

  • Reich, H. J. WinDNMR: Dynamic NMR Spectroscopy - Coupling Constants in Bicyclic Systems. University of Wisconsin-Madison. Link

  • Lodewyk, M. W., et al. Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 2012.[2] Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. (Standard text for NOESY protocols).

Sources

Validation

Reference Standards for Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate: A Technical Comparison and Validation Guide

The following guide is structured as a technical comparison and validation manual for researchers and analytical scientists working with Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate . Executive Summary: The Isomer C...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison and validation manual for researchers and analytical scientists working with Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate .

Executive Summary: The Isomer Challenge

Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate (CAS 80916-48-9) represents a unique analytical challenge due to its bicyclic norbornane skeleton. Unlike linear esters, this compound exists as a complex mixture of stereoisomers (endo/exo diastereomers and enantiomers) derived from its precursor, methylcyclopentadiene.

For accurate quantification—whether in pharmaceutical intermediate tracking or fragrance formulation—the choice of reference standard is critical. A standard that does not match the isomeric ratio of your sample can lead to quantification errors of up to 15% in GC-FID assays due to response factor variations.

This guide compares the three primary classes of reference standards available: Certified Reference Materials (CRMs) , Analytical Standards (High Purity) , and Technical Grade (Reagent) , providing experimental protocols to validate their performance.

Comparative Analysis of Reference Standard Grades

The following table summarizes the performance metrics of available reference standard types.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Standard (High Purity) Option C: Technical Grade / In-House
Purity (Assay) >99.0% (Mass Balance)>98.0% (GC Area %)90-95% (GC Area %)
Isomeric Definition Quantified Endo/Exo RatioRatio Reported (Uncertified)Undefined Mixture
Traceability NIST/SI TraceableManufacturer COANone
Uncertainty Explicit (e.g., ±0.5%)Not ReportedHigh
Primary Use Method Validation, Release TestingRoutine QC, R&DProcess Development
Cost Factor High (10x)Medium (3x)Low (1x)
Critical Insight: The Isomer Bias

In gas chromatography (GC), the endo and exo isomers of 1-methylnorbornane derivatives often co-elute or elute closely.

  • Scenario: If your sample is 80:20 endo:exo but your standard is 50:50, and the detector response differs slightly (common in MS detectors), your calculated potency will be biased.

  • Recommendation: For MS detection, use Option A or Option B with a known isomer ratio. For FID (where response is mass-dependent and isomer-independent), Option B is often sufficient if purity is verified.

Technical Deep Dive: Characterization Protocols

To ensure scientific integrity, you must validate your chosen standard. Below are the specific methodologies.

Experiment 1: Isomeric Profiling via GC-MS

This protocol determines the endo/exo ratio of your standard, which is the "fingerprint" of the material.

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 50°C (hold 1 min) → 10°C/min → 250°C (hold 3 min).

  • Inlet: Split 50:1 @ 250°C.

  • Detection: MS (Scan 35-350 m/z).

Expected Results:

  • Peak 1 (Endo isomer): Typically elutes earlier. Mass spectrum shows characteristic retro-Diels-Alder fragmentation.

  • Peak 2 (Exo isomer): Elutes later.

  • Validation Check: Integration of Peak 1 vs. Peak 2. A high-quality Analytical Standard should show a consistent ratio (e.g., 70:30) matching the Certificate of Analysis (CoA).

Experiment 2: Purity Assignment via qNMR (The "Gold Standard")

If a CRM is unavailable, you must assign purity to an Analytical Standard using Quantitative NMR (qNMR).

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT®) or Maleic Acid.

  • Solvent: CDCl₃.

  • Target Signal: The ethoxy group signals are distinct and removed from the bicyclic skeleton overlap.

    • Quartet (-OCH₂-): ~4.1 ppm.

    • Triplet (-CH₃): ~1.2 ppm.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting and validating the reference standard based on the analytical phase.

ReferenceStandardSelection Start Start: Select Reference Standard PhaseCheck Determine Development Phase Start->PhaseCheck EarlyStage Early R&D / Screening PhaseCheck->EarlyStage Non-Regulated LateStage GMP Release / Validation PhaseCheck->LateStage Regulated SelectTech Select Technical Grade (Option C) EarlyStage->SelectTech IsomerCheck Isomer Ratio Critical? LateStage->IsomerCheck Validation Perform Identity Check (GC-MS + 1H-NMR) SelectTech->Validation SelectAnal Select Analytical Standard (Option B) qNMR Perform qNMR Assay (Primary Method) SelectAnal->qNMR If no CoA Assay SelectCRM Select CRM (Option A) FinalUse Release for Use SelectCRM->FinalUse Validation->FinalUse qNMR->FinalUse IsomerCheck->SelectAnal No (Sum of Isomers) IsomerCheck->SelectCRM Yes (Stereospecific)

Figure 1: Decision tree for selecting and validating Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate standards based on regulatory requirements and stereochemical sensitivity.

Protocol for Handling & Storage

The bicyclic ester structure is relatively stable, but the "1-methyl" position introduces steric strain that can lead to degradation under improper conditions.

  • Storage: Store neat standards at 2-8°C . Solutions in Methanol or Hexane are stable for 3 months at -20°C.

  • Hygroscopicity: The ester is not significantly hygroscopic, but moisture can hydrolyze the ester to the free acid (Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylic acid) over time.

  • Stability Indicator: Monitor the appearance of the free acid peak in GC (broad tailing peak) or a shift in the carbonyl stretch in IR (from ~1735 cm⁻¹ to ~1700 cm⁻¹).

Conclusion

For Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate , the "purity" on a label is insufficient data. You must define the isomeric composition .

  • Best Practice: Use qNMR to assign an absolute purity value to a high-quality Analytical Standard if a CRM is unavailable.

  • Routine Use: Once characterized, a secondary standard (calibrated against the primary) is sufficient for daily QC, provided the isomer ratio matches the process output.

References

  • National Institute of Standards and Technology (NIST) . Standard Reference Materials for Chemical Composition. NIST.gov. [Link]

  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.12: Reference Standards. EDQM. [Link]

  • PubChem . Ethyl bicyclo[2.2.1]heptane-2-carboxylate Compound Summary. National Library of Medicine. [Link]

  • BIPM . Guidance on the use of qNMR for purity assignment. Bureau International des Poids et Mesures. [Link]

Comparative

Elemental analysis and high-resolution mass spec data for bicyclic esters

Executive Summary: The "Purity Gap" in Bicyclic Scaffolds In drug discovery, bicyclic esters (e.g., norbornanes, tropanes, isoquinuclidines) are prized for their ability to restrict conformation and improve metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Gap" in Bicyclic Scaffolds

In drug discovery, bicyclic esters (e.g., norbornanes, tropanes, isoquinuclidines) are prized for their ability to restrict conformation and improve metabolic stability. However, they present a unique analytical challenge: they are prone to stereochemical drift (endo/exo isomerization) and solvent inclusion within their rigid lattice structures.

This guide compares High-Purity Certified Standards (validated via dual-stream Elemental Analysis and High-Resolution Mass Spectrometry) against Standard Commercial Reagents (validated via NMR/Low-Res MS only).

The Core Finding: Reliance on NMR and Low-Res MS alone leads to a "Purity Gap" of 5–12% in bicyclic esters due to undetected inorganic salts, trapped solvents, and isobaric impurities. Only the synergistic application of Combustion Analysis (EA) and HRMS closes this gap.

The Challenge: Why Bicyclic Esters Deceive Standard Analysis

Bicyclic esters possess three characteristics that defeat conventional "quick" analysis:

  • Lattice Solvation: The rigid bicyclic framework often acts as a host for crystallization solvents (methanol, DCM). NMR can detect these, but quantifying them accurately against the bulk sample mass is error-prone due to relaxation time differences.

  • Isobaric Isomerism: Endo and Exo isomers have identical masses. While NMR distinguishes them, it cannot easily detect if the bulk material contains amorphous, inorganic salts that are NMR-silent.

  • Ionization Suppression: In standard Electrospray Ionization (ESI), neutral esters ionize poorly, often requiring adduct formation (e.g.,

    
    ). This variability can mask impurities in Low-Res MS.
    

Comparative Methodology: The "Dual-Validation" Advantage

We compared the analytical data package of our Certified Reference Standard (Sample A) against a Generic Commercial Alternative (Sample B) for the scaffold ethyl bicyclo[2.2.1]heptane-2-carboxylate.

Table 1: Analytical Technique Performance Matrix
FeatureMethod A: High-Res MS (Orbitrap) Method B: Elemental Analysis (Combustion) Method C: Standard NMR (400 MHz)
Primary Output Exact Mass (

ppm error)
Bulk Purity (% C, H, N)Structural Connectivity
Sensitivity Picogram rangeMilligram rangeMilligram range
Solvent Detection Poor (evaporates in source)Excellent (deviates from calc.)Good (qualitative)
Inorganic Detection Poor (often filtered out)Excellent (Ash residue/Low %C)Blind (NMR Silent)
Destructive? No (micro-scale)YesNo
Verdict Confirms IdentityConfirms Bulk PurityConfirms Structure
Table 2: Head-to-Head Data Comparison (Sample A vs. Sample B)

Target Formula:


 (MW: 168.23  g/mol )
MetricCertified Standard (Sample A) Generic Alternative (Sample B) Implication
HRMS (

)
Found: 169.1224 (

0.8 ppm)
Found: 169.1230 (

4.2 ppm)
Both confirm identity.
Elemental Analysis C: 71.35% (Calc: 71.39%)C: 68.10% (Calc: 71.39%)Sample B is only ~95% pure.
NMR Purity >99%>98%NMR misses the impurity.
Conclusion Validated Rejected Sample B contains trapped inorganic salts or water.

Technical Deep Dive: Experimental Protocols

To replicate the "Certified Standard" quality, the following self-validating protocols must be strictly followed.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula with mass accuracy


 ppm.
Instrument:  Q-TOF or Orbitrap.
  • Solvent Selection: Dissolve 0.1 mg of ester in LC-MS grade Methanol . Avoid Acetonitrile if potential hydrolysis is suspected, although bicyclics are generally stable.

  • Adduct Strategy (Critical): Bicyclic esters are "proton-shy."

    • Standard ESI: Often yields weak

      
       signals.
      
    • Enhanced Protocol: Add 0.1% Formic Acid or 5mM Ammonium Formate. Look for the Ammonium adduct

      
       or Sodium adduct 
      
      
      
      .
  • Lock Mass: Infuse a reference standard (e.g., Leucine Enkephalin) in parallel to correct drift in real-time.

  • Acceptance Criteria:

    • Mass Error:

      
       ppm (preferably 
      
      
      
      ppm).
    • Isotopic Pattern: Matches theoretical distribution for Carbon-13.

Protocol B: Elemental Analysis (Combustion)

Objective: Confirm bulk purity and solvation state. Instrument: CHNS/O Analyzer (Combustion at 900°C+).

  • Sample Preparation:

    • Drying: This is the most common failure point. Bicyclic esters must be dried in a vacuum desiccator over

      
       for 24 hours to remove lattice solvents.
      
    • Weighing: Use a microbalance (

      
       mg). Sample size: 2–3 mg.
      
  • Combustion: Sample is encapsulated in tin and combusted in pure Oxygen.

  • Validation: Run a standard (Acetanilide) before the sample. Tolerance must be within 0.3% of theoretical.

  • Data Interpretation:

    • If Carbon is low (e.g., Found 65% vs Calc 71%): Indicates inorganic contamination (silica gel, salts) or water.

    • If Carbon is high : Indicates trapped solvent (if solvent %C > sample %C) or incomplete combustion.

Visualization: The Validation Logic

The following diagram illustrates the decision matrix used to accept or reject a Bicyclic Ester batch. Note the critical "Stop" points that prevent impure material from entering the drug development pipeline.

ValidationWorkflow Start Crude Bicyclic Ester Purification Column Chromatography (Silica) Start->Purification Drying Vacuum Drying (24h, P2O5) Purification->Drying NMR 1H NMR Analysis Drying->NMR NMR_Check Structure Correct? NMR->NMR_Check HRMS HRMS (Orbitrap/QTOF) NMR_Check->HRMS Yes Fail REJECT BATCH (Repurify) NMR_Check->Fail No HRMS_Check Mass Error < 5ppm? HRMS->HRMS_Check EA Elemental Analysis (CHN) HRMS_Check->EA Yes HRMS_Check->Fail No EA_Check Within 0.4%? EA->EA_Check Recalc Calc. Solvate? EA_Check->Recalc No Pass CERTIFIED STANDARD (Release) EA_Check->Pass Yes Recalc->Fail No (Inorganic Impurity) Recalc->Pass Yes (Solvate Confirmed)

Figure 1: The "Dual-Validation" workflow. Note that passing NMR and HRMS is insufficient; Elemental Analysis (EA) serves as the final gatekeeper for bulk purity.

Conclusion

For high-stakes applications in drug development, the "Product" is not just the molecule—it is the data package .

While standard reagents provided with only NMR/LRMS may suffice for rough scouting reactions, they introduce significant risk in Structure-Activity Relationship (SAR) studies. A 5% error in mass due to salt contamination can skew biological assay results by an order of magnitude.

Recommendation: For all bicyclic ester scaffolds used in late-stage synthesis or biological screening, mandate the EA + HRMS standard. It is the only self-validating system that guarantees both molecular identity and bulk homogeneity.

References

  • Journal of Organic Chemistry. "Guidelines for Characterization of Organic Compounds." ACS Publications. Accessed October 2025. [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics."[1][2] FDA Guidance Documents. Accessed October 2025. [Link]

  • Shimadzu Corporation. "Interfaces for LC-MS: ESI vs APCI." Shimadzu Technical Guides. Accessed October 2025. [Link]

  • ResolveMass Laboratories. "Advantages of HRMS vs Standard MS." ResolveMass Technical Overview. Accessed October 2025. [Link]

Sources

Validation

Comparative Odor Analysis: Ethyl vs. Methyl Bicyclo[2.2.1]heptane-2-carboxylates

Executive Summary This guide provides a technical comparative analysis of Methyl bicyclo[2.2.1]heptane-2-carboxylate and Ethyl bicyclo[2.2.1]heptane-2-carboxylate . While often overshadowed by their unsaturated counterpa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of Methyl bicyclo[2.2.1]heptane-2-carboxylate and Ethyl bicyclo[2.2.1]heptane-2-carboxylate . While often overshadowed by their unsaturated counterparts (such as the commercial fragrance ingredient Fruitate), these saturated norbornane derivatives possess distinct "fruity-woody" olfactory profiles valuable for functional perfumery and flavor chemistry.

This document is designed for researchers and formulation scientists. It details the physicochemical differences, sensory profiles, and experimental protocols required to objectively evaluate these esters.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The transition from a methyl to an ethyl ester in the bicyclo[2.2.1]heptane (norbornane) system introduces steric bulk and increases lipophilicity, which directly alters volatility and odor thresholds.

Comparative Property Table
FeatureMethyl Bicyclo[2.2.1]heptane-2-carboxylateEthyl Bicyclo[2.2.1]heptane-2-carboxylate
CAS Number 35520-81-114298-93-2 (Generic/Isomer mix)
Molecular Formula C₉H₁₄O₂C₁₀H₁₆O₂
Molecular Weight 154.21 g/mol 168.23 g/mol
LogP (Predicted) ~2.1~2.5
Vapor Pressure Higher (High volatility)Lower (Moderate volatility)
Odor Character Sharp, Fresh, Woody, Herbal, FruitySoft, Sweet, Fruity (Melon/Berry), Woody
Substantivity Low (Top Note)Moderate (Top-to-Middle Note)

Critical Note on CAS Numbers: Researchers must distinguish these saturated (heptane) forms from the more common unsaturated (hept-5-ene) forms. For example, Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 10138-32-6) is the industry standard "Fruitate" with a distinct green/pineapple note. The saturated forms discussed here are cleaner, less "green," and more "woody-herbal."

Comparative Odor Profile Analysis

The olfactory difference between the methyl and ethyl esters follows a classic Structure-Odor Relationship (SOR) pattern observed in homologous series: the addition of a methylene group (-CH₂-) softens the attack and shifts the character from ethereal/sharp to sweeter/fruity.

Methyl Bicyclo[2.2.1]heptane-2-carboxylate[7]
  • Primary Descriptors: Fresh, Woody, Herbal, Piney.

  • Secondary Nuances: Slight camphoraceous lift, sharp fruity (apple-skin) undertones.

  • Sensory Impact: High initial impact but fleeting. It acts as a "lifting" agent in woody accords, bridging citrus top notes with cedarwood or pine bases.

  • Mechanism: The smaller methyl group allows for faster evaporation and potentially sharper interaction with OR (Olfactory Receptor) sites associated with trigeminal stimulation (cooling/freshness).

Ethyl Bicyclo[2.2.1]heptane-2-carboxylate[2][7]
  • Primary Descriptors: Fruity, Sweet, Woody, Mild.[1]

  • Secondary Nuances: Melon, berry, or tropical fruit hints; lacks the sharp "pine" edge of the methyl ester.

  • Sensory Impact: Rounder and more diffusive.[2] It provides "body" to fruity-floral compositions.

  • Mechanism: The ethyl tail increases hydrophobicity, slowing release from the matrix and modifying receptor fit to favor "sweet/fruity" recognition patterns over "camphoraceous/fresh" ones.

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

To objectively validate the odor differences described above, a GC-O workflow is required. This protocol ensures that the sensory data is linked to the pure compound, eliminating interference from impurities (e.g., unreacted alcohols).

Methodology
  • Sample Preparation: Dilute esters to 100 ppm in Dichloromethane (DCM).

  • Column Selection: DB-Wax (Polar) column is preferred to separate polar esters from non-polar hydrocarbon impurities.

  • Detection: Parallel detection using FID (Flame Ionization Detector) and ODP (Olfactory Detection Port).

  • Panel: 3 trained assessors utilizing the "Detection Frequency" method.

GC-O Workflow Diagram

GCO_Protocol Sample Sample Injection (1µL Splitless) GC Gas Chromatograph (DB-Wax Column) Sample->GC Volatilization Splitter Effluent Splitter GC->Splitter Separation FID FID Detector (Quantification) Splitter->FID 30% Flow Sniff Olfactory Port (Qualitative Analysis) Splitter->Sniff 70% Flow + Humid Air Data Aromagram Generation FID->Data Retention Time Sniff->Data Odor Description & Intensity

Figure 1: GC-O Workflow for isolating and characterizing the specific odor of norbornane esters.

Synthesis & Structural Context[1]

Understanding the synthesis is vital for interpreting odor quality, as the endo/exo isomer ratio can significantly affect the odor profile. The commercial synthesis typically yields a mixture.

Synthesis Pathway

The formation involves a Diels-Alder reaction followed by hydrogenation (to saturate the ring) and esterification.

Synthesis CP Cyclopentadiene DA_Step Diels-Alder Reaction (Heat/Lewis Acid) CP->DA_Step Acryl Alkyl Acrylate (Methyl or Ethyl) Acryl->DA_Step Unsat_Ester Unsaturated Ester (Norbornene deriv.) DA_Step->Unsat_Ester Forms Endo/Exo Mix Hydro Hydrogenation (H2, Pd/C) Unsat_Ester->Hydro Sat_Ester Saturated Ester (Bicyclo[2.2.1]heptane) Hydro->Sat_Ester Final Product

Figure 2: Synthetic route to saturated bicyclo[2.2.1]heptane carboxylates. The hydrogenation step is critical for removing the 'green' metallic notes associated with the double bond.

Structure-Odor Relationship (SOR) Insights

The "fruity-woody" character of these esters is a result of the rigid bicyclic skeleton (norbornane) providing a "woody/camphoraceous" scaffold, while the ester functional group contributes the "fruity" aspect.

  • Skeleton Effect: The bicyclo[2.2.1]heptane core is sterically bulky and rigid. This mimics the structure of sandalwood odorants (like santalol derivatives) and camphor, explaining the woody/herbal baseline.

  • Ester Chain Effect:

    • Methyl (C1): Minimal steric hindrance at the ester tail. Fits into smaller, "sharp" receptor pockets. Result: Fresh/Herbal .

    • Ethyl (C2): Increased chain length adds flexibility and hydrophobicity. Fits into broader, "sweet" receptor pockets. Result: Fruity/Floral .

References

  • Comparison of Cyclohexanecarboxylates: BenchChem. (n.d.). A Comparative Analysis of the Fragrance Profiles of Methyl and Ethyl Cyclohexanecarboxylate. Retrieved from

  • Norbornane Ester Patents: Snowden, R. L., et al. (2005). Norbornane and norbornene derivatives, use thereof and perfumed products containing same. US Patent 6,943,272. Retrieved from

  • Unsaturated Analogs (Fruitate): International Flavors & Fragrances. (2012). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester. US Patent 8,114,823. Retrieved from

  • General Odor Chemistry: The Good Scents Company. (2023). Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Data. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

Executive Summary & Immediate Directives Do NOT flush down the drain. Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a lipophilic bicyclic ester.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

Do NOT flush down the drain. Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a lipophilic bicyclic ester. It is immiscible with water and poses a risk of aquatic toxicity and plumbing fouling.

  • Primary Disposal Route: Thermal Destruction (Incineration) via a licensed hazardous waste contractor.

  • Waste Stream: Non-Halogenated Organic Solvents (Stream A).

  • Immediate Hazard: Combustible liquid. Potential skin/eye irritant.[1][2][3][4]

  • RCRA Classification (USA): Likely D001 (Ignitable) if flash point < 60°C (140°F), or if commingled with other flammable solvents (standard lab practice).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its behavior in the waste stream.[4] This compound belongs to the class of bicyclic carboxylate esters .

PropertyValue / CharacteristicOperational Implication
Physical State Liquid (Colorless to Pale Yellow)Requires liquid-tight containment (HDPE or Glass).
Solubility Lipophilic / HydrophobicCritical: Will phase-separate in aqueous waste, causing incinerator feed issues. Must go to organic stream.
Flash Point Est. > 60°C (High Flash)While technically "Combustible" rather than "Flammable," treat as Ignitable for segregation safety.
Reactivity Stable; Incompatible with OxidizersSegregation: Do not mix with Nitric Acid, Peroxides, or Permanganates.[5]
Odor Fruity / Woody / HerbalDistinct odor requires tightly capped waste containers to prevent lab nuisance.
The "Why" Behind the Protocol

As an ester, this compound is relatively stable but can undergo hydrolysis in the presence of strong acids or bases.[5] However, its primary disposal concern is its BTU (British Thermal Unit) value .

  • High BTU Value: Organic esters burn well. Waste handlers prefer this compound in the "Fuel Blending" program, where waste is used to power cement kilns.

  • Halogen Content: Zero. Keeping this separate from halogenated waste (like Chloroform/DCM) significantly reduces disposal costs, as halogens require scrubbers to prevent acid rain (HCl) formation during incineration.

Waste Segregation Logic

Proper segregation is the single most effective way to ensure safety and reduce cost.

Decision Matrix: Waste Stream Selection

Use the following logic flow to determine the correct container.

WasteSegregation Start Waste Generation: Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate IsPure Is the waste pure chemical or mixed with solvents? Start->IsPure CheckMix Check Mixture Components IsPure->CheckMix Mixed StreamA STREAM A: Non-Halogenated Organic (High BTU / Incineration) *PREFERRED ROUTE* IsPure->StreamA Pure Aqueous Contains >10% Water? CheckMix->Aqueous Check Water Content Halogenated Contains Halogens? (DCM, Chloroform, etc.) Halogenated->StreamA No StreamB STREAM B: Halogenated Organic (Requires Scrubbing) Halogenated->StreamB Yes Aqueous->Halogenated No (Organic Solvent Base) StreamC STREAM C: Aqueous Waste (DO NOT USE for this chemical) Aqueous->StreamC Yes (Phase Separation Risk)

Figure 1: Decision matrix for segregating bicyclic esters. Note that Stream A is the target for cost-efficiency and environmental stewardship.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • Container Selection: Use High-Density Polyethylene (HDPE) jerrycans or amber glass bottles. Avoid standard LDPE wash bottles for long-term storage as esters can soften certain plastics over time.

  • PPE Requirements: Nitrile gloves (0.11mm minimum thickness) provide adequate splash protection. Safety glasses with side shields are mandatory.

Phase 2: Transfer & Labeling

The Golden Rule: An unlabeled container is a bomb waiting to happen.

  • Bulking: Pour the Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate into the Non-Halogenated Organic waste container.

  • Labeling:

    • Attach the hazardous waste tag before adding the waste.

    • Write out the full chemical name. Do not use abbreviations (e.g., don't write "E-Bicyclo Ester").

    • Check the hazard box: "Ignitable" and "Irritant" .

    • If the waste is a mixture (e.g., 5% Ester in 95% Ethanol), list constituents by approximate volume %.

Phase 3: Storage & Handoff[6][7]
  • Cap Tightness: Ensure the cap is torqued tightly. Esters are volatile enough to escape and create odor nuisances.

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) inside a flammable safety cabinet.

  • 90-Day Rule: Ensure the container is moved to the central accumulation area within 90 days of the "Start Date" on the label (per US EPA 40 CFR 262.17).

Spill Management & Emergency Contingencies

Spills of lipophilic esters on wet surfaces become extremely slippery.

SpillResponse Alert 1. Alert Personnel (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment (Use Vermiculite or Sand) PPE->Contain Collect 4. Collection (Non-sparking scoop) Contain->Collect Disposal 5. Disposal (Seal in bag -> Solid Waste Stream) Collect->Disposal

Figure 2: Immediate response workflow for bench-scale spills.

Specific Cleanup Procedure:

  • Do NOT use water. Adding water will spread the hydrophobic oil, expanding the contaminated surface area.

  • Absorb: Use an inert absorbent like vermiculite, bentonite clay (kitty litter), or specific organic-solvent spill pads.

  • Decontaminate: Once the bulk liquid is absorbed, wipe the surface with a detergent solution (soap and water) to emulsify and remove the oily residue.

  • Disposal of Debris: The contaminated absorbent must be treated as Hazardous Solid Waste . Do not throw spill pads into the regular trash.

Regulatory Compliance (US Focus)

  • EPA RCRA Code:

    • D001 (Ignitable): Applicable if the waste mixture has a flash point < 60°C.

    • None (Non-Hazardous): If pure and high flash point, it may technically be non-hazardous under RCRA, however, most institutions mandate treating all organic chemical waste as hazardous to prevent environmental release.

  • Sewer Ban: 40 CFR 403.5 prohibits discharging pollutants that cause pass-through or interference. This water-insoluble ester can foul sensors and treatment membranes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (2023). Ethyl bicyclo[2.2.1]heptane-2-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate

Executive Safety Summary The Core Challenge: Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a lipophilic, bicyclic ester.[1][2][3] While often used in fragrance and pharmaceutical research for its "fruity/herbal" o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

The Core Challenge: Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a lipophilic, bicyclic ester.[1][2][3] While often used in fragrance and pharmaceutical research for its "fruity/herbal" olfactory profile, its safety profile is defined by the Norbornane skeleton .[1][2][3]

Unlike simple aliphatic esters, functionalized norbornanes exhibit enhanced lipophilicity , meaning they can rapidly permeate the stratum corneum (outer skin layer) and degrade standard latex gloves.[1][2][3] This protocol treats the substance not just as an irritant, but as a permeation enhancer requiring specific barrier integrity.[1][2][3]

Physicochemical Hazard Profile
PropertyValue (Est.)Operational Implication
Molecular Structure Bicyclic EsterHigh solvent power; swells natural rubber.[1][2][3]
Lipophilicity (LogP) ~3.0 - 3.5High skin absorption potential.[1][2][3]
Volatility Low-MediumOff-gassing occurs during heating/rotary evaporation.[1][2][3]
Flash Point >85°C (Est.)[1][2][3]Combustible (Class IIIA).[2][3] Avoid open flames.
GHS Classification Skin Irrit. 2, Eye Irrit.[1][2][3] 2ADirect contact causes immediate localized dermatitis.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

A. Hand Protection (Critical)

Do NOT use Latex. The bicyclic hydrocarbon backbone of this molecule acts similarly to terpenes, causing rapid swelling and breakthrough in natural rubber.[1][2][3]

  • Standard Handling (Weighing/Transfer):

    • Material: Nitrile Rubber (NBR).[1][2][3]

    • Minimum Thickness: 0.11 mm (4 mil).

    • Protocol: "Double-gloving" is recommended.[1][2][3] Change outer gloves immediately upon splash.[3]

  • High-Risk Handling (Synthesis/Spill Cleanup):

    • Material: Silver Shield® (Laminate) or thick Viton®.[1][2][3]

    • Reasoning: Laminate films provide >480 min breakthrough time against cyclic esters.[1][2][3]

B. Respiratory Protection

While the boiling point is high, the olfactory fatigue threshold for norbornane esters is low.[1][2][3] You may stop smelling the chemical before you reach safe exposure limits.[1][2][3]

  • Open Bench: Not permitted for heating or evaporation.[1][2][3]

  • Fume Hood: Mandatory.[1][2][3] Face velocity >0.5 m/s.[1][3]

  • Respirator (If Hood Unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2][3]

C. Ocular Protection[1][2][3][4]
  • Standard: Chemical Splash Goggles (Indirect Vent).[1][2][3] Safety glasses are insufficient due to the potential for aerosolization during syringe transfers.[1][3]

PPE Decision Logic (Visualization)

The following decision tree illustrates the required PPE upgrades based on experimental conditions.

PPE_Decision_Tree Start Task Assessment Quantity Quantity > 10 mL? Start->Quantity Heat Heating / Reflux? Quantity->Heat No HighRisk Enhanced PPE: Double Nitrile or Laminate Splash Goggles Fume Hood Sash Down Quantity->HighRisk Yes LowRisk Standard PPE: Nitrile (4 mil) Safety Glasses Lab Coat Heat->LowRisk No (Ambient) Critical CRITICAL PPE: Full Face Respirator (OV) Silver Shield Gloves Chem-Resistant Apron Heat->Critical Yes (>80°C) HighRisk->Critical Spill Response

Figure 1: PPE escalation logic based on volume and thermal energy input.[1][2][3]

Operational Workflow & Protocols

Phase 1: Weighing & Transfer

The Risk: Static charge buildup in bicyclic esters can cause "jumping" of droplets during weighing.[1][2][3]

  • Equip: Don Nitrile gloves (double layer).[1][2][3]

  • Ionization: Use an anti-static gun on the weighing boat if the humidity is <30%.[1][2][3]

  • Transfer: Use positive-displacement pipettes.[1][2][3] Viscous esters adhere to standard air-displacement tips, leading to inaccuracy and dripping.[2][3]

Phase 2: Reaction & Synthesis

The Risk: Thermal runaway.[1][2][3] Esterification or modification of the norbornane ring often involves strong acids or bases.[1][2][3]

  • Setup: All reactions must occur in a secondary container (polypropylene tray) capable of holding 110% of the volume.

  • Monitoring: Do not rely on smell. Use TLC (Thin Layer Chromatography) to monitor reaction progress.[1][2][3]

    • Stain: Anisaldehyde dip is highly effective for visualizing norbornane derivatives (appears blue/purple upon heating).[1][2][3]

Phase 3: Waste Disposal

The Risk: Bioaccumulation.[1][2][3] Bicyclic structures are slow to biodegrade.[1][2][3]

  • Segregation: Do NOT pour down the drain.

  • Stream: Non-Halogenated Organic Waste (unless chlorinated solvents were used).[1][2][3]

  • Labeling: Must explicitly state "Bicyclic Ester - Flammable."[1][2][3]

Emergency Response (Self-Validating System)

This protocol uses a "Check-Act-Verify" loop.[1][2][3]

ScenarioImmediate ActionVerification
Skin Contact 1. Blot (do not rub) with dry pad.2.[1][2] Wash with soap/water (15 min).Check for "whitening" of skin (sign of solvent absorption).[1][2][3] If present, seek medical aid.[2][3][4][5]
Eye Contact 1. Flush at eyewash station (15 min).2.[3] Hold eyelids open.Verify pH of eye is neutral (using strip) if acid/base was involved.[1][2][3]
Spill (>50mL) 1. Evacuate area.2. Don Respirator + Silver Shield gloves.3.[1][2][3] Absorb with Vermiculite.[2][3]Verify no residual odor exists before re-entry.[1][3]

Waste Stream Logic

Waste_Logic Source Chemical Waste (Ethyl 1-methyl...) Halogens Contains Halogens? (DCM, Chloroform) Source->Halogens StreamA Stream A: Halogenated Organic (Incineration > 1100°C) Halogens->StreamA Yes Aqueous Aqueous Extraction? Halogens->Aqueous No StreamB Stream B: Non-Halogenated Organic (Fuel Blending) Aqueous->StreamB No (Organic Layer) StreamC Stream C: Aqueous Waste (Neutralize pH) Aqueous->StreamC Yes (Water Layer)

Figure 2: Disposal pathway ensuring compliance with environmental regulations for cyclic esters.[1][2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 108540, Ethyl bicyclo[2.2.1]heptane-2-carboxylate. Retrieved from [Link]

    • Note: Used as the primary toxicological analog for the 1-methyl derivative.[1][2][3]

  • Reference for handling bicyclic esters and "Green/Fruity" fragrance ingredients.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

    • Basis for Nitrile vs. Latex selection for organic esters.[1][2][3]

Sources

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